molecular formula C12H10N2O4 B1678866 Furanace CAS No. 13411-16-0

Furanace

Cat. No.: B1678866
CAS No.: 13411-16-0
M. Wt: 246.22 g/mol
InChI Key: JQKHJQJVKRFMCO-UHFFFAOYSA-N
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Description

Nifurpirinol is a C-nitro compound and a member of furans.
NIFURPIRINOL is a small molecule drug with a maximum clinical trial phase of II.
structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-[2-(5-nitrofuran-2-yl)ethenyl]pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-8-10-3-1-2-9(13-10)4-5-11-6-7-12(18-11)14(16)17/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKHJQJVKRFMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040291
Record name Furanace
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Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13411-16-0
Record name Nifurpirinol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furanace
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Foundational & Exploratory

Furanose vs. Pyranose: An In-depth Technical Guide to Ring Form Equilibrium in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbohydrate chemistry and its application in drug development, a thorough understanding of the conformational dynamics of monosaccharides in solution is paramount. The equilibrium between the five-membered furanose and six-membered pyranose ring structures is a critical determinant of a sugar's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the furanose-pyranose equilibrium, detailing the influential factors, experimental determination, and quantitative data to inform research and development in the pharmaceutical and life sciences.

The Dynamic Equilibrium of Monosaccharide Structures

In aqueous solutions, monosaccharides with five or more carbons exist in a dynamic equilibrium between their open-chain aldehyde or ketone form and their cyclic hemiacetal or hemiketal structures. This spontaneous and reversible cyclization gives rise to the more stable five- and six-membered rings. The six-membered ring, analogous to pyran, is termed a pyranose , while the five-membered ring, resembling furan, is known as a furanose . Each of these cyclic forms can exist as two anomers, designated as α and β, which differ in the stereochemistry at the newly formed chiral center, the anomeric carbon.

The interconversion between these forms proceeds through the open-chain structure, which, although typically present in very small amounts, is the crucial intermediate that allows for the dynamic equilibrium.

Furanose_Pyranose_Equilibrium cluster_Pyranose Pyranose Forms cluster_Furanose Furanose Forms alpha-Pyranose alpha-Pyranose beta-Pyranose beta-Pyranose alpha-Pyranose->beta-Pyranose Open-Chain Form Open-Chain Form alpha-Pyranose->Open-Chain Form beta-Pyranose->Open-Chain Form alpha-Furanose alpha-Furanose beta-Furanose beta-Furanose alpha-Furanose->beta-Furanose Open-Chain Form->alpha-Furanose Open-Chain Form->beta-Furanose

Figure 1: Dynamic equilibrium of a monosaccharide in solution.

Factors Influencing the Furanose-Pyranose Equilibrium

The position of the equilibrium between the furanose and pyranose forms is not static and is influenced by a confluence of intrinsic and extrinsic factors. A comprehensive understanding of these factors is essential for predicting and manipulating the conformational state of carbohydrates in various applications.

Influencing_Factors Equilibrium Furanose vs. Pyranose Equilibrium Factors Key Influencing Factors Monosaccharide Structure Solvent Temperature Substituents Equilibrium->Factors Monosaccharide_Details Aldose vs. Ketose Stereochemistry (e.g., cis/trans hydroxyl groups) Factors:f1->Monosaccharide_Details Solvent_Details Polarity (e.g., Water vs. DMSO) Hydrogen Bonding Capacity Factors:f2->Solvent_Details Temperature_Details Shifts equilibrium, often favoring furanose at higher temperatures Factors:f3->Temperature_Details Substituents_Details Bulky groups Charged groups (e.g., sulfates) Factors:f4->Substituents_Details

Figure 2: Key factors governing the furanose-pyranose equilibrium.
Monosaccharide Structure

The inherent structure of the monosaccharide is a primary determinant of its preferred ring form. Aldohexoses, such as glucose, predominantly exist in the more thermodynamically stable pyranose form.[1] This stability is attributed to the lower angle and torsional strain in the chair conformation of the six-membered ring compared to the envelope and twist conformations of the five-membered furanose ring.[1]

In contrast, ketohexoses like fructose exhibit a more significant proportion of the furanose form in solution.[1] The stereochemical arrangement of the hydroxyl groups also plays a crucial role. For instance, sugars with a cis relationship between adjacent hydroxyl groups on the furanose ring can experience increased steric strain, disfavoring this form.[2]

Solvent

The nature of the solvent significantly impacts the equilibrium. In aqueous solutions, the pyranose form is often preferentially stabilized due to more effective hydrogen bonding with water molecules.[3] In less polar aprotic solvents, such as dimethyl sulfoxide (DMSO), the proportion of the furanose form tends to increase for some sugars.[3][4] For example, D-arabinose shows a negligible amount of furanose in water but exists as approximately one-third furanose in DMSO.[3] This shift is attributed to the disruption of the stabilizing hydrogen bonding network with water around the pyranose ring.

Temperature

Temperature has a notable effect on the equilibrium, generally favoring the formation of the furanose ring at higher temperatures.[4] This is because the conversion from pyranose to furanose is often an endothermic process. For instance, in an aqueous solution of D-fructose, an increase in temperature leads to a linear increase in the proportions of both α- and β-fructofuranose at the expense of β-fructopyranose.[4]

Substituents

The presence of substituents on the sugar ring can dramatically alter the equilibrium. Bulky substituents can introduce steric hindrance that destabilizes the pyranose form, thereby shifting the equilibrium towards the furanose form.[5] Similarly, the introduction of charged groups, such as sulfates, can lead to repulsive interactions that are better accommodated in the more flexible furanose ring, making it the more energetically favorable form.[6]

Quantitative Analysis of Furanose and Pyranose Distribution

The relative populations of the different cyclic forms of monosaccharides in solution can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The anomeric protons (the proton attached to the anomeric carbon) of each anomer (α and β) and each ring form (pyranose and furanose) have distinct chemical shifts, allowing for their individual quantification through integration of the corresponding signals in the ¹H NMR spectrum.[4]

The following tables summarize the equilibrium distribution of various monosaccharides in different solvents and at different temperatures, as determined by NMR spectroscopy.

MonosaccharideSolventTemperature (°C)α-Pyranose (%)β-Pyranose (%)α-Furanose (%)β-Furanose (%)Open-Chain (%)Reference(s)
D-Glucose D₂O273664<1<1~0.02[2]
D-Fructose D₂O20-70-22 (total)Trace[]
D₂O0-84.84.111.1Not Detected[4]
D₂O50-55.812.331.9Not Detected[4]
DMSO27-272048-[1]
D-Ribose D₂O3121.558.56.513.5-[1]
D-Galactose D₂O312964<16-[8]
D-Arabinose D₂O316035-5-[3]
DMSO313529-36-[3]

Experimental Protocol: Quantitative Analysis by ¹H NMR Spectroscopy

The following protocol outlines the general steps for the determination of the furanose to pyranose ratio of a monosaccharide in solution using one-dimensional ¹H NMR spectroscopy.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve the carbohydrate sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 10-50 mg/mL in a clean NMR tube.

  • Equilibration: Allow the solution to stand at a constant temperature for a sufficient period (typically several hours to overnight) to ensure that the mutarotational equilibrium is reached.

  • Internal Standard (Optional): For precise quantification, a known amount of an internal standard with a signal in a clear region of the spectrum can be added.

NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve good signal dispersion, particularly in the anomeric region.

  • Tuning and Shimming: Tune and shim the probe to ensure optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Temperature Control: Use a calibrated temperature control unit to maintain a constant sample temperature throughout the experiment.

    • Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the anomeric protons) to ensure full relaxation and accurate integration.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting minor furanose forms.

    • Solvent Suppression: If using a non-deuterated solvent or for samples in D₂O where the residual HOD peak is broad, apply a suitable solvent suppression technique.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Signal Identification: Identify the signals corresponding to the anomeric protons of the α- and β-pyranose and α- and β-furanose forms based on their characteristic chemical shifts and coupling constants. The anomeric proton signals typically appear in the region of δ 4.5-5.5 ppm.[9]

  • Integration: Integrate the area under each of the identified anomeric proton signals.

  • Calculation of Relative Percentages: The relative percentage of each form is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, multiplied by 100.[10]

Conclusion

The equilibrium between furanose and pyranose ring forms is a fundamental aspect of carbohydrate chemistry with significant implications for their biological function and utility in drug design. While the pyranose form is generally more stable for many common monosaccharides, the furanose form plays a critical role in the structure of nucleic acids and certain polysaccharides. A detailed understanding of the factors that govern this equilibrium, coupled with robust analytical methods for its quantification, provides researchers with the tools to predict and potentially manipulate the conformational landscape of carbohydrates. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry, biochemistry, and drug development, enabling a more informed approach to the study and application of these vital biomolecules.

References

The Anomeric Effect in Furanose Derivatives: A Technical Guide for Drug Development

References

Conformational Analysis of Substituted Furanoses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanose rings, five-membered cyclic hemiacetals or hemiketals of sugars, are fundamental components of numerous biologically vital molecules, including nucleic acids (RNA and DNA) and various polysaccharides.[1] Unlike their six-membered pyranose counterparts that typically adopt stable chair conformations, the furanose ring exhibits significant conformational flexibility.[1][2] This inherent flexibility, characterized by a phenomenon known as pseudorotation, is critical to its biological function, influencing molecular recognition, enzymatic activity, and the overall three-dimensional structure of biopolymers.[1] In the realm of drug development, particularly for antiviral nucleoside analogues, understanding and predicting the conformational preferences of substituted furanoses is paramount for designing effective therapeutics.[3][4] This guide provides a comprehensive technical overview of the conformational analysis of substituted furanoses, detailing the theoretical underpinnings, experimental and computational methodologies, and the implications for drug design.

Core Concepts

Pseudorotation of the Furanose Ring

The conformation of a furanose ring is not static but exists as a dynamic equilibrium of various puckered forms. This continuous, low-energy interconversion between conformers is described by the concept of pseudorotation. The conformation of any furanose ring can be defined by two parameters: the phase angle of pseudorotation (P) and the maximum amplitude of puckering (τm).

The pseudorotation cycle, often visualized as a wheel, describes the continuous transition between envelope (E) and twist (T) conformations.[2] Envelope conformations have four of the five ring atoms in a plane, while the fifth is out of the plane. Twist conformations have two adjacent atoms displaced on opposite sides of the plane formed by the other three. The pseudorotation pathway is characterized by low energy barriers, typically in the range of 2-5 kcal/mol, allowing for rapid interconversion between different puckered forms at room temperature.[2]

The North (N) and South (S) regions of the pseudorotation wheel are of particular significance in the study of nucleosides. The N-type conformers (C3'-endo) and S-type conformers (C2'-endo) are often the most populated and play a crucial role in determining the helical structure of nucleic acids. The transition between these major conformations often proceeds through an O4'-endo intermediate.[2]

Influence of Substituents

The conformational equilibrium of a furanose ring is exquisitely sensitive to the nature and orientation of its substituents. Several key factors govern the conformational preferences:

  • The Anomeric Effect: This stereoelectronic effect generally favors an axial orientation of an electronegative substituent at the anomeric carbon (C1). While well-established in pyranoses, the anomeric effect is also present in furanoses, albeit in a more complex manner due to the ring's flexibility. The endo-anomeric effect stabilizes conformations where the anomeric substituent is gauche to the ring oxygen, influencing the puckering of the ring.[2]

  • Steric Interactions: Bulky substituents will tend to adopt positions that minimize steric hindrance. 1,2- and 1,3-diaxial-like interactions can significantly destabilize certain conformations. The orientation of hydroxyl groups and other substituents dictates a complex interplay of steric repulsions and stabilizing hydrogen bonding interactions that shape the conformational landscape.

  • Gauche Effects: The preference for a gauche arrangement of vicinal electronegative substituents also plays a role in determining the conformational equilibrium.

  • Solvent Effects: The surrounding solvent can influence conformational preferences through hydrogen bonding and dielectric effects, stabilizing certain conformers over others.

Data Presentation: Quantitative Conformational Analysis

The following tables summarize key quantitative data from conformational analyses of various substituted furanoses, primarily derived from NMR spectroscopy and computational studies.

Table 1: 3JHH Coupling Constants (Hz) for Selected Ribofuranosides in CDCl3 [5]

CompoundJ1,2J2,3J3,4J4,5J4,5'
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside05.86-2.933.30
Isopropyl 2,3-O-isopropylidene-β-D-ribofuranoside05.86-2.202.57

Table 2: Conformational Populations (%) of Methyl Furanosides in D2O

CompoundNorth (%N)South (%S)MethodReference
Methyl β-D-ribofuranoside~80~20NMR[6]
Methyl 2-deoxy-β-D-erythro-pentofuranoside~50~50NMR[6]

Table 3: Pseudorotation Energy Barriers (kcal/mol)

Transition PathwayEnergy BarrierSystemMethodReference
C2'-endo to C3'-endo (via O4'-endo)2-3Ribonucleoside (in vacuo)Computational[7]
C2'-endo to C3'-endo (via C1'-exo)~12Ribonucleoside in RNA duplexComputational[7]
Interconversion of THF conformers< 0.5TetrahydrofuranComputational[2]
Endo-anomeric stabilization~3.2Methyl furanosideComputational[2]

Experimental and Computational Protocols

A combination of experimental and computational techniques is crucial for a thorough conformational analysis of furanoses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary experimental tool for studying the conformation of molecules in solution. For furanoses, the analysis of proton-proton coupling constants (3JHH) provides time-averaged information about the dihedral angles between vicinal protons, which are directly related to the ring pucker.

Detailed Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified furanose derivative in a suitable deuterated solvent (e.g., D2O, CDCl3, DMSO-d6). The choice of solvent is critical as it can influence the conformational equilibrium.

    • Filter the solution into a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a suite of one- and two-dimensional NMR spectra on a high-field spectrometer (≥500 MHz).

    • 1D 1H NMR: To determine chemical shifts and observe signal multiplicities.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing additional conformational constraints.

    • For quantitative analysis of coupling constants, high-resolution 1D spectra or J-resolved 2D spectra are often necessary.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Extract the values of the 3JHH coupling constants from the spectra.

    • Use a modified Karplus equation, which relates the vicinal coupling constant to the dihedral angle, to estimate the conformational populations. The PSEUROT program is a widely used tool for this purpose, which fits the experimental coupling constants to a two-state (N/S) or multi-state model of pseudorotation.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the furanose conformation in the solid state. This information is invaluable for understanding the intrinsic conformational preferences of the molecule, although it's important to note that crystal packing forces can influence the observed conformation.

Detailed Experimental Protocol for X-ray Crystallography:

  • Crystal Growth:

    • Grow single crystals of the furanose derivative of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[8]

    • Crystals should be clear and have well-defined faces.[8]

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[9]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution structure of the furanose molecule.

Computational Chemistry

Computational methods are indispensable for exploring the entire conformational energy landscape of a furanose ring and for providing a theoretical basis for interpreting experimental data.

Detailed Protocol for Computational Analysis:

  • Initial Structure Generation:

    • Build a 3D model of the substituted furanose using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is often done using molecular mechanics (MM) force fields specifically parameterized for carbohydrates (e.g., GLYCAM, CHARMM).

  • Quantum Mechanical (QM) Calculations:

    • Optimize the geometries of the low-energy conformers identified in the conformational search at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • Calculate the relative energies of the conformers to determine their populations according to the Boltzmann distribution.

    • Solvation effects can be included using implicit (e.g., PCM) or explicit solvent models.

  • Molecular Dynamics (MD) Simulations:

    • Perform MD simulations to study the dynamic behavior of the furanose ring over time. This can provide insights into the pathways and energy barriers of conformational interconversions.

  • Calculation of NMR Parameters:

    • Use the QM-optimized geometries to calculate theoretical 3JHH coupling constants. These can then be compared with the experimental values to validate the computational model.

Mandatory Visualizations

Logical Workflow for Conformational Analysis

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_interpretation Interpretation & Application exp_start Substituted Furanose nmr NMR Spectroscopy exp_start->nmr Solution State xray X-ray Crystallography exp_start->xray Solid State exp_data Experimental Data (J-couplings, 3D Structure) nmr->exp_data xray->exp_data interpretation Conformational Model (Populations, Barriers) exp_data->interpretation comp_start In Silico Model mm_md MM / MD Simulations comp_start->mm_md Conformational Search dft DFT Calculations mm_md->dft Refinement comp_data Theoretical Data (Energies, Conformations) dft->comp_data comp_data->interpretation drug_design Drug Design & Structure-Activity Relationship interpretation->drug_design

Caption: Workflow for furanose conformational analysis.
Role of Furanose Conformation in Antiviral Nucleoside Action

Antiviral_Mechanism cluster_drug Antiviral Nucleoside Analog cluster_enzyme Viral Polymerase cluster_outcome Biological Outcome drug Furanose Ring north North (N) Conformation (e.g., C3'-endo) drug->north south South (S) Conformation (e.g., C2'-endo) drug->south enzyme Active Site north->enzyme Incorrect Pucker for Recognition no_binding No Binding north->no_binding south->enzyme Correct Pucker for Recognition incorporation Incorporation into Viral Genome enzyme->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition inactivity Inactive Drug no_binding->inactivity

Caption: Furanose pucker in antiviral drug action.

Conclusion

The conformational analysis of substituted furanoses is a complex yet crucial field of study with profound implications for chemistry and biology, particularly in the design of novel therapeutics. The flexible nature of the furanose ring, governed by the principles of pseudorotation and influenced by a delicate balance of steric and stereoelectronic effects, presents a significant challenge to researchers. However, a synergistic approach combining high-field NMR spectroscopy, single-crystal X-ray crystallography, and sophisticated computational modeling allows for a detailed elucidation of the conformational landscape of these important molecules. A thorough understanding of furanose conformation is not merely an academic exercise but a critical component in the rational design of molecules with specific biological activities, as exemplified by the development of potent antiviral nucleoside analogues. As experimental and computational techniques continue to advance, so too will our ability to predict and control the conformation of substituted furanoses, opening new avenues for drug discovery and the understanding of fundamental biological processes.

References

Synthesis of Novel Furanose-Based Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furanose ring, a five-membered cyclic hemiacetal of a monosaccharide, is a critical structural motif in a vast array of biologically significant molecules, most notably nucleosides and nucleic acids. Its inherent conformational flexibility allows for precise molecular recognition, making it a privileged scaffold in the design of therapeutic agents. This technical guide provides an in-depth overview of contemporary synthetic strategies for the generation of novel furanose-based compounds, with a focus on their potential applications in drug development. We present detailed experimental protocols for key synthetic transformations, summarize quantitative data for comparative analysis, and visualize complex chemical and biological pathways.

Strategic Modifications of the Furanose Scaffold

The chemical synthesis of novel furanose derivatives primarily involves modifications to the sugar ring or the attached nucleobase. These modifications are designed to enhance biological activity, improve metabolic stability, or overcome drug resistance mechanisms. Key strategies include:

  • Modifications at the 2'- and 3'-Positions: Alterations at these positions significantly influence the sugar pucker and, consequently, the overall conformation of the nucleoside analogue, which is crucial for its interaction with viral polymerases or other target enzymes.

  • 4'-Heteroatom Substitution: Replacing the 4'-oxygen with other heteroatoms such as sulfur or nitrogen can alter the ring conformation and electronic properties, leading to compounds with unique biological activities.

  • Synthesis of C-Nucleosides: The formation of a C-C bond between the furanose ring and the nucleobase, in place of the natural C-N bond, results in analogues that are resistant to enzymatic cleavage by nucleoside phosphorylases.

  • Introduction of Conformationally Restricting Moieties: The synthesis of bridged or bicyclic nucleosides can lock the furanose ring into a specific conformation, which can lead to higher binding affinity and selectivity for the target enzyme.

Featured Synthetic Campaigns

This section details the synthesis of three distinct classes of novel furanose-based compounds that have shown significant promise in preclinical studies: 3'-C-Ethynyl Nucleosides, Guanidino Xylofuranose Derivatives, and Triazole-Containing Furanose Nucleosides.

Synthesis of 3'-C-Ethynyl Nucleosides

3'-C-Ethynyl nucleosides, such as 3'-C-ethynylcytidine (ECyd), are potent anticancer agents.[1][2][3][4] Their synthesis represents a significant challenge due to the stereoselective introduction of the ethynyl group at the C3' position.

Experimental Protocol: Synthesis of a 3'-C-Ethynyluridine Analogue

A convergent synthetic route starting from diacetone-α-D-glucose is often employed.[2]

  • Preparation of the 3-keto-ribofuranose intermediate: Diacetone-α-D-glucose is converted to a protected 1,2-O-isopropylidene-α-D-ribofuranose derivative. The free hydroxyl group at C3 is then oxidized using appropriate reagents (e.g., Swern oxidation) to yield the corresponding 3-keto derivative.

  • Stereoselective Ethynylation: The 3-keto intermediate is reacted with a suitable ethynylating agent, such as ethynylmagnesium bromide or ethynyllithium, at low temperature. The stereoselectivity of this addition is crucial and can be influenced by the choice of reagents and reaction conditions.

  • Glycosylation: The resulting 3-C-ethynyl-1,2-O-isopropylidene-α-D-ribofuranose is then coupled with a silylated nucleobase (e.g., silylated uracil) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) to form the protected nucleoside.

  • Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for the isopropylidene group and fluoride treatment for silyl ethers) to yield the target 3'-C-ethynyl nucleoside.

Quantitative Data: Biological Activity of 3'-C-Ethynyl Nucleosides

CompoundCell LineIC50 (nM)Citation
5-Iodo-3'-C-ethynyluridineHuman Adenocarcinoma Breast Cancer35[2]
5-Bromo-3'-C-ethynyluridineHuman Adenocarcinoma Prostate Cancer730[3]
Synthesis of Guanidino Xylofuranose Derivatives

Guanidino sugars are an emerging class of nucleoside mimetics with potential biological activities.[5][6][7][8][9] The synthesis of 5-guanidino xylofuranose derivatives involves the transformation of a 5-azido precursor.

Experimental Protocol: Synthesis of 5-Guanidino-3-O-dodecyl-xylofuranose

  • Synthesis of the 5-azido precursor: A suitable 3-O-substituted 1,2-O-isopropylidene-α-D-xylofuranose is synthesized from a glucofuranose derivative through oxidative cleavage and reduction.[6] The 5-hydroxyl group is then converted to an azide, for example, via tosylation followed by nucleophilic substitution with sodium azide.

  • Reduction of the Azide: The 5-azido group is reduced to the corresponding 5-amino group. A common method is catalytic hydrogenation over palladium on carbon.

  • Guanidinylation: The resulting 5-amino xylofuranose derivative is then reacted with a guanidinylating agent, such as N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine, in the presence of a base like diisopropylethylamine (DIPEA) to install the protected guanidino group.[6][7]

  • Deprotection: The Boc protecting groups on the guanidino moiety are removed under acidic conditions to yield the final product.

Quantitative Data: Biological Activity of Guanidino Xylofuranose Derivatives

CompoundTarget/Cell LineActivityCitation
3-O-Dodecyl (N-Boc)guanidino xylofuranoseAcetylcholinesterase (AChE)Ki = 7.49 µM[5][8]
3-O-Dodecyl (N-Boc)guanidino xylofuranoseChronic Myeloid Leukemia (K562)GI50 = 31.02 µM[5]
3-O-Dodecyl (N-Boc)guanidino xylofuranoseBreast Cancer (MCF-7)GI50 = 26.89 µM[5]
Aminomethyltriazole 5'-isonucleosideChronic Myeloid Leukemia (K562)GI50 = 6.33 µM[7]
Aminomethyltriazole 5'-isonucleosideBreast Cancer (MCF-7)GI50 = 8.45 µM[7]
Synthesis of Triazole-Containing Furanose Nucleosides

The use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the efficient synthesis of 1,2,3-triazole-containing nucleoside analogues.[10][11][12][13] These compounds can act as mimics of natural nucleosides or nucleotides.

Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole-Furanose Hybrid

  • Synthesis of the Azido-Furanose: A furanose derivative with a leaving group at a desired position (e.g., 5'-position) is reacted with sodium azide to introduce the azide functionality. For example, 5-azido-1,2-O-isopropylidene-α-D-xylofuranose can be used as a key intermediate.[12]

  • Synthesis of the Alkyne Partner: A suitable alkyne is synthesized or obtained commercially. This alkyne will form the substituent on the triazole ring.

  • CuAAC Reaction: The azido-furanose and the alkyne are reacted in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO4·5H2O) and a reducing agent (e.g., sodium ascorbate). The reaction is typically carried out in a mixture of solvents such as t-butanol and water.

  • Deprotection: Any protecting groups on the furanose ring or the triazole substituent are removed to afford the final triazole-containing furanose nucleoside analogue.

Visualizing Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway relevant to the synthesized compounds.

experimental_workflow_triazole_synthesis start 5-Azido-1,2-O-isopropylidene- α-D-xylofuranose reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->reaction alkyne Substituted Alkyne alkyne->reaction protected_product Protected Triazole-Furanose Hybrid reaction->protected_product deprotection Deprotection protected_product->deprotection final_product Final Triazole-Containing Furanose Nucleoside deprotection->final_product

Caption: Synthetic workflow for triazole-containing furanose nucleosides.

anticancer_mechanism drug Furanose-Based Nucleoside Analogue kinase Cellular Kinases drug->kinase Phosphorylation triphosphate Active Triphosphate Metabolite kinase->triphosphate polymerase DNA/RNA Polymerase triphosphate->polymerase Inhibition dna_synthesis DNA/RNA Synthesis polymerase->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis Induction of

Caption: Conceptual signaling pathway for anticancer nucleoside analogues.

Conclusion

The synthesis of novel furanose-based compounds continues to be a vibrant area of research with significant implications for drug discovery. The strategic modification of the furanose scaffold has led to the development of potent anticancer and antiviral agents. The detailed synthetic protocols and quantitative biological data presented in this guide offer valuable insights for researchers aiming to design and synthesize the next generation of furanose-based therapeutics. The visualization of synthetic workflows and biological mechanisms provides a clear framework for understanding the key concepts in this field.

References

The Pivotal Role of Furanose in Nucleic Acid Architecture and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furanose ring, a five-membered sugar moiety, is a cornerstone of nucleic acid structure, dictating the conformational dynamics, stability, and ultimately, the biological function of DNA and RNA. This in-depth technical guide explores the profound biological significance of the furanose component, providing a comprehensive overview for researchers, scientists, and professionals engaged in drug development. We delve into the nuanced structural variations of the furanose ring, the experimental methodologies used to probe its conformation, and the critical implications for molecular recognition and therapeutic design.

The Furanose Ring: A Tale of Two Sugars

The fundamental distinction between DNA and RNA lies in the furanose sugar of their respective backbones. DNA incorporates 2'-deoxyribose, while RNA is built with ribose. This seemingly minor difference—the presence of a hydroxyl group at the 2' position in ribose—has profound consequences for the stability and function of these vital macromolecules.[1][2][3][4]

The 2'-hydroxyl group in ribose renders RNA more susceptible to hydrolysis, making it a more transient molecule compared to the chemically robust DNA, which is better suited for the long-term storage of genetic information.[1][2][3][4][5] This inherent instability of RNA allows for its rapid turnover in the cell, a crucial feature for its role in gene expression and regulation.[3]

The Dynamic Landscape of Furanose Pucker

The five-membered furanose ring is not planar but exists in a puckered conformation, a feature that is central to the three-dimensional architecture of nucleic acids.[6][7] This puckering is not static; the ring is flexible and can adopt various conformations. The two most biologically significant puckering modes are the C2'-endo and C3'-endo conformations.[8][9] These conformations are defined by which atom (C2' or C3') is displaced from the plane formed by the other four atoms of the furanose ring.

The interconversion between these puckered states is described by a pseudorotation cycle, characterized by a phase angle (P) and an amplitude of pucker (τm).[3][10] The C3'-endo conformation is predominantly found in A-form DNA and RNA helices, while the C2'-endo conformation is characteristic of B-form DNA, the most common form under physiological conditions.[9][11][12]

Quantitative Analysis of Furanose Pucker

The precise conformation of the furanose ring can be described by a set of endocyclic torsion angles and pseudorotation parameters. The table below summarizes typical values for these parameters in the C2'-endo and C3'-endo conformations of deoxyribose and ribose.

ParameterDeoxyribose (C2'-endo)Deoxyribose (C3'-endo)Ribose (C3'-endo)
Pseudorotation Phase Angle (P) 144° - 180°0° - 36°0° - 36°
Pucker Amplitude (τm) ~35° - 40°~35° - 40°~35° - 40°
Endocyclic Torsion Angles
ν0 (C4'-O4'-C1'-C2')NegativePositivePositive
ν1 (O4'-C1'-C2'-C3')PositiveNegativeNegative
ν2 (C1'-C2'-C3'-C4')NegativePositivePositive
ν3 (C2'-C3'-C4'-O4')PositiveNegativeNegative
ν4 (C3'-C4'-O4'-C1')NegativePositivePositive

Note: The exact values can vary depending on the specific nucleotide sequence and environmental conditions.

Impact on Nucleic Acid Helical Structure and Stability

The conformation of the furanose sugar directly influences the overall helical structure of nucleic acids. The preference of deoxyribose for the C2'-endo pucker in DNA results in the characteristic B-form double helix, with a wide major groove and a narrow minor groove.[12] In contrast, the C3'-endo pucker of ribose in RNA, and in A-form DNA, leads to a wider, more compact helix with a deep and narrow major groove and a shallow, broad minor groove.[12]

The thermodynamic stability of nucleic acid duplexes is also intricately linked to the sugar conformation. The transition from the B-form to the A-form of DNA, which involves a change in sugar pucker from C2'-endo to C3'-endo, is influenced by factors such as hydration levels and the presence of certain ions.[11] The table below presents a comparison of the thermodynamic stability of A-form and B-form DNA duplexes.

PropertyA-form DNAB-form DNA
Relative Stability More stable under low humidity conditionsMore stable under physiological (high humidity) conditions
Melting Temperature (Tm) Generally lower for the same sequenceGenerally higher for the same sequence
Enthalpy of Formation (ΔH°) Less favorable (less negative)More favorable (more negative)
Entropy of Formation (ΔS°) Less unfavorable (less negative)More unfavorable (more negative)

Experimental Protocols for Studying Furanose Conformation

Several powerful techniques are employed to elucidate the conformation of the furanose ring in nucleic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the solution-state structure and dynamics of nucleic acids.[2][13] Analysis of scalar (J) couplings between protons in the furanose ring provides direct information about the sugar pucker.

Detailed Methodology for 2D-NMR Analysis of Sugar Pucker:

  • Sample Preparation: Dissolve the purified nucleic acid sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in D₂O or a 90% H₂O/10% D₂O mixture.

  • Data Acquisition: Acquire a series of two-dimensional NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the furanose ring.

    • TOCSY (Total Correlation Spectroscopy): To trace the complete spin system of each sugar ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space distance restraints between protons, which helps in the overall structure determination.

  • Spectral Analysis:

    • Assign the proton resonances of the furanose ring (H1', H2', H2'', H3', H4').

    • Measure the three-bond J-couplings (³J) from high-resolution 1D or 2D spectra. The key couplings for determining sugar pucker are ³J(H1'-H2') and ³J(H3'-H4').

  • Pucker Determination:

    • C3'-endo (A-form): Characterized by a small ³J(H1'-H2') coupling (~1-2 Hz) and a large ³J(H3'-H4') coupling (~7-10 Hz).

    • C2'-endo (B-form): Characterized by a large ³J(H1'-H2') coupling (~7-10 Hz) and a small ³J(H3'-H4') coupling (~1-2 Hz).

    • Intermediate J-coupling values suggest an equilibrium between the two conformations.

X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of nucleic acid structures in the solid state.[2][4]

Detailed Methodology for Nucleic Acid X-ray Crystallography:

  • Crystallization: Grow high-quality crystals of the nucleic acid, often in complex with proteins or drugs to facilitate crystallization. This is typically achieved by vapor diffusion methods, screening a wide range of precipitants, buffers, and salt concentrations.

  • Data Collection: Expose the crystal to a monochromatic X-ray beam and record the diffraction pattern.[4] The angles and intensities of the diffracted X-rays are measured.

  • Structure Solution:

    • Phasing: Determine the phases of the diffracted X-rays. This can be done using methods like molecular replacement (if a similar structure is known) or heavy-atom derivatization.

    • Electron Density Map Calculation: Use the measured intensities and determined phases to calculate an electron density map of the molecule.

  • Model Building and Refinement: Build an atomic model of the nucleic acid into the electron density map and refine the atomic coordinates to best fit the experimental data. The conformation of the furanose rings can be directly observed and analyzed from the final refined structure.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamic behavior of the furanose ring and its interconversion between different puckered states.

Detailed Methodology for MD Simulation of a DNA Duplex:

  • System Setup:

    • Generate the initial coordinates of the DNA duplex in a desired conformation (e.g., B-form) using software like AMBER or GROMACS.

    • Solvate the DNA in a box of water molecules and add counterions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the DNA.

  • Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) under the NPT ensemble, saving the atomic coordinates at regular intervals.

  • Trajectory Analysis: Analyze the saved trajectory to study the conformational dynamics of the furanose rings. This includes calculating the pseudorotation phase angles and pucker amplitudes for each sugar over time to observe transitions between C2'-endo and C3'-endo states.

Mandatory Visualizations

Furanose Pucker Conformations

Furanose_Pucker cluster_C3_endo C3'-endo (A-form RNA/DNA) cluster_C2_endo C2'-endo (B-form DNA) C3_endo C3' atom is 'up' C2_endo C2' atom is 'up' C3_endo->C2_endo Pseudorotation Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_Xray X-ray Crystallography NMR_Sample Nucleic Acid Sample in Solution TwoD_NMR Acquire 2D NMR Data (COSY, TOCSY) NMR_Sample->TwoD_NMR J_Coupling Measure J-Couplings (³J(H1'-H2'), ³J(H3'-H4')) TwoD_NMR->J_Coupling Pucker_NMR Determine Pucker (C2'-endo vs C3'-endo) J_Coupling->Pucker_NMR Crystal Crystallize Nucleic Acid Diffraction Collect X-ray Diffraction Data Crystal->Diffraction Electron_Density Calculate Electron Density Map Diffraction->Electron_Density Pucker_Xray Model and Refine Structure (Observe Pucker) Electron_Density->Pucker_Xray RIG_I_Signaling Viral_RNA Viral RNA (5'-triphosphate, dsRNA) RIG_I_inactive Inactive RIG-I Viral_RNA->RIG_I_inactive Binding RIG_I_active Active RIG-I (Conformational Change) RIG_I_inactive->RIG_I_active Activation MAVS MAVS RIG_I_active->MAVS Interaction TBK1_IKK TBK1/IKKε MAVS->TBK1_IKK Activation IRF3_7 IRF3/7 TBK1_IKK->IRF3_7 Phosphorylation IFN Type I Interferon Production IRF3_7->IFN Nuclear Translocation & Gene Expression

References

Spectroscopic Properties of Furanose Anomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of furanose anomers, focusing on nuclear magnetic resonance (NMR), vibrational, and chiroptical spectroscopic techniques. Furanose rings, the five-membered cyclic forms of monosaccharides, are fundamental components of numerous biologically significant molecules, including nucleic acids and certain polysaccharides.[1] Understanding the conformational behavior and spectroscopic signatures of their α and β anomers is crucial for drug design, glycobiology, and materials science. This guide offers detailed experimental protocols, quantitative data for key furanose anomers, and visual workflows to aid researchers in this complex area of study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural and conformational analysis of furanose anomers in solution. Due to the slow interconversion between anomers on the NMR timescale, distinct sets of signals are observed for each form present in solution.[2] However, the low abundance of furanose forms in equilibrium with their pyranose counterparts and significant signal overlap can present considerable challenges.[2][3]

1H and 13C NMR Spectral Data

Complete assignment of 1H and 13C NMR spectra provides invaluable information on the chemical environment of each nucleus. The chemical shifts (δ) of anomeric protons (H-1) and carbons (C-1) are particularly diagnostic for anomer differentiation. Generally, the anomeric proton of the α-furanose (1,2-cis relationship between the anomeric substituent and the adjacent hydroxyl group) resonates at a lower field compared to the β-furanose (1,2-trans relationship).[4]

Table 1: 1H and 13C NMR Chemical Shifts (ppm) and 1H-1H Coupling Constants (Hz) for D-Glucofuranose Anomers in D2O [2]

Positionα-D-Glucofuranoseβ-D-Glucofuranose
1H Chemical Shift (δ)
H-15.495.18
H-24.314.12
H-34.254.21
H-44.154.08
H-53.843.82
H-6a3.753.74
H-6b3.683.67
13C Chemical Shift (δ)
C-1103.1109.2
C-277.581.3
C-375.876.4
C-479.980.8
C-570.270.8
C-663.964.1
3JH,H Coupling Constants (Hz)
J1,23.9< 1
J2,36.84.5
J3,44.54.8
J4,57.97.5
J5,6a3.13.3
J5,6b5.55.3
J6a,6b-11.9-11.9
Conformational Analysis through Coupling Constants

The three-bond proton-proton coupling constants (3JH,H) are crucial for elucidating the conformation of the furanose ring, which is highly flexible and exists in a dynamic equilibrium between multiple envelope and twist forms.[5] A two-state model, describing the equilibrium between North (N) and South (S) conformations on the pseudorotational wheel, is often used to interpret these coupling constants.[6] For α-furanoses, a 3JH1,H2 coupling constant of around 3–5 Hz is typical, while for β-furanoses, this value is smaller, often between 0–2 Hz.[4]

Advanced NMR Techniques for Anomer Resolution

For complex mixtures where signals of furanose anomers are heavily overlapped, advanced NMR techniques are indispensable.

  • 1D FESTA (Fluorine-Edited Selective TOCSY Acquisition): This technique is particularly useful for fluorinated carbohydrates, allowing for the acquisition of pure 1H NMR spectra for individual anomers even when they are minor components of a complex mixture.[4][7]

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace the connectivity within a furanose spin system.[8]

  • 2D TOCSY (Total Correlation Spectroscopy): Reveals all protons within a spin system, which is highly effective for separating the signals of different anomers.[9][10]

Experimental Protocols for NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the carbohydrate sample in a suitable deuterated solvent (e.g., D2O).

  • For quantitative analysis, ensure complete dissolution and equilibration of anomers. A dilute phosphate buffer can be used to maintain a constant pD.[2]

1D 1H and 13C NMR Acquisition:

  • Acquire standard 1D 1H and 13C{1H} spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • For 1H NMR, use a sufficient relaxation delay to ensure accurate integration for quantification of anomers.

  • For 13C NMR, use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

2D COSY and TOCSY Acquisition:

  • Set up standard COSY and TOCSY experiments.

  • For TOCSY, a mixing time of 80-120 ms is typically used to allow for magnetization transfer throughout the entire spin system of each anomer.[10]

1D FESTA Protocol (for fluorinated sugars): [1][4]

  • The experiment begins with the selective excitation of a specific 19F resonance.

  • A selective reverse INEPT (SRI) pulse sequence transfers coherence from the selected 19F to a directly coupled proton (19F → 1H).

  • A TOCSY mixing step then propagates this magnetization to all other protons within the same spin system.

  • This results in a 1D 1H spectrum containing only the signals from the anomer associated with the initially excited 19F nucleus.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of the molecular structure and can be used to differentiate between furanose and pyranose forms, as well as their anomers.

Infrared (IR) and Raman Spectroscopy

The vibrational modes of carbohydrates are complex, with significant contributions from O-H and C-H stretching and bending vibrations.[11] The anomeric region (approximately 750-950 cm-1) in Raman spectra can be particularly sensitive to the anomeric configuration.[12] While IR spectroscopy of carbohydrates can be challenging in aqueous solutions due to the strong absorption of water, measurements on films can overcome this limitation.[13] Raman spectroscopy is less affected by water and is well-suited for studying carbohydrates in their native aqueous environment.[14]

Table 2: Characteristic Vibrational Frequency Ranges for Carbohydrates [11][15]

Vibrational ModeFrequency Range (cm-1)
O-H Stretching3000 - 3600
C-H Stretching2800 - 3000
C=O Stretching (in open-chain form)~1730
O-H Bending1600 - 1700
C-H Bending1300 - 1500
C-O Stretching, C-C Stretching950 - 1200
Anomeric Region (Raman)750 - 950
Experimental Protocols for Vibrational Spectroscopy

Raman Spectroscopy: [16]

  • Sample Preparation: Prepare an aqueous solution of the carbohydrate (concentrations as low as 10 mM can be used).[12]

  • Instrumentation: Utilize a Raman spectrometer with a laser excitation source (e.g., 532 nm Nd:YAG laser).

  • Data Acquisition: Collect the scattered light using a high-resolution spectrometer. Stokes and anti-Stokes lines can be observed.

FT-IR Spectroscopy (Film Method): [13]

  • Sample Preparation: Prepare a thin film of the carbohydrate by evaporating an aqueous solution on an IR-transparent substrate (e.g., BaF2).

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (e.g., 400-4000 cm-1).

Chiroptical Spectroscopy

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are sensitive to the stereochemistry of molecules and are powerful tools for studying the conformation of furanose anomers.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed information about the absolute configuration and solution-state conformation of carbohydrates.[3][17] VCD is particularly effective in elucidating the equilibrium of furanose ring puckering, which can be difficult to study by other methods.[3][17] The spectra of enantiomers are mirror images, while diastereomers exhibit distinct VCD spectra.

Experimental Protocol for VCD Spectroscopy

Sample Preparation: [18][19]

  • Dissolve approximately 8-10 mg of the carbohydrate in a suitable solvent (~125-250 µL). Deuterated solvents are often used to avoid O-H signal interference in certain regions.

  • Transfer the solution to an IR cell with a specific path length (e.g., 100 µm), typically made of BaF2.

Instrumentation and Data Acquisition: [18]

  • Use a VCD spectrometer, which typically consists of an IR source, a photoelastic modulator (PEM), and a detector.

  • Spectra are often measured over several hours to achieve a good signal-to-noise ratio.

  • Solvent subtraction and other processing steps are applied to obtain the final VCD spectrum.

Workflows for Spectroscopic Analysis

The comprehensive analysis of furanose anomers involves a synergistic approach, often combining multiple spectroscopic techniques with computational modeling.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_Chiroptical Chiroptical Spectroscopy cluster_Analysis Data Analysis and Interpretation NMR_1D 1D NMR (1H, 13C) NMR_2D 2D NMR (COSY, TOCSY) NMR_1D->NMR_2D For complex spectra FESTA 1D FESTA (for fluorinated sugars) NMR_1D->FESTA If fluorinated Quantification Anomer Quantification NMR_1D->Quantification Assignment Spectral Assignment NMR_1D->Assignment NMR_2D->Assignment FESTA->Assignment Raman Raman Spectroscopy IR FT-IR Spectroscopy Raman->IR Complementary VCD VCD Spectroscopy Conformational_Analysis Conformational Analysis (J-couplings, VCD signs) VCD->Conformational_Analysis Structure_Elucidation Structure Elucidation Quantification->Structure_Elucidation Assignment->Conformational_Analysis Computational_Modeling Computational Modeling (DFT) Conformational_Analysis->Computational_Modeling Validation Conformational_Analysis->Structure_Elucidation Computational_Modeling->Conformational_Analysis Prediction Sample Carbohydrate Sample in Solution Sample->NMR_1D Sample->Raman Sample->VCD

Figure 1: General workflow for the spectroscopic analysis of furanose anomers.

Furanose_Conformational_Equilibrium Equilibrium Furanose in Solution North North (N) Conformer Equilibrium->North Dynamic Equilibrium South South (S) Conformer Equilibrium->South Dynamic Equilibrium Intermediate Intermediate Puckers (Twist/Envelope) North->Intermediate South->Intermediate

Figure 2: Conformational equilibrium of furanose rings in solution.

Conclusion

The spectroscopic characterization of furanose anomers is a multifaceted challenge that requires a combination of advanced analytical techniques and computational methods. NMR spectroscopy remains the cornerstone for detailed structural and conformational analysis, with techniques like 1D FESTA offering powerful solutions for resolving complex mixtures. Vibrational and chiroptical spectroscopies provide complementary information, particularly regarding the overall molecular fingerprint and stereochemistry. The integrated workflow presented in this guide, along with the tabulated quantitative data and detailed experimental protocols, serves as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development who are investigating the critical role of furanose anomers in biological systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Furanoside Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furanoside glycosides, five-membered carbohydrate rings, are crucial components of numerous biologically significant molecules, including nucleic acids (DNA and RNA) and various natural products. Their unique structural properties confer specific biological activities, making them valuable targets in drug discovery and glycobiology. For instance, C-acyl furanosides are precursors to nucleoside analogues with antiviral properties.[1] However, the synthesis of furanosides presents distinct challenges compared to their six-membered pyranoside counterparts. These challenges include the inherent instability of the furanosyl ring and difficulties in controlling stereoselectivity at the anomeric center, particularly for the formation of 1,2-cis linkages.[2][3] This document provides detailed protocols for established and modern methods for synthesizing furanoside glycosides, targeting researchers in organic chemistry, medicinal chemistry, and drug development.

General Considerations for Furanoside Synthesis

The stereochemical outcome of a glycosylation reaction is a critical factor. The formation of either a 1,2-trans or 1,2-cis linkage is often directed by the choice of protecting groups, glycosyl donor, promoter, and reaction conditions.

  • Neighboring Group Participation: Acyl protecting groups (e.g., acetyl, benzoyl) at the C2 position can provide anchimeric assistance, typically leading to the formation of 1,2-trans glycosides.[4]

  • Kinetic vs. Thermodynamic Control: In reactions like the Fischer glycosylation, furanosides are often the kinetically favored product, while the more stable pyranosides form under thermodynamic control with longer reaction times.[5][6]

  • Modern Catalysis: Recent advancements, particularly in gold-catalyzed reactions, have provided powerful tools for achieving high stereoselectivity and yields under mild conditions.[2][7][8][9][10][11] These methods often allow for the synthesis of challenging 1,2-cis linkages through SN2-type mechanisms.[2][7]

Experimental Workflows and Mechanisms

A generalized workflow for chemical glycosylation provides a roadmap from starting materials to the final, characterized product. The specific conditions and reagents will vary based on the chosen protocol.

Glycosylation Workflow A Preparation of Glycosyl Donor & Acceptor B Glycosylation Reaction (e.g., Au(I) catalyst, -78°C to RT) A->B C Reaction Quenching (e.g., Triethylamine) B->C D Aqueous Workup & Extraction C->D E Purification (Silica Gel Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Final Product (Pure Furanoside) F->G

Caption: A generalized experimental workflow for furanoside synthesis.

The mechanism of glycosylation often involves the formation of a key oxocarbenium ion intermediate. In modern catalytic systems, such as gold-catalyzed reactions, the mechanism can be modulated to favor a stereoinvertive SN2-like pathway, offering greater control over the anomeric configuration.[2][7][8]

SN2_Mechanism Donor Glycosyl Donor (1,2-trans) e.g., ortho-Alkynylbenzoate Catalyst Au(I) Catalyst + Acceptor (ROH) Intermediate {Transition State |  [Au]-Catalyst assists backend attack by ROH} Catalyst->Intermediate Sₙ2-like attack Product 1,2-cis Furanoside Stereoinversion Intermediate->Product LeavingGroup Leaving Group Complex Intermediate->LeavingGroup

Caption: Simplified Sₙ2-type mechanism in gold-catalyzed glycosylation.

Detailed Experimental Protocols

Protocol 1: Kinetically Controlled Fischer Glycosidation (Flow Chemistry)

The Fischer glycosylation is a classic method that typically yields a mixture of furanosides and pyranosides.[5][12] By using flow chemistry, the reaction can be kinetically controlled to favor the formation of furanosides.[3][13]

Objective: To synthesize methyl furanosides from unprotected monosaccharides.

Materials:

  • Monosaccharide (e.g., D-glucose, 0.5 mmol, 90 mg)

  • Methanol (5 mL, HPLC grade)

  • β-Hydroxy-substituted sulfonic acid functionalized silica (HO-SAS) catalyst (350 mg)[13]

  • Syringe pump

  • Packed column (4.0 mm x 50 mm)

  • Backpressure regulator

Procedure: [13]

  • Prepare a 0.1 M solution of the monosaccharide in methanol.

  • Pack the column with the HO-SAS catalyst.

  • Set up the flow reactor system consisting of the syringe pump, packed column, and backpressure regulator.

  • Pump the monosaccharide solution through the column at a defined flow rate (e.g., 0.1 mL/min for a 5-minute residence time). The temperature should be optimized for the specific sugar.

  • Allow the system to prime for approximately 3 minutes before collecting the product.

  • Collect the eluent for a set period (e.g., 10 minutes).

  • Remove the solvent in vacuo.

  • Analyze the crude product mixture by NMR spectroscopy to determine the ratio of furanoside to pyranoside and the anomeric ratio. Purification is typically achieved by silica gel chromatography.

Protocol 2: Gold(I)-Catalyzed Stereoinvertive Furanosylation

This modern protocol utilizes a gold(I) catalyst with a specialized ligand to achieve high stereoselectivity, enabling the synthesis of 1,2-cis-furanosides from 1,2-trans-glycosyl donors via an SN2-type mechanism.[2][7]

Objective: To synthesize a 1,2-cis-furanoside with high stereoselectivity.

Materials:

  • Glycosyl Donor (e.g., 1,2-trans-furanosyl ortho-alkynylbenzoate, 1.0 equiv)[7]

  • Glycosyl Acceptor (Alcohol, 1.5-2.0 equiv)

  • Gold(I) Catalyst System: Diarylurea-containing phosphine ligand (L2, 5 mol%) and (MeCN)₄AuNTf₂ (5 mol%)[7]

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Triethylamine

  • Silica gel for chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous DCM via syringe.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • In a separate flask, prepare the catalyst by mixing the gold complex and the ligand in DCM.

  • Add the catalyst solution to the reaction mixture dropwise.

  • Stir the reaction at the specified temperature for the required time (typically 30 min to 2 hours), monitoring progress by TLC.[2]

  • Upon completion, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature, then filter through celite and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired 1,2-cis-furanoside.

  • Characterize the product by NMR and mass spectrometry.

Data Summary of Furanoside Synthesis Methods

The following tables summarize quantitative data from various furanoside synthesis methodologies, allowing for easy comparison of their efficacy.

Table 1: Comparison of Gold-Catalyzed Furanosylation Reactions

Glycosyl Donor Glycosyl Acceptor Catalyst System Time (h) Temp (°C) Yield (%) Anomeric Ratio (α:β or cis:trans) Ref.
D-Xylofuranosyl ABz Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside Au(I)/L2 1 -78 to -40 95 >20:1 (cis) [7]
D-Ribofuranosyl ABz 1-Octanol Au(I)/L2 1 -78 to -40 90 >20:1 (cis) [7]
2-Deoxy-D-ribofuranosyl ABz Cholesterol Au(I)/L2 1 -78 to -40 83 10:1 (cis) [7]
D-Xylofuranosyl DGLG Isopropanol (IPr)AuCl/AgOTf 0.5 25 99 >19:1 (cis) [2]
D-Ribofuranosyl DGLG Cyclohexanol (IPr)AuCl/AgOTf 2 25 98 >19:1 (cis) [2]

(ABz = ortho-Alkynylbenzoate; DGLG = Directing-Group-on-Leaving-Group; L2 = Diarylurea-phosphine ligand)

Table 2: Other Methodologies for Furanoside Synthesis

Method Glycosyl Donor Promoter/Catalyst Key Feature Yield (%) Anomeric Selectivity Ref.
Fischer Glycosidation (Flow) D-Glucose HO-SAS Kinetically favors furanoside Good Mixture [3][13]
Rearrangement-Glycosylation 2,3-Anhydro-furanosyl thioglycoside Lewis Acid Stereoselective for 2-deoxy 70-95 High 1,3-syn [14]
Koenigs-Knorr Acetobromoglucose Silver Carbonate Classic method, 1,2-trans Variable High (with NGPa) [4]
Rhenium-Catalyzed Furanosidic Lactol Oxo-rhenium complex Forms C-glycosides 77-93 High 1,3-cis [15]

(NGP = Neighboring Group Participation)

Conclusion

The synthesis of furanoside glycosides remains a challenging yet critical area of synthetic chemistry. While classical methods like the Fischer glycosylation offer simple access to furanoside mixtures, modern catalytic approaches, particularly those employing gold, provide unparalleled control over stereoselectivity and reaction efficiency.[2][7][11] The protocols and data presented here offer a guide for researchers to select and implement the most suitable method for their specific synthetic targets, facilitating advancements in glycobiology and the development of new therapeutics.

References

Application Notes and Protocols for Furanose Structure Elucidation using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furanose rings, five-membered carbohydrate structures, are fundamental components of numerous biologically significant molecules, including nucleic acids (ribose and deoxyribose) and various bacterial polysaccharides.[1][2] Unlike their six-membered pyranose counterparts, furanose rings exhibit significant conformational flexibility, existing in a dynamic equilibrium of various "puckered" conformations, often described by a pseudorotational itinerary.[3][4] This flexibility, coupled with the potential for multiple anomeric forms in solution, presents a considerable challenge for complete structural elucidation.[5][6]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for probing the three-dimensional structure and dynamics of furanose-containing molecules in solution.[2][7] By analyzing various NMR parameters, such as chemical shifts, scalar coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can determine the anomeric configuration, ring conformation, and the stereochemistry of substituents.[8]

These application notes provide a comprehensive overview and detailed protocols for utilizing a suite of NMR experiments to elucidate the structure of furanose rings.

Core Concepts in Furanose NMR

The structural analysis of furanoses by NMR revolves around the interpretation of key parameters:

  • Chemical Shifts (δ): The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Anomeric protons (H-1) of α-furanoses are typically found at a lower field (higher ppm) compared to their β-furanose counterparts.[5] Similarly, ¹³C chemical shifts are indicative of both the anomeric configuration and the ring pucker.[9][10]

  • ³JHH Coupling Constants: The three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons, as described by the Karplus equation.[4] These values are crucial for determining the ring's conformation. For instance, a larger ³J(H1,H2) value (around 3–5 Hz) is generally characteristic of a 1,2-cis relationship (α-anomers), while a smaller value (0–2 Hz) suggests a 1,2-trans relationship (β-anomers).[5]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides information about the spatial proximity of protons. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are instrumental in determining the relative stereochemistry of substituents on the furanose ring.

Experimental Workflow for Furanose Structure Elucidation

A systematic approach is essential for the unambiguous structural assignment of furanose rings. The following workflow outlines the key steps, from sample preparation to data analysis.

Furanose_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_2d 2D NMR Suite cluster_analysis Data Analysis & Structure Elucidation Prep Sample Dissolution (5-10 mg in 0.5-0.7 mL) Solvent Deuterated Solvent (e.g., D2O, DMSO-d6) NMR1D 1D NMR (¹H, ¹³C) Prep->NMR1D NMR2D 2D NMR Experiments NMR1D->NMR2D COSY COSY / TOCSY NMR2D->COSY HSQC HSQC NMR2D->HSQC HMBC HMBC NMR2D->HMBC NOESY NOESY / ROESY NMR2D->NOESY Assignment Resonance Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment NOE_Analysis NOE Interpretation NOESY->NOE_Analysis Coupling J-Coupling Analysis Assignment->Coupling Coupling->NOE_Analysis Structure 3D Structure Determination NOE_Analysis->Structure

Caption: General workflow for furanose structure elucidation by NMR.

Data Presentation: Key NMR Parameters

The following tables summarize typical ranges for key NMR parameters used in the structural analysis of furanose rings. These values can vary depending on the specific sugar, substituents, and solvent.

Table 1: Typical ¹H NMR Chemical Shifts (δ) and ³J(H1,H2) Coupling Constants for Aldofuranoses in D₂O.

AnomerH-1 (ppm)H-2 (ppm)³J(H1,H2) (Hz)
α-Furanose (cis-1,2) DownfieldVaries~ 3 - 5
β-Furanose (trans-1,2) UpfieldVaries~ 0 - 2

Note: "Downfield" and "Upfield" are relative terms comparing the α and β anomers of the same sugar.[5]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Furanose Carbons.

CarbonChemical Shift (ppm)
C-1 (Anomeric) 95 - 110
C-2, C-3, C-4 70 - 85
C-5 (if present) 60 - 70

Note: These are general ranges; specific values are highly dependent on the sugar's configuration and conformation.[11][12]

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Analyte Concentration: Dissolve 5-10 mg of the furanose-containing compound in 0.5-0.7 mL of a suitable deuterated solvent for ¹H and 2D NMR experiments.[7][13] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[14]

  • Solvent Selection: Deuterium oxide (D₂O) is the most common solvent for unprotected carbohydrates.[15] For compounds with limited water solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.

  • Sample Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[13] Paramagnetic impurities should be avoided as they can cause significant line broadening.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used. For organic solvents, tetramethylsilane (TMS) can be used, although care must be taken due to its volatility.

NMR Data Acquisition

The following is a suite of recommended NMR experiments performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[15]

  • ¹H NMR (Proton): This is the starting point for any analysis. It provides information on the number of different proton environments and their scalar couplings.

    • Protocol:

      • Tune and match the probe for ¹H.

      • Lock the spectrometer on the deuterium signal of the solvent.

      • Shim the magnetic field to obtain optimal resolution.

      • Acquire a standard 1D ¹H spectrum with solvent suppression if necessary (e.g., using presaturation for samples in H₂O/D₂O).

  • ¹³C NMR (Carbon-13): This experiment reveals the number of unique carbon atoms in the molecule.

    • Protocol:

      • Tune and match the probe for ¹³C.

      • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which can take from minutes to several hours depending on the sample concentration.

Caption: Correlations detected by key 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar coupled to each other, typically over two to three bonds. It is fundamental for tracing the proton connectivity within the furanose ring.[7]

    • Protocol:

      • Set up a standard gradient-selected COSY (gCOSY) experiment.

      • The spectral width in both dimensions should cover all proton signals.

      • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system. A cross-peak will be observed between a given proton and all other protons within the same coupled network.[16] This is particularly useful for identifying all protons belonging to a specific furanose ring in a complex molecule.

    • Protocol:

      • Set up a TOCSY experiment with a mixing time appropriate for the spin system. A typical mixing time for carbohydrates is 80-120 ms.

      • The other parameters are similar to the COSY experiment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond ¹JCH coupling).[17][18] It is the primary method for assigning the carbon resonances of the furanose ring.[19]

    • Protocol:

      • Set up a gradient-selected, sensitivity-enhanced HSQC experiment.

      • The spectral width in the direct dimension (F2) should cover all proton signals, and in the indirect dimension (F1), it should cover all carbon signals.

      • The experiment is optimized for a one-bond coupling constant of ~145 Hz, which is typical for C-H bonds in carbohydrates.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over two to four bonds (ⁿJCH).[17] This experiment is crucial for identifying quaternary carbons and for linking different spin systems, for example, across a glycosidic bond.

    • Protocol:

      • Set up a standard gHMBC experiment.

      • The experiment is typically optimized for a long-range coupling constant of 8-10 Hz.

      • The spectral widths are set similarly to the HSQC experiment.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å). They are essential for determining the stereochemistry and conformation of the furanose ring.

    • Protocol:

      • Set up a 2D NOESY or ROESY experiment. ROESY is often preferred for medium-sized molecules to avoid zero-crossing NOEs.

      • A mixing time of 200-500 ms is typically used.

      • The other parameters are similar to a COSY experiment.

Data Analysis and Interpretation

The final step is the integrated analysis of all acquired NMR data to build a complete structural model of the furanose ring.

Furanose_Analysis_Logic cluster_data Experimental Data cluster_info Derived Information cluster_structure Final Structure H1_NMR ¹H NMR Anomeric_Config Anomeric Configuration H1_NMR->Anomeric_Config δ(H1), J(H1,H2) C13_NMR ¹³C NMR COSY_TOCSY COSY/TOCSY Proton_Connectivity Proton Connectivity COSY_TOCSY->Proton_Connectivity HSQC_HMBC HSQC/HMBC CH_Correlation C-H Correlations HSQC_HMBC->CH_Correlation NOESY_ROESY NOESY/ROESY Spatial_Proximity Spatial Proximity NOESY_ROESY->Spatial_Proximity Ring_Conformation Ring Conformation Proton_Connectivity->Ring_Conformation J(HH) values Final_Structure 3D Structure of Furanose CH_Correlation->Final_Structure Spatial_Proximity->Anomeric_Config Spatial_Proximity->Ring_Conformation Anomeric_Config->Final_Structure Ring_Conformation->Final_Structure

Caption: Logical flow for interpreting NMR data for furanose structure.

  • Resonance Assignment:

    • Start with the anomeric proton (H-1), which is usually in a well-resolved region of the ¹H spectrum.

    • Use the COSY and TOCSY spectra to trace the connectivity from H-1 to H-2, H-3, H-4, and H-5, assigning all the protons of the furanose ring.

    • Use the HSQC spectrum to assign the corresponding carbon resonances (C-1 to C-5) based on the proton assignments.

    • Use the HMBC spectrum to confirm assignments and to identify quaternary carbons.

  • Determination of Anomeric Configuration:

    • Analyze the chemical shift of H-1 and the magnitude of the ³J(H1,H2) coupling constant from the high-resolution 1D ¹H spectrum. A small coupling constant (~0-2 Hz) is indicative of a trans relationship (β-anomer), while a larger one (~3-5 Hz) suggests a cis relationship (α-anomer).[5]

    • NOESY/ROESY data can provide complementary information. For example, in a β-ribofuranose, NOEs might be observed between H-1 and H-4, which are on the same face of the ring.

  • Conformational Analysis:

    • A detailed analysis of all vicinal ³JHH coupling constants around the ring provides insight into the preferred ring pucker.

    • This analysis is often complex due to the flexibility of the furanose ring, which may exist as an equilibrium of two or more major conformations (e.g., C2'-endo and C3'-endo in ribose).[3]

    • Computational modeling, in conjunction with the experimental J-coupling and NOE data, can be a powerful tool for defining the conformational landscape of the furanose ring.[7][20]

Conclusion

The structural elucidation of furanose rings by NMR spectroscopy is a multifaceted process that relies on the synergistic interpretation of a variety of NMR experiments. While the inherent flexibility of the five-membered ring presents challenges, a systematic approach as outlined in these notes allows for a detailed and accurate determination of the furanose structure in solution. This information is invaluable for understanding the structure-function relationships of carbohydrates and for the rational design of carbohydrate-based therapeutics.

References

Application Notes and Protocols: Protecting Group Strategies for Furanose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies essential for the chemical synthesis of furanose-containing molecules, which are critical components of various biologically active compounds, including nucleic acids and antibiotics. The strategic use of protecting groups is paramount for achieving regioselectivity and stereoselectivity in the synthesis of complex carbohydrates.

Introduction to Protecting Group Strategies in Furanose Synthesis

The synthesis of furanose derivatives is complicated by the presence of multiple hydroxyl groups with similar reactivity. Protecting groups are temporarily installed to mask these reactive centers, allowing for selective modification of other parts of the molecule.[1][2][3] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[3][4]

The choice of a protecting group strategy is dictated by the overall synthetic plan, including the desired final product and the reaction conditions for subsequent steps. A key concept in complex syntheses is orthogonal protection , which involves the use of multiple protecting groups that can be removed under distinct conditions without affecting each other.[1][2][5][6] This allows for the sequential deprotection and functionalization of specific hydroxyl groups.

Protecting Groups for Furanose Hydroxyls

The primary challenge in furanose chemistry is the differentiation of the anomeric (C1), primary (usually C5), and secondary (C2 and C3) hydroxyl groups.

Protection of the Anomeric Hydroxyl (C1)

The anomeric hydroxyl group is the most reactive due to its hemiacetal nature and has a lower pKa than other hydroxyls, allowing for its selective deprotonation and reaction.[7]

  • Alkyl and Aryl Glycosides: Formation of methyl, ethyl, or benzyl glycosides is a common strategy to protect the anomeric position. This is often achieved under Fischer glycosylation conditions (acidic alcohol).[8]

  • Silyl Ethers: Silyl ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS/TBS), and triisopropylsilyl (TIPS), are widely used. Their stability to various reaction conditions and selective removal make them highly versatile.[4] TBDMS and TIPS ethers are particularly valued for their increased stability compared to TMS ethers.[1]

  • Esters: Acetates and benzoates can be used to protect the anomeric hydroxyl. However, their use at this position can be complicated by the potential for anomerization. Selective removal of anomeric acetates is possible under specific acidic conditions.[9]

  • Thioglycosides: The anomeric oxygen can be replaced with sulfur to form thioglycosides, which are stable to a wide range of conditions and can be activated for glycosylation reactions.[8]

Protection of the Primary Hydroxyl (C5)

The primary hydroxyl group at the C5 position is sterically the most accessible and can often be selectively protected.

  • Silyl Ethers: Bulky silyl ethers like TBDMS and TBDPS are commonly used for the selective protection of the primary hydroxyl group due to steric hindrance.[8] For example, TBDPSCl in pyridine can selectively protect the primary alcohol of arabinose.[8]

  • Trityl (Tr) and its Derivatives: The bulky trityl group and its substituted derivatives (e.g., monomethoxytrityl, MMT) are highly selective for primary alcohols.

  • Esters: Pivaloyl (Piv) and other sterically hindered esters can also be selectively introduced at the primary position.

Protection of the Secondary Hydroxyls (C2, C3)

Protecting the secondary hydroxyls often requires different strategies, including the formation of cyclic acetals.

  • Acetonides and Benzylidene Acetals: For cis-diols, cyclic acetals like acetonides (from acetone) or benzylidene acetals (from benzaldehyde) are readily formed.[8] These are stable to a wide range of conditions and can be removed under acidic conditions. The formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a classic example that locks the sugar in its furanose form.

  • Silyl Ethers: As with other hydroxyls, silyl ethers can be employed. The choice of silyl group and reaction conditions can influence regioselectivity.

  • Acyl Groups: Acetyl (Ac) and benzoyl (Bz) groups are common protecting groups for secondary hydroxyls. They are stable to acidic and neutral conditions but are readily cleaved by base.[10]

Orthogonal Protecting Group Strategies

In the synthesis of complex furanose-containing molecules, an orthogonal protecting group strategy is often essential.[1][2][3][5] This allows for the selective deprotection of one hydroxyl group while others remain protected.

An example of an orthogonal set could be:

  • Anomeric position: Methyl glycoside (stable to base and silyl deprotection conditions).

  • Primary hydroxyl (C5): TBDPS ether (removed by fluoride ions, e.g., TBAF).

  • Secondary hydroxyls (C2, C3): Benzoyl esters (removed by basic hydrolysis, e.g., NaOMe in MeOH).

This strategy allows for the selective deprotection of the primary hydroxyl for chain extension, followed by the deprotection of the secondary hydroxyls for further functionalization, all while the anomeric position remains protected.

Data Presentation: Common Protecting Groups for Furanoses

Protecting GroupReagents for ProtectionTypical Conditions for ProtectionReagents for DeprotectionTypical Conditions for DeprotectionSelectivity
Silyl Ethers
TBDMS/TBSTBDMS-Cl, ImidazoleDMF, rtTBAFTHF, rtPrimary > Secondary
TBDPSTBDPS-Cl, PyridinePyridine, rtTBAFTHF, rtPrimary > Secondary
TIPSTIPS-Cl, ImidazoleDMF, rtTBAFTHF, rtBulky, selective for less hindered OH
Acyl Groups
Acetyl (Ac)Acetic Anhydride, PyridinePyridine, 0 °C to rtNaOMe/MeOHMeOH, rtGenerally non-selective
Benzoyl (Bz)Benzoyl Chloride, PyridinePyridine, 0 °C to rtNaOMe/MeOHMeOH, rtGenerally non-selective
Pivaloyl (Piv)Pivaloyl Chloride, PyridinePyridine, rtNaOMe/MeOH or LiAlH4MeOH, rt or THF, 0 °CPrimary > Secondary
Alkyl Groups
Benzyl (Bn)Benzyl Bromide, NaHDMF, 0 °C to rtH₂, Pd/CMeOH or EtOAc, rtGenerally non-selective
Methyl (Me)MeI, Ag₂O or Me₂SO₄, NaOHDMF, rt or aq. conditionsBBr₃ or BCl₃CH₂Cl₂, -78 °CAnomeric (Fischer) or non-selective
Acetals
AcetonideAcetone, cat. H₂SO₄ or Lewis AcidAcetone, rtAqueous Acetic AcidH₂O/AcOH, rt to 60 °Ccis-Diols
BenzylideneBenzaldehyde, ZnCl₂Benzaldehyde, rtAqueous Acid or H₂, Pd/CH₂O/H⁺ or MeOH, rtcis-Diols, often 4,6- in pyranoses

Experimental Protocols

Protocol 1: Selective Silylation of the Primary Hydroxyl Group

Objective: To selectively protect the C5 hydroxyl of a methyl furanoside using tert-butyldiphenylsilyl chloride (TBDPSCl).

Materials:

  • Methyl furanoside (1.0 eq)

  • tert-Butyldiphenylsilyl chloride (1.1 eq)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the methyl furanoside in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDPSCl dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the C5-O-TBDPS protected furanoside.

Protocol 2: Formation of an Acetonide from a cis-Diol

Objective: To protect the C2 and C3 hydroxyls of a furanoside containing a cis-diol moiety.

Materials:

  • Furanoside with a cis-diol (1.0 eq)

  • 2,2-Dimethoxypropane (excess)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Acetone (anhydrous)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend the furanoside in anhydrous acetone in a round-bottom flask.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Quench the reaction by adding a few drops of Et₃N to neutralize the acid.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 3: Deprotection of a TBDMS Ether

Objective: To selectively remove a TBDMS protecting group in the presence of other protecting groups like benzoates or benzyl ethers.

Materials:

  • TBDMS-protected furanoside (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected furanoside in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by silica gel column chromatography.

Visualizations

Furanose_Synthesis_Workflow Start Starting Furanose P1 Selective Protection of Primary OH (C5) (e.g., TBDPSCl) Start->P1 P2 Protection of Secondary OHs (C2, C3) (e.g., Acetonide) P1->P2 M1 Modification of Anomeric OH (C1) P2->M1 DP1 Selective Deprotection of C5-OH M1->DP1 M2 Functionalization of C5-OH DP1->M2 DP2 Deprotection of C2, C3-OHs M2->DP2 M3 Functionalization of C2, C3-OHs DP2->M3 Final Final Product M3->Final

Caption: General workflow for the synthesis of a modified furanose.

Protecting_Group_Selection Start Which OH to protect? Anomeric Anomeric (C1) Start->Anomeric Most Reactive Primary Primary (C5) Start->Primary Sterically Accessible Secondary Secondary (C2, C3) Start->Secondary Anomeric_PG Glycoside, Silyl Ether Anomeric->Anomeric_PG Primary_PG Bulky Silyl Ether, Trityl Primary->Primary_PG cisDiol cis-Diol? Secondary->cisDiol Acetal Acetonide, Benzylidene cisDiol->Acetal Yes Other Acyl, Silyl cisDiol->Other No

Caption: Decision tree for selecting a protecting group for furanose hydroxyls.

Orthogonal_Protection_Strategy Furanose Furanose C1-OH C2,3-OH C5-OH Protected_Furanose Fully Protected Furanose C1-OMe C2,3-OBz C5-OTBDPS Furanose->Protected_Furanose Protection Steps Deprotect_C5 Deprotect C5-OH (TBAF) Protected_Furanose->Deprotect_C5 Functionalize_C5 Functionalize C5 Deprotect_C5->Functionalize_C5 Deprotect_C23 Deprotect C2,3-OH (NaOMe) Functionalize_C5->Deprotect_C23 Functionalize_C23 Functionalize C2,3 Deprotect_C23->Functionalize_C23 Deprotect_C1 Deprotect C1-OH (Acid Hydrolysis) Functionalize_C23->Deprotect_C1

Caption: An example of an orthogonal protection and deprotection sequence.

References

Application Notes and Protocols for the Enzymatic Synthesis of Furanose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanose-containing oligosaccharides are crucial components of various glycoconjugates in pathogenic microorganisms, including bacteria, fungi, and protozoa, but are notably absent in mammals.[1] This distribution makes the enzymes involved in their biosynthesis attractive targets for the development of novel antimicrobial agents. Furthermore, these unique oligosaccharides and their synthetic analogs are valuable tools for immunological studies and the development of diagnostics and vaccines. The enzymatic synthesis of these complex molecules offers significant advantages over chemical methods, primarily due to the exceptional regio- and stereoselectivity of enzymes, which circumvents the need for extensive protecting group strategies. This document provides detailed protocols and comparative data for the enzymatic synthesis of two distinct classes of furanose-containing oligosaccharides.

Enzymatic Approaches to Furanose Oligosaccharide Synthesis

The synthesis of furanose-containing oligosaccharides is primarily achieved through the use of two main classes of enzymes: glycoside hydrolases and glycosyltransferases.

  • Glycoside Hydrolases (GHs): These enzymes, which naturally catalyze the cleavage of glycosidic bonds, can be employed in a reverse hydrolysis or transglycosylation mode to form new linkages. By manipulating reaction conditions, such as using high concentrations of acceptor molecules or activated glycosyl donors, the synthetic activity can be favored over hydrolysis. For instance, α-L-arabinofuranosidases have been shown to catalyze the synthesis of both arabinofuranosides and galactofuranosides due to structural similarities between the substrates.[1]

  • Glycosyltransferases: These enzymes are responsible for the biosynthesis of oligosaccharides in nature. They catalyze the transfer of a monosaccharide from an activated donor, typically a nucleotide sugar, to an acceptor molecule with high specificity. While highly efficient, the requirement for often expensive nucleotide sugar donors can be a limitation.

This document focuses on the application of glycoside hydrolases in their transglycosylation capacity for the synthesis of furanose-containing oligosaccharides.

Comparative Data for Enzymatic Synthesis

The following tables summarize quantitative data for the enzymatic synthesis of representative furanose-containing oligosaccharides, providing a clear comparison of different enzymatic systems and reaction outcomes.

Table 1: Synthesis of β-D-Galactofuranosides using Arabinofuranosidase 51 (Araf51) from Clostridium thermocellum

Donor SubstrateAcceptor SubstrateEnzymeKey Reaction ConditionsMajor Product(s)YieldReference
p-nitrophenyl-β-D-galactofuranosidep-nitrophenyl-β-D-galactofuranoside (self-condensation)Araf51pH not specified, Temperature not specifiedβ-D-Galf-(1,6)-β-D-GalfNot explicitly quantified[1]
p-nitrophenyl-β-D-galactofuranosideMethyl α-D-glucopyranosideAraf51pH 7.0, 37°Cβ-D-Galf-(1→6)-α-D-Glcp-OMe~40%[2]
p-nitrophenyl-β-D-galactofuranosideMethyl β-D-glucopyranosideAraf51pH 7.0, 37°Cβ-D-Galf-(1→6)-β-D-Glcp-OMe~35%[2]
p-nitrophenyl-β-D-galactofuranosideMethyl α-D-mannopyranosideAraf51pH 7.0, 37°Cβ-D-Galf-(1→6)-α-D-Manp-OMe~30%[2]

Table 2: Synthesis of D-Fructofuranose-Linked Chitin Oligosaccharides using β-N-Acetylhexosaminidase from Stenotrophomonas maltophilia

Donor SubstrateAcceptor SubstrateEnzymeKey Reaction ConditionsMajor Product(s)Molar YieldReference
N-acetylsucrosamineN,N´-diacetylchitobiose (GlcNAc)₂β-N-acetylhexosaminidasepH not specified, Temperature not specifiedβ-D-fructofuranosyl-(2↔1)-α-N,N´-diacetylchitobioside (GlcNAc₂-Fru)33.0%
GlcNAc₂-Fru(GlcNAc)₂β-N-acetylhexosaminidasepH not specified, Temperature not specifiedβ-D-fructofuranosyl-(2↔1)-α-N,N´,N´´-triacetylchitotrioside (GlcNAc₃-Fru)11.7%

Experimental Protocols

Here, we provide detailed methodologies for the synthesis of two distinct furanose-containing oligosaccharides.

Protocol 1: Synthesis of β-D-Galactofuranosyl-(1→6)-β-D-galactofuranoside

This protocol describes the self-condensation of p-nitrophenyl-β-D-galactofuranoside catalyzed by the arabinofuranosidase Araf51 from Clostridium thermocellum.

Materials:

  • p-nitrophenyl-β-D-galactofuranoside (donor/acceptor substrate)

  • Recombinant Arabinofuranosidase 51 (Araf51) from Clostridium thermocellum

  • Sodium phosphate buffer (pH 7.0)

  • Activated charcoal

  • Celite

  • Ethanol

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., ethyl acetate:methanol:water, 7:2:1 v/v/v)

  • TLC visualization reagent (e.g., p-anisaldehyde solution)

  • NMR tubes, D₂O

  • Mass spectrometry vials and matrix (e.g., 2,5-dihydroxybenzoic acid)

Equipment:

  • Incubator/shaker

  • Lyophilizer

  • Chromatography columns

  • Rotary evaporator

  • NMR spectrometer

  • MALDI-TOF mass spectrometer

Procedure:

  • Reaction Setup:

    • Dissolve p-nitrophenyl-β-D-galactofuranoside in sodium phosphate buffer (pH 7.0) to a final concentration of 50 mM.

    • Add recombinant Araf51 to a final concentration of 0.1 mg/mL.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. Spot aliquots of the reaction mixture onto a TLC plate at different time points (e.g., 1, 4, 8, 24 hours).

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the spots by UV light (for p-nitrophenyl-containing compounds) and by staining with a suitable reagent (e.g., p-anisaldehyde) followed by heating. The formation of new, slower-moving spots indicates the synthesis of oligosaccharides.

  • Reaction Termination:

    • Once the desired level of conversion is reached (as determined by TLC), terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

    • Centrifuge the mixture to pellet the denatured protein and collect the supernatant.

  • Purification by Charcoal/Celite Chromatography:

    • Prepare a chromatography column with a slurry of activated charcoal and Celite (1:1 w/w) in deionized water.

    • Load the supernatant from the terminated reaction onto the column.

    • Wash the column extensively with deionized water to remove monosaccharides and buffer salts.

    • Elute the oligosaccharides with a stepwise gradient of ethanol in water (e.g., 5%, 10%, 20%, 50% ethanol).

    • Collect fractions and analyze them by TLC to identify those containing the desired disaccharide.

    • Pool the fractions containing the purified product and remove the solvent by rotary evaporation.

    • Lyophilize the product to obtain a white powder.

  • Product Characterization:

    • NMR Spectroscopy: Dissolve the lyophilized product in D₂O and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will confirm the structure and the β-(1,6) linkage.

    • Mass Spectrometry: Analyze the product by MALDI-TOF mass spectrometry to confirm the molecular weight of the disaccharide.

Protocol 2: Synthesis of D-Fructofuranose-Linked Chitin Oligosaccharides

This protocol details the synthesis of β-D-fructofuranosyl-(2↔1)-α-N,N´-diacetylchitobioside using the transglycosylation activity of β-N-acetylhexosaminidase from Stenotrophomonas maltophilia.

Materials:

  • N-acetylsucrosamine (donor substrate)

  • N,N´-diacetylchitobiose ((GlcNAc)₂) (acceptor substrate)

  • β-N-acetylhexosaminidase from Stenotrophomonas maltophilia (crude or purified)

  • Sodium acetate buffer (pH 5.0)

  • Activated charcoal

  • Ethanol

  • Deionized water

  • TLC plates and solvent system as in Protocol 1.

  • NMR and mass spectrometry supplies.

Equipment:

  • Same as in Protocol 1.

Procedure:

  • Reaction Setup:

    • Dissolve N-acetylsucrosamine (e.g., 50 mM) and (GlcNAc)₂ (e.g., 25 mM) in sodium acetate buffer (pH 5.0).

    • Add β-N-acetylhexosaminidase to the reaction mixture.

    • Incubate at 30°C with gentle agitation.

  • Reaction Monitoring:

    • Monitor the reaction by TLC as described in Protocol 1. The formation of a new product with a different retention factor from the starting materials indicates successful synthesis.

  • Reaction Termination:

    • Terminate the reaction by boiling for 5-10 minutes.

    • Clarify the reaction mixture by centrifugation.

  • Purification by Charcoal Column Chromatography:

    • Pack a column with activated charcoal.

    • Apply the supernatant to the column.

    • Wash with deionized water to remove unreacted monosaccharides and disaccharides.

    • Elute the desired fructofuranose-linked oligosaccharide with a linear or stepwise gradient of aqueous ethanol (e.g., 5-50%).

    • Analyze the collected fractions by TLC, pool the relevant fractions, and concentrate under reduced pressure.

    • Lyophilize to obtain the final product.

  • Product Characterization:

    • NMR Spectroscopy: Confirm the structure of the synthesized oligosaccharide, including the fructofuranosyl moiety and the glycosidic linkage, using ¹H and ¹³C NMR.

    • Mass Spectrometry: Determine the molecular mass of the product using ESI-MS or MALDI-TOF MS to verify the addition of a fructofuranose unit to the chitin disaccharide.

Visualizations

The following diagrams illustrate the enzymatic synthesis pathways and a general experimental workflow.

EnzymaticSynthesisPathways cluster_0 Synthesis of β-D-Galf-(1,6)-β-D-Galf cluster_1 Synthesis of GlcNAc₂-Fru pNP-Galf1 pNP-β-D-Galf (Donor) Araf51 Araf51 pNP-Galf1->Araf51 pNP-Galf2 pNP-β-D-Galf (Acceptor) pNP-Galf2->Araf51 Di-Galf β-D-Galf-(1,6)-β-D-Galf-pNP Araf51->Di-Galf pNP p-Nitrophenol Araf51->pNP SucNAc N-acetylsucrosamine (Donor) HexNAc β-N-Acetyl- hexosaminidase SucNAc->HexNAc GlcNAc2 (GlcNAc)₂ (Acceptor) GlcNAc2->HexNAc Fru-GlcNAc2 GlcNAc₂-Fru HexNAc->Fru-GlcNAc2 GlcNAc GlcNAc HexNAc->GlcNAc

Caption: Enzymatic synthesis pathways for furanose-containing oligosaccharides.

ExperimentalWorkflow A Reaction Setup (Substrates + Enzyme in Buffer) B Incubation (Controlled Temperature and Time) A->B C Reaction Monitoring (e.g., TLC) B->C D Reaction Termination (e.g., Heat Inactivation) C->D E Purification (e.g., Charcoal Chromatography) D->E F Characterization (NMR, Mass Spectrometry) E->F G Pure Furanose Oligosaccharide F->G

Caption: General experimental workflow for enzymatic oligosaccharide synthesis.

References

Furanose Scaffolds: Versatile Platforms in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers

The furanose ring, a five-membered carbohydrate structure, has emerged as a privileged scaffold in medicinal chemistry, providing a versatile framework for the design and synthesis of novel therapeutic agents. Its inherent chirality, multiple stereocenters, and conformational flexibility allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging furanose-based compounds in their discovery pipelines, with a focus on anticancer and antiviral applications.

I. Furanose Derivatives in Anticancer Drug Discovery

Furanose-containing molecules have demonstrated significant potential as anticancer agents through diverse mechanisms of action, including the induction of cell cycle arrest, inhibition of molecular chaperones, and direct interaction with DNA.

A. Bis-2(5H)-furanones: DNA-Interacting Agents and Cell Cycle Modulators

A notable class of furanose derivatives, bis-2(5H)-furanones, has been investigated for its potent cytotoxic effects against various cancer cell lines. These compounds can induce cell cycle arrest, a critical mechanism for controlling cell proliferation.

Mechanism of Action: Certain bis-2(5H)-furanone derivatives have been shown to arrest the cell cycle in the S-phase, the DNA synthesis phase, ultimately leading to apoptosis in cancer cells. This is thought to occur through intercalation with DNA, disrupting its replication and repair processes.

Featured Compound: Compound 4e

Compound 4e, a bis-2(5H)-furanone derivative containing a benzidine core, has shown significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM.[1] Studies have indicated that its antitumor mechanism involves the induction of S-phase cell cycle arrest.[1]

Quantitative Data Summary

CompoundCell LineIC50 (µM)Reference
Compound 4eC6 (glioma)12.1[1]
5-arylated 2(5H)-furanone 6a-cMAC 13 (murine colon)30-50[2]
5-arylated 2(5H)-furanone 7a, bMAC 16 (murine colon)40-50[2]
Furan-based derivative 4MCF-7 (breast)4.06[3]
Furan-based derivative 7MCF-7 (breast)2.96[3]
Furan derivativeHeLa (cervical)62.37 µg/mL[4]

Experimental Protocols

Protocol 1: Synthesis of Bis-2(5H)-furanone Derivatives

This protocol describes a one-step, transition-metal-free reaction for the synthesis of bis-2(5H)-furanone derivatives containing a benzidine core.[1]

Materials:

  • 5-substituted 3,4-dihalo-2(5H)-furanone

  • Benzidine

  • Appropriate solvent (e.g., ethanol)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the 5-substituted 3,4-dihalo-2(5H)-furanone in the chosen solvent.

  • Add an equimolar amount of benzidine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired bis-2(5H)-furanone derivative.

  • Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., C6, MCF-7)

  • Complete cell culture medium

  • Furanose test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the furanose compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[5][6][7][8][9]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate at room temperature in the dark for 15-30 minutes.

  • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Relationship: Furanone-induced S-Phase Arrest

G furanone Bis-2(5H)-furanone (e.g., Compound 4e) dna DNA Intercalation furanone->dna replication Disruption of DNA Replication dna->replication s_phase S-Phase Arrest replication->s_phase apoptosis Apoptosis s_phase->apoptosis

Caption: Proposed mechanism of action for bis-2(5H)-furanone derivatives.

B. Furo[2,3-d]pyrimidines: Potent Inhibitors of Wnt Signaling

The furo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent inhibitors of Notum, a key negative regulator of the Wnt signaling pathway. Dysregulation of Wnt signaling is implicated in various cancers.

Mechanism of Action: Notum is a carboxylesterase that deacylates Wnt proteins, rendering them inactive.[10] Furo[2,3-d]pyrimidine-based inhibitors bind to the active site of Notum, preventing the deacylation of Wnt and thereby restoring Wnt signaling activity.[11]

Experimental Workflow: Notum Inhibitor Screening

G compound Furo[2,3-d]pyrimidine Library assay Biochemical Assay (e.g., OPTS) compound->assay hits Initial Hits assay->hits sar Structure-Activity Relationship (SAR) hits->sar lead Lead Compound sar->lead G Wnt Wnt (Palmitoylated) Notum Notum Wnt->Notum Substrate Frizzled Frizzled Receptor Wnt->Frizzled Binds InactiveWnt Inactive Wnt (Deacylated) Notum->InactiveWnt Deacylates Signaling Wnt Signaling Pathway Activation Frizzled->Signaling Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->Notum Inhibits G synthesis Synthesis of Furanose Nucleoside Analogues purification Purification and Characterization synthesis->purification screening Plaque Reduction Assay purification->screening ec50 EC50 Determination screening->ec50 lead Lead Antiviral Compound ec50->lead G Hsp90 Hsp90 Client Oncogenic Client Protein Hsp90->Client Stabilizes Misfolding Client Protein Misfolding Hsp90->Misfolding Inhibition leads to Inhibitor Furanone-based Hsp90 Inhibitor Inhibitor->Hsp90 Inhibits Ubiquitination Ubiquitination (e.g., via CHIP) Misfolding->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

Furanose as a Chiral Building Block in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanose rings, the five-membered cyclic forms of sugars, are crucial chiral building blocks in modern organic synthesis. Their inherent stereochemistry, derived from the "chiral pool," provides a powerful and cost-effective platform for the enantioselective synthesis of a wide array of complex molecules, including natural products, modified nucleosides, and pharmacologically active compounds. The conformational flexibility of the furanose ring, coupled with its multiple stereogenic centers, offers a unique template for the construction of intricate three-dimensional structures. These application notes provide an overview of the synthetic utility of furanose derivatives, with a focus on stereoselective glycosylation and C-glycosylation reactions, and their application in the synthesis of bioactive molecules. Detailed protocols for key transformations are also presented to facilitate their implementation in the laboratory.

Applications in Stereoselective Synthesis

Furanose derivatives are versatile synthons for a variety of stereoselective transformations. Their applications span from the synthesis of oligosaccharides to the construction of complex natural product skeletons.

Stereoselective O-Glycosylation

The formation of 1,2-cis- and 1,2-trans-furanosidic linkages is a cornerstone of carbohydrate chemistry, with significant implications for the synthesis of biologically active glycans. The stereochemical outcome of furanosylation reactions is highly dependent on the nature of the glycosyl donor, the acceptor, the protecting groups, and the reaction conditions.

1,2-cis Furanosylation: The synthesis of 1,2-cis-furanosides is a significant challenge in carbohydrate chemistry. Recent advances have focused on the development of catalytic methods that provide high stereoselectivity. Phenanthroline-catalyzed glycosylations of furanosyl bromides have emerged as a mild and effective method for the synthesis of 1,2-cis products.[1] Another approach involves the use of precisely tailored bis-thiourea hydrogen-bond-donor catalysts with furanosyl donors having an anomeric dialkylphosphate leaving group.[2][3]

1,2-trans Furanosylation: The 1,2-trans-furanosidic linkage is typically accessed through neighboring group participation of a C-2 acyl protecting group. This well-established methodology provides reliable stereocontrol and is widely used in the synthesis of natural products and their analogues.

Stereoselective C-Glycosylation

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are important mimics of natural O-glycosides due to their increased stability towards enzymatic hydrolysis. Furanose-derived C-glycosides are found in a number of natural products and are attractive targets for medicinal chemistry.

A versatile approach to C-furanosides involves the use of α,β-unsaturated-γ,δ-epoxyesters derived from D-glucose. Treatment of these precursors with palladium(0) affords C-furanosides stereospecifically.[4] More recently, a photoredox-activated cross-coupling between glycosyl esters and carboxylic acids has been developed for the synthesis of C-acyl furanosides, which are versatile intermediates for a variety of other C-glycosides.[5]

Data Presentation

The following tables summarize quantitative data for selected stereoselective furanosylation and C-glycosylation reactions.

Table 1: Phenanthroline-Catalyzed 1,2-cis Arabinofuranosylation [1]

EntryAcceptorProductYield (%)α/β Ratio
1Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide851:8
21,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseDisaccharide901:8
3Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide781:8

Table 2: Bis-Thiourea Catalyzed 1,2-cis Furanosylation [3]

EntryDonorAcceptorYield (%)α/β Ratio
1Arabinofuranose phosphate6-gal 2a85>20:1
2Ribose phosphate6-gal 2a75>20:1
3Xylofuranose phosphate6-gal 2a601:20

Table 3: Synthesis of C-Furanosides from γ,δ-Epoxy-α,β-Unsaturated Esters [4]

EntrySubstrateCatalystProductYield (%)Stereochemistry
1Z-isomerPd(PPh₃)₄β-C-furanoside70E-alkene
2E-isomerPd(PPh₃)₄α-C-furanoside77E-alkene

Experimental Protocols

Protocol 1: General Procedure for Phenanthroline-Catalyzed 1,2-cis Arabinofuranosylation

This protocol is a representative procedure for the synthesis of 1,2-cis-arabinofuranosides using a phenanthroline catalyst.[1]

Materials:

  • Arabinofuranosyl bromide donor (1.0 equiv)

  • Alcohol acceptor (1.2 equiv)

  • 4,7-Diphenyl-1,10-phenanthroline (10 mol%)

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves, 4 Å, activated

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves are added the arabinofuranosyl bromide donor, the alcohol acceptor, and 4,7-diphenyl-1,10-phenanthroline.

  • The flask is purged with argon, and anhydrous dichloromethane is added via syringe.

  • The mixture is cooled to -78 °C, and a solution of DTBMP in anhydrous dichloromethane is added dropwise.

  • The reaction mixture is stirred at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of methanol.

  • The mixture is allowed to warm to room temperature, diluted with dichloromethane, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired 1,2-cis-arabinofuranoside.

Protocol 2: General Procedure for the Synthesis of β-C-Furanosides from Z-γ,δ-Epoxy-α,β-Unsaturated Esters

This protocol describes the palladium-catalyzed synthesis of β-C-furanosides.[4]

Materials:

  • Z-γ,δ-Epoxy-α,β-unsaturated ester (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube are added palladium(II) acetate and triphenylphosphine.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 15 minutes to generate the Pd(PPh₃)₄ catalyst in situ.

  • A solution of the Z-γ,δ-epoxy-α,β-unsaturated ester in anhydrous toluene is added to the catalyst mixture.

  • The reaction mixture is heated to 80 °C and stirred for 2-4 hours, or until the starting material is consumed as indicated by TLC analysis.

  • The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield the β-C-furanoside.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Stereoselective Glycosylation cluster_end Product Isolation Start Commercially Available Furanose Derivative Protect Protection of Hydroxyl Groups Start->Protect Standard protecting group chemistry Activate Anomeric Activation (e.g., Bromination) Protect->Activate e.g., HBr/AcOH Donor Furanosyl Donor Activate->Donor Reaction Glycosylation Reaction Donor->Reaction Acceptor Alcohol Acceptor Acceptor->Reaction Catalyst Stereodirecting Catalyst Catalyst->Reaction Workup Reaction Quench & Work-up Reaction->Workup Purify Column Chromatography Workup->Purify Product Pure Glycoside Product Purify->Product

Caption: Experimental workflow for stereoselective furanosylation.

signaling_pathway cluster_synthons Key Chiral Synthons cluster_applications Synthetic Applications furanose Furanose Chiral Pool furanosyl_donor Furanosyl Donors (O- & C-glycosylation) furanose->furanosyl_donor Protection & Activation acyclic_intermediate Acyclic Chiral Intermediates furanose->acyclic_intermediate Ring Opening functionalized_furan Functionalized Tetrahydrofurans furanose->functionalized_furan Ring Modification oligosaccharides Oligosaccharides & Glycoconjugates furanosyl_donor->oligosaccharides Glycosylation natural_products Natural Products (e.g., Macrolides, Nucleosides) furanosyl_donor->natural_products Key fragment incorporation acyclic_intermediate->natural_products Stereocontrolled cyclization drug_analogues Bioactive Drug Analogues functionalized_furan->drug_analogues Scaffold for diversification

Caption: Synthetic utility of furanose-derived building blocks.

logical_relationship cluster_products Stereoselective C-Glycosylation start D-Glucose step1 Anomeric Allylation & 4,6-O-Benzylidene Acetal Formation start->step1 diol Diol Intermediate step1->diol step2 Double Deprotonation & Selective Tosylation at O-2 diol->step2 epoxide γ,δ-Epoxy-α,β-unsaturated Ester (Z- and E-isomers) step2->epoxide pd_cat Pd(0) Catalysis epoxide->pd_cat Z- or E-isomer base_cat Base-mediated Cyclization epoxide->base_cat Z- or E-isomer c_furanoside C-Furanosides (α and β) pd_cat->c_furanoside c_pyranoside C-Pyranosides (α and β) base_cat->c_pyranoside

Caption: Synthesis of C-glycosides from D-glucose.

References

Application Notes and Protocols for the Separation of Furanose and Pyranose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of furanose and pyranose isomers are critical for understanding the structure-activity relationships of carbohydrates. In solution, monosaccharides exist in a dynamic equilibrium between their open-chain and cyclic forms, with the five-membered furanose and six-membered pyranose rings being the most prevalent. The subtle structural differences between these isomers can significantly impact their biological activity and physicochemical properties. This document provides detailed application notes and protocols for the analytical techniques used to separate and characterize these isomeric forms.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of monosaccharide isomers, offering high resolution and sensitivity. Various HPLC modes can be employed, with distinct separation mechanisms.

Amine-Bonded Normal-Phase HPLC

Principle: This method utilizes a stationary phase chemically bonded with amino groups. The separation is based on the differential partitioning of the sugar isomers between the polar stationary phase and a less polar mobile phase.

Application: Well-suited for the separation of a wide range of monosaccharides and oligosaccharides.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector is standard for carbohydrate analysis due to the lack of a strong UV chromophore in most sugars.

  • Column: Amino-functionalized silica column (e.g., Shodex Asahipak NH2P-50).

  • Mobile Phase: A mixture of acetonitrile and water. The elution strength is adjusted by varying the water content; a higher water ratio leads to faster elution.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Sample Preparation: Dissolve the monosaccharide sample in the mobile phase to a concentration of 1-10 mg/mL. Filter the sample through a 0.45 µm filter prior to injection.

  • Injection Volume: A fixed volume is injected onto the column.

  • Data Analysis: Peaks corresponding to different furanose and pyranose forms are identified based on their retention times, often by comparison with pure standards or literature data. The peak area is proportional to the concentration of each isomer.

Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle: At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and direct detection of underivatized carbohydrates.

Application: Excellent for the separation of closely related aldoses and ketoses, including their anomeric and ring isomers.

Experimental Protocol:

  • Instrumentation: An ion chromatography system equipped with a pulsed amperometric detector.

  • Column: A high-pH anion-exchange column (e.g., based on polystyrene-divinylbenzene with a quaternary ammonium functional group).

  • Mobile Phase: An alkaline eluent, typically a sodium hydroxide (NaOH) solution. The concentration of NaOH can be varied to optimize separation. Isocratic or gradient elution can be employed.

  • Flow Rate: Typically around 1.0 mL/min.

  • Sample Preparation: Dissolve the carbohydrate sample in deionized water to the desired concentration and filter.

  • Data Analysis: The elution order is dependent on the pKa values of the sugar hydroxyl groups and their interaction with the stationary phase.

Chiral HPLC

Principle: This technique uses a chiral stationary phase to separate enantiomers and, in some cases, diastereomers such as anomers and ring isomers.

Application: Particularly useful for the simultaneous separation of D- and L-enantiomers as well as their corresponding α/β anomers and furanose/pyranose forms.

Experimental Protocol:

  • Instrumentation: HPLC system with a refractive index or chiral detector.

  • Column: A chiral column, for example, a Chiralpak AD-H column.

  • Mobile Phase: A non-polar mobile phase such as a mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (TFA).

  • Flow Rate: Typically around 0.5 mL/min.

  • Data Analysis: Allows for the identification and quantification of multiple isomeric forms in a single run.

Gas Chromatography (GC)

Gas chromatography offers high resolution and sensitivity but requires the derivatization of the polar and non-volatile carbohydrates to make them volatile.

Principle: Derivatized sugar isomers are separated based on their boiling points and interactions with the stationary phase in a capillary column.

Application: Widely used for the compositional analysis of monosaccharides. A combined method of methylation, gas-liquid chromatography, and mass spectrometry can identify the ring forms of reducing units in oligosaccharides.

Experimental Protocol:

  • Derivatization: Common derivatization methods include methylation, acetylation, or oximation followed by silylation.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

  • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).

  • Carrier Gas: Typically helium or hydrogen.

  • Temperature Program: A temperature gradient is often used to ensure the elution of all derivatized isomers.

  • Data Analysis: Isomers are identified by their retention times and, with GC-MS, by their mass spectra.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For neutral sugars, complexation with borate ions is a common strategy to induce a charge.

Principle: In a borate buffer at alkaline pH, the vicinal diol groups of sugars form negatively charged borate complexes. These charged complexes can then be separated by CE. The stability of the borate complex, and thus the electrophoretic mobility, differs between furanose and pyranose forms.

Application: High-efficiency separation of a wide range of carbohydrates, from monosaccharides to oligosaccharides.

Experimental Protocol:

  • Instrumentation: A capillary electrophoresis system, often with UV or laser-induced fluorescence (LIF) detection if the sugars are derivatized with a chromophore or fluorophore.

  • Capillary: A fused-silica capillary.

  • Buffer: An alkaline borate buffer. The pH and concentration of the borate buffer can be optimized for the best separation.

  • Voltage: A high voltage is applied across the capillary.

  • Sample Preparation: Dissolve the sample in the running buffer. For increased sensitivity with LIF detection, sugars can be derivatized with a fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonate (APTS).

  • Data Analysis: Isomers are identified by their migration times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that allows for the in-situ identification and quantification of furanose and pyranose isomers in solution without the need for physical separation.

Principle: The different chemical environments of protons and carbons in the furanose and pyranose rings, particularly the anomeric protons and carbons, result in distinct chemical shifts and coupling constants in the NMR spectrum.

Application: Detailed structural elucidation and determination of the equilibrium distribution of isomers in solution.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • Sample Preparation: Dissolve the carbohydrate sample in a deuterated solvent, typically deuterium oxide (D₂O), to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The anomeric protons (H-1) of the different cyclic forms typically resonate in a distinct region (around 4.5-5.5 ppm).

    • 1D ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the anomeric carbons.

    • 2D NMR: For complex mixtures or complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

  • Data Analysis:

    • Identification: Identify the signals corresponding to the α and β anomers of both the pyranose and furanose forms based on their characteristic chemical shifts and coupling constants (J-couplings). For instance, the ³J(H1,H2) coupling constant can help distinguish between anomers.

    • Quantification: The relative percentage of each form is calculated by integrating the area of its corresponding anomeric proton signal and dividing by the sum of the integrals for all anomeric signals.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the separation and analysis of furanose and pyranose isomers of D-glucose and D-ribose in aqueous solution at equilibrium.

MonosaccharideIsomeric FormTechniqueRetention Time (min) / Chemical Shift (ppm)Relative Abundance (%)
D-Glucose α-PyranoseHPLC (Amine-bonded)Elutes earlier than β-pyranose~36
β-PyranoseHPLC (Amine-bonded)Elutes later than α-pyranose~64
α-Furanose¹H NMR (in D₂O)Anomeric H: ~5.22<0.1
β-Furanose¹H NMR (in D₂O)Anomeric H: ~5.07<0.1
α-Pyranose¹H NMR (in D₂O)Anomeric H: ~5.23~36
β-Pyranose¹H NMR (in D₂O)Anomeric H: ~4.65~64
D-Ribose α-Pyranose¹H NMR (in D₂O)Anomeric H: ~5.17~20
β-Pyranose¹H NMR (in D₂O)Anomeric H: ~5.12~56
α-Furanose¹H NMR (in D₂O)Anomeric H: ~5.32~7
β-Furanose¹H NMR (in D₂O)Anomeric H: ~5.26~13

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature) and are provided here for illustrative purposes. Chemical shifts are approximate and can vary slightly with experimental conditions.

Visualizations

Furanose_Pyranose_Equilibrium alpha_furanose α-Furanose open_chain Open-Chain (Aldehyde/Ketone) alpha_furanose->open_chain beta_furanose β-Furanose beta_furanose->open_chain alpha_pyranose α-Pyranose alpha_pyranose->open_chain beta_pyranose β-Pyranose beta_pyranose->open_chain

Caption: Equilibrium of a monosaccharide in solution.

HPLC_Workflow sample_prep Sample Preparation (Dissolve & Filter) hplc_system HPLC System (Pump, Injector, Column) sample_prep->hplc_system separation Isomer Separation on Column hplc_system->separation detection Detection (e.g., Refractive Index) separation->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis quantification Quantification (Peak Area Integration) data_analysis->quantification

Caption: HPLC experimental workflow for isomer separation.

NMR_Workflow sample_prep Sample Preparation (Dissolve in D₂O) nmr_spectrometer NMR Spectrometer (High-Field) sample_prep->nmr_spectrometer data_acquisition Data Acquisition (1D ¹H, 2D COSY, etc.) nmr_spectrometer->data_acquisition spectral_processing Spectral Processing (Fourier Transform, Phasing) data_acquisition->spectral_processing analysis Spectral Analysis (Signal Assignment) spectral_processing->analysis quantification Quantification (Signal Integration) analysis->quantification

Caption: NMR experimental workflow for isomer analysis.

Application Notes and Protocols for Computational Modeling of Furanose Conformations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furanose rings, the five-membered carbohydrate structures found in nucleic acids and various bacterial polysaccharides, are of significant interest in drug development and molecular biology. Unlike their six-membered pyranose counterparts, which are typically found in a single, stable chair conformation, furanose rings exhibit a high degree of flexibility.[1] This conformational plasticity is critical to their biological function and their recognition by enzymes, but it also presents a significant challenge for structural characterization.

Computational modeling has become an indispensable tool for exploring the complex conformational landscape of furanoses. These methods allow researchers to visualize the dynamic equilibrium of different ring shapes, quantify their relative energies, and predict properties that can be validated against experimental data. The conformational state of a furanose ring is typically described by its position on the pseudorotational wheel, a continuous circuit of interconverting "envelope" (E) and "twist" (T) conformations.[2][3] While a simplified two-state model (North vs. South conformations) is often used to interpret experimental data from Nuclear Magnetic Resonance (NMR), detailed molecular dynamics (MD) simulations have revealed that this can be an oversimplification, with some furanosides populating a continuum of states.[1][4]

These application notes provide an overview of the key computational methodologies and detailed protocols for modeling furanose conformations, aiming to equip researchers with the knowledge to accurately simulate and analyze these flexible molecules.

Computational Methodologies and Key Considerations

The accurate modeling of furanose conformations relies on a synergistic approach, often combining molecular mechanics (MM), quantum mechanics (QM), and experimental data.

  • Molecular Dynamics (MD) Simulations: This is the workhorse technique for exploring the conformational space of furanoses in a simulated physiological environment (e.g., in solution). The choice of a carbohydrate-specific force field is critical for obtaining reliable results.[5][6]

  • Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), are used to obtain highly accurate energies for specific conformations and to parameterize the force fields used in MD simulations.[2][7] They are also crucial for calculating theoretical NMR parameters for validation.[1]

  • Conformational Search: Methods like Monte Carlo can be employed to generate a wide range of possible conformers for further analysis with higher-level computational techniques.[8]

  • Cross-Validation with NMR: The primary method for validating computational models in solution is through comparison with NMR data, particularly three-bond proton-proton coupling constants (³JHH).[9][10] A strong correlation between computationally derived and experimentally measured J-couplings provides confidence in the conformational model.[1]

Workflow for Computational Analysis of Furanose Conformations

The following diagram illustrates a general workflow, integrating computational and experimental approaches for a comprehensive conformational analysis of furanose-containing molecules.

start Define Furanose System (e.g., Nucleoside, Drug Candidate) md_sim Molecular Dynamics (MD) Simulation start->md_sim conf_search Conformational Search (e.g., Monte Carlo) start->conf_search analysis Trajectory Analysis md_sim->analysis qm_calc Quantum Mechanics (QM) Calculations validation Cross-Validation qm_calc->validation Relative energies conf_search->qm_calc Select low-energy conformers fel Generate Free Energy Landscape (FEL) analysis->fel pucker Calculate Puckering Parameters (P, τm) analysis->pucker nmr_calc Calculate Theoretical NMR Parameters analysis->nmr_calc nmr_exp Experimental NMR (Acquire ³JHH values) nmr_exp->validation nmr_calc->validation results Validated Conformational Model validation->results Model Consistent with Experiment

Caption: General workflow for furanose conformational analysis.

Data Presentation

Table 1: Comparison of Common Carbohydrate Force Fields
Force FieldParent Software SuiteKey Features for Furanose ModelingStrengthsLimitations
GLYCAM06 AMBERSpecifically parameterized for carbohydrates, including furanoses.[1][6]Good reproduction of solution NMR properties for many furanosides.[1][4] Widely used and validated.May not perfectly reproduce the behavior of all furanose configurations without specific re-parameterization.[1]
CHARMM CHARMMAll-atom force field with dedicated carbohydrate parameter sets (e.g., C36).[11]Hierarchical parameterization approach. Good for protein-carbohydrate complexes.[5]Parameterization may be more focused on common hexopyranoses.
GROMOS GROMACSUnited-atom force field, computationally efficient.[5][11]Can be faster for large systems.United-atom representation may not capture all subtle stereoelectronic effects.
OPLS-AA Multiple (GROMACS, etc.)All-atom force field with parameters for many organic molecules.[11]Generally robust for a wide range of biomolecules.May require specific parameter refinement for nuanced carbohydrate behavior like the anomeric effect.
Table 2: Typical MD Simulation Parameters for a Furanoside in Aqueous Solution
ParameterValue / DescriptionRationale
Force Field GLYCAM06Optimized for carbohydrate simulations.[1]
Water Model TIP3PA standard, computationally efficient water model compatible with many force fields.
Box Type Cubic or Rectangular PrismEnsures the molecule does not interact with its periodic image.
Solvent Buffer 10-12 ÅSufficient distance to prevent self-interaction across the periodic boundary.
Counterions Na+ or Cl-To neutralize the system if the solute is charged.
Minimization 5000-10000 steps (Steepest Descent + Conjugate Gradient)Removes steric clashes before heating.
Equilibration (NVT) 100-200 ps with position restraintsHeats the system to the target temperature while keeping the solute fixed.
Equilibration (NPT) 500 ps - 1 ns with decreasing restraintsAdjusts system density to the correct pressure and allows the solvent to relax around the solute.
Production MD 100 ns - 1 µsLong enough to sample major conformational transitions. Furanose ring interconversions can require long timescales.[1]
Temperature 300 KSimulates physiological temperature.
Pressure 1 barSimulates atmospheric pressure.
Time Step 2 fs (with SHAKE or LINCS)Allows for longer simulations by constraining bonds involving hydrogen.

Experimental Protocols

Protocol 1: Molecular Dynamics (MD) Simulation of a Furanoside

This protocol outlines the steps for running an MD simulation of a methyl furanoside using the AMBER/GROMACS software suite with the GLYCAM force field.

prep 1. System Preparation build Build 3D structure of furanoside (e.g., via GLYCAM-Web) prep->build params Generate topology and coordinate files using GLYCAM06 force field build->params solvate 2. Solvation & Ionization params->solvate box Place molecule in a periodic box of TIP3P water solvate->box ions Add counterions to neutralize the system box->ions sim 3. Simulation ions->sim min Energy Minimization sim->min nvt NVT Equilibration (Heating) min->nvt npt NPT Equilibration (Density) nvt->npt prod Production MD Run npt->prod analysis 4. Trajectory Analysis prod->analysis

Caption: Workflow for a typical MD simulation protocol.

Methodology:

  • System Preparation:

    • Generate the initial 3D coordinates of the furanoside molecule. Web-based tools like GLYCAM-Web can be used for this.

    • Use a program like tleap (in AMBER) to load the GLYCAM06 force field parameters and the molecule's coordinate file (PDB).

    • This step generates the topology (describing bonds, angles, charges) and initial coordinate files for the simulation.

  • Solvation and Ionization:

    • Define a periodic solvent box (e.g., a cube with edges 10 Å from the solute).

    • Fill the box with a pre-equilibrated water model, such as TIP3P.

    • If the furanoside derivative is charged, add the necessary number of counterions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Energy Minimization:

    • Perform a multi-stage energy minimization to remove any bad contacts or steric clashes.

    • Typically, this involves an initial phase of steepest descent followed by a more refined conjugate gradient minimization until the energy gradient converges.

  • Equilibration:

    • NVT (Canonical) Ensemble: Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over 100-200 ps. During this phase, apply positional restraints to the solute atoms to allow the solvent to relax around them.

    • NPT (Isothermal-Isobaric) Ensemble: Switch to an NPT ensemble to equilibrate the system's density at the target temperature and pressure (e.g., 300 K and 1 bar). This is typically run for 500 ps to 1 ns, during which the positional restraints on the solute are gradually removed.

  • Production Simulation:

    • Run the simulation without any restraints for the desired length of time (e.g., 100 ns to 1 µs).

    • Save the coordinates (trajectory) and energy data at regular intervals (e.g., every 10 ps) for later analysis.

  • Trajectory Analysis:

    • Remove periodic boundary artifacts (e.g., make sure the molecule is whole and centered).

    • Analyze the trajectory to calculate properties like pseudorotation phase angles, puckering amplitudes, and root-mean-square deviation (RMSD).

    • Use the data to construct a free energy landscape to identify the most stable conformational states.[12][13]

Protocol 2: Cross-Validation with Experimental NMR Data

This protocol describes how to validate the results of an MD simulation against experimental NMR data. A good match provides strong evidence for the accuracy of the computational model.

exp_data 1. Obtain Experimental ³JHH Coupling Constants compare 4. Compare & Validate exp_data->compare md_traj 2. Use MD Trajectory (from Protocol 1) calc_j 3. Calculate Theoretical ³JHH md_traj->calc_j karplus Apply Karplus Equation to H-C-C-H dihedral angles for each trajectory frame calc_j->karplus average Average calculated J-values over the entire trajectory karplus->average average->compare plot Plot Experimental vs. Theoretical J-values compare->plot error Calculate Average Error (e.g., < 1 Hz is excellent) compare->error refine Refine Model if Needed error->refine refine->md_traj Adjust force field or simulation time

References

Application Notes and Protocols for Furanose Modification via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the chemical modification of furanose sugars using click chemistry. The methodologies described herein are central to the synthesis of novel glycoconjugates, nucleoside analogs, and molecular probes for various applications in drug discovery and chemical biology.

Introduction to Furanose Modification with Click Chemistry

Furanose rings, five-membered cyclic hemiacetals or hemiketals, are fundamental structures in a vast array of biologically significant molecules, including nucleic acids (ribose and deoxyribose) and various carbohydrates. The targeted modification of these rings is crucial for developing therapeutic agents, diagnostic tools, and for studying biological processes. Click chemistry, a set of powerful, reliable, and selective reactions, offers an efficient way to achieve this modification. The two most prominent click reactions employed for furanose functionalization are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

Key Advantages of Click Chemistry for Furanose Modification:

  • High Yields: Click reactions are known for their high efficiency, often providing near-quantitative yields of the desired product.[3]

  • Biocompatibility: SPAAC, being copper-free, is particularly well-suited for biological systems, including live-cell imaging and in vivo studies.[2] CuAAC can also be performed under biocompatible conditions with the use of appropriate ligands.[4]

  • High Specificity: The azide and alkyne functional groups are bioorthogonal, meaning they react selectively with each other without interfering with other functional groups present in biological molecules.

  • Versatility: A wide range of molecules, including fluorophores, biotin, peptides, and drugs, can be "clicked" onto furanose scaffolds.

Core Methodologies: CuAAC and SPAAC

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5] This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole.[1]

Reaction Scheme:

Furanose-Alkyne + Azide-R --(Cu(I))--> Furanose-1,4-Triazole-R

Furanose-Azide + Alkyne-R --(Cu(I))--> Furanose-1,4-Triazole-R

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne to react with an azide. The relief of ring strain provides the driving force for this reaction, eliminating the need for a cytotoxic copper catalyst.[2][6]

Reaction Scheme:

Furanose-Azide + Cyclooctyne-R --> Furanose-Triazole-R

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of functionalized furanose precursors and their subsequent click chemistry reactions.

Table 1: Synthesis of Azido- and Alkynyl-Furanose Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
1,2-O-Isopropylidene-α-D-xylofuranosePropargyl bromide, NaH, DMF3-O-Propargyl-1,2-O-isopropylidene-α-D-xylofuranoseNot specified[7]
3-O-substituted 1,2-O-isopropylidene-D-glucofuranose1. NaIO₄, THF/H₂O; 2. NaBH₄, EtOH3-O-substituted 1,2-O-isopropylidene-α-D-xylofuranoseNot specified[7]
3-O-Dodecyl-1,2-O-isopropylidene-α-D-xylofuranose1. TsCl, pyridine; 2. NaN₃, DMF5-Azido-5-deoxy-3-O-dodecyl-1,2-O-isopropylidene-α-D-xylofuranoseNot specified[7]
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose1. PCC, DCM; 2. NaBH₄, EtOH1,2:5,6-di-O-isopropylidene-α-D-allofuranose~36% (overall)[6]
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose1. Tf₂O, Py; 2. NaN₃, DMSO3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-D-glucofuranose~44% (2 steps)[8]
Protected RibonucleosidesPPh₃, CBr₄, NaN₃, DMF, 90 °C5'-Azido-5'-deoxyribonucleosidesHigh[1]

Table 2: Click Chemistry Reactions on Furanose Derivatives

Furanose ReactantClick PartnerReaction TypeCatalyst/ConditionsProductYield (%)Reference
3-O-Propargyl-1,2-O-isopropylidene-α-D-xylofuranoseBenzyl azideCuAACCu(I)3-O-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,2-O-isopropylidene-α-D-xylofuranose42-54% (overall)[9]
5-Azido-3-O-benzyl-D-xylofuranosePropargyl alcoholThermal CycloadditionHeat5-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-O-benzyl-D-xylofuranose82-85%[9]
Methyl 4,6-O-benzylidene-2,3-di-O-propargyl-α-D-glucosideBenzyl azideCuAACNot specifiedBis(triazole) derivativeNot specified[10]
Azido-functionalized glass surfaceBiotin-linked BCNSPAACCopper-freeBiotin-functionalized surfaceNot specified[11]

Table 3: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

CyclooctyneRate Constant (k₂) (M⁻¹s⁻¹)SolventReference
DIFO0.076CD₃CN[12]
DIBO~0.0567Methanol
DBCOVaries (faster than DIFO/DIBO)Not specified[11]
BARACVaries (faster than DBCO)Not specified[11]
MOFOVaries (slower than DIBO)Not specified[11]

Experimental Protocols

Protocol 1: Synthesis of 3-O-Propargyl-1,2-O-isopropylidene-α-D-xylofuranose (Alkynyl Furanose)

This protocol describes the introduction of a terminal alkyne functionality at the C3 position of a protected xylofuranose.

Materials:

  • 1,2-O-Isopropylidene-α-D-xylofuranose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% in toluene)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.5 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-O-propargyl-1,2-O-isopropylidene-α-D-xylofuranose.

Protocol 2: Synthesis of 5'-Azido-5'-deoxyribonucleosides (Azido Furanose)

This protocol outlines a one-pot synthesis of 5'-azido-5'-deoxyribonucleosides from their protected precursors.[1]

Materials:

  • Protected ribonucleoside (e.g., 2',3'-O-isopropylidene-N-benzoyl-adenosine) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Carbon tetrabromide (CBr₄) (1.8 eq)

  • Sodium azide (NaN₃) (4.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the protected ribonucleoside (1.0 eq) in anhydrous DMF, add PPh₃ (1.2 eq) and CBr₄ (1.8 eq).

  • Heat the reaction mixture to 90 °C.

  • Add NaN₃ (4.5 eq) to the reaction mixture.

  • Continue heating at 90 °C and monitor the reaction by TLC.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the mixture with an appropriate organic solvent (e.g., EtOAc).

  • Wash the organic layer with 5% NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5'-azido-5'-deoxyribonucleoside.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Furanose Derivative

This protocol provides a general procedure for the CuAAC reaction between an alkynyl-furanose and an azido-containing molecule.

Materials:

  • Alkynyl-furanose (e.g., from Protocol 1) (1.0 eq)

  • Azido-containing molecule (e.g., benzyl azide) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.5 eq)

  • tert-Butanol/Water (1:1 v/v) mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the alkynyl-furanose (1.0 eq) and the azide (1.1 eq) in a tert-butanol/water (1:1) mixture.

  • To this solution, add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq) to initiate the reaction.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting triazole product by silica gel column chromatography.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Furanose Derivative

This protocol describes the copper-free click reaction between an azido-furanose and a cyclooctyne derivative.

Materials:

  • Azido-furanose (e.g., from Protocol 2) (1.0 eq)

  • Cyclooctyne derivative (e.g., DBCO, BCN) (1.1 eq)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) or an organic solvent (e.g., acetonitrile, methanol)

  • DMSO (for dissolving reactants if necessary)

Procedure:

  • Dissolve the azido-furanose (1.0 eq) in the chosen solvent (e.g., PBS). A small amount of DMSO can be used to aid dissolution if needed.

  • Add the cyclooctyne derivative (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. Reaction times can vary from minutes to hours depending on the reactivity of the cyclooctyne.[11]

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the product can often be purified by reverse-phase HPLC or other suitable chromatographic techniques.

Visualizations

Experimental Workflow: Antiviral Screening of Furanosyl-Triazole Nucleosides

Antiviral_Screening_Workflow cluster_synthesis Synthesis of Furanosyl-Triazole Library cluster_screening Antiviral Activity Screening cluster_analysis Hit Identification and Validation furanose_alkyne Alkynyl-Furanose Precursor c_uaac CuAAC Reaction furanose_alkyne->c_uaac azide_library Azide Building Block Library azide_library->c_uaac furanosyl_triazole_library Furanosyl-Triazole Nucleoside Library c_uaac->furanosyl_triazole_library purification Purification & Characterization furanosyl_triazole_library->purification compound_treatment Treatment with Library Compounds purification->compound_treatment cell_culture Host Cell Culture virus_infection Virus Infection cell_culture->virus_infection virus_infection->compound_treatment cpe_assay Cytopathic Effect (CPE) Assay compound_treatment->cpe_assay cytotoxicity_assay Cytotoxicity Assay (CC50) compound_treatment->cytotoxicity_assay ic50_determination IC50 Determination cpe_assay->ic50_determination si_calculation Selectivity Index (SI) Calculation cytotoxicity_assay->si_calculation ic50_determination->si_calculation hit_compounds Identification of Hit Compounds si_calculation->hit_compounds dose_response Dose-Response Studies hit_compounds->dose_response mechanism_of_action Mechanism of Action Studies dose_response->mechanism_of_action

Caption: Workflow for the synthesis and antiviral screening of a furanosyl-triazole nucleoside library.

Signaling Pathway: Metabolic Labeling with Azido-Furanose Analogs

Metabolic_Labeling_Pathway cluster_cellular_uptake Cellular Uptake and Metabolism cluster_labeling Bioorthogonal Labeling cluster_detection Detection and Analysis azido_furanose Azido-Furanose Analog (e.g., Ac₄ManNAz analog) cell_membrane Cell Membrane azido_furanose->cell_membrane metabolic_pathway Salvage Pathway / Glycan Biosynthesis cell_membrane->metabolic_pathway azido_glycan Glycan with Incorporated Azido-Sugar metabolic_pathway->azido_glycan click_reaction Click Reaction (CuAAC or SPAAC) azido_glycan->click_reaction alkyne_probe Alkyne-Probe (e.g., Fluorophore, Biotin) alkyne_probe->click_reaction labeled_glycan Labeled Glycoconjugate click_reaction->labeled_glycan fluorescence_microscopy Fluorescence Microscopy labeled_glycan->fluorescence_microscopy western_blot Western Blot / SDS-PAGE labeled_glycan->western_blot mass_spectrometry Mass Spectrometry labeled_glycan->mass_spectrometry downstream_analysis Downstream Functional Analysis fluorescence_microscopy->downstream_analysis western_blot->downstream_analysis mass_spectrometry->downstream_analysis

Caption: Metabolic labeling of glycans using an azido-furanose analog and subsequent detection via click chemistry.

References

Metabolic Pathway Analysis of Furanose Sugars: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanose sugars, five-membered ring structures of carbohydrates, play pivotal roles in cellular metabolism, particularly as key components of nucleic acids and as intermediates in significant metabolic pathways.[1] While often less abundant in solution compared to their six-membered pyranose counterparts for many common monosaccharides like glucose, the furanose form is critical for the biological function of sugars such as ribose, deoxyribose, and fructose.[2][3] The analysis of furanose sugar metabolism is therefore essential for understanding nucleotide biosynthesis, the pentose phosphate pathway (PPP), and fructose metabolism, and holds significant implications for drug development and disease research.

This document provides detailed application notes and experimental protocols for the metabolic pathway analysis of furanose sugars. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to investigate these crucial metabolic routes.

Metabolic Pathways Involving Furanose Sugars

Furanose sugars are integral to several central metabolic pathways:

  • The Pentose Phosphate Pathway (PPP): This pathway is a major source of NADPH, essential for reductive biosynthesis and protection against oxidative stress. A key intermediate in the PPP is ribose-5-phosphate (R5P) , which exists in its furanose form and serves as the precursor for nucleotide and nucleic acid synthesis.[1][4] The pathway's oxidative phase generates ribulose-5-phosphate, which is then isomerized to ribose-5-phosphate.[5]

  • Fructose Metabolism: Fructose, a common dietary sugar, is primarily metabolized in the liver. Upon entering the cell, it is phosphorylated by fructokinase to fructose-1-phosphate. While fructose can exist in both pyranose and furanose forms, fructokinase is specific for the β-D-fructofuranose anomer.[6][7] The resulting fructose-1-phosphate is then cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate, which subsequently enter glycolysis or gluconeogenesis.[8] This rapid metabolism of fructose, bypassing the main regulatory step of glycolysis, has significant implications for lipid and carbohydrate metabolism.[9]

  • Nucleotide Biosynthesis: Ribose-5-phosphate, in its furanose configuration, is the direct precursor for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[1][10] The enzyme ribose-phosphate diphosphokinase converts ribose-5-phosphate to phosphoribosyl pyrophosphate (PRPP), a key activated intermediate in this pathway.

Quantitative Analysis of Furanose vs. Pyranose Distribution

The equilibrium between furanose and pyranose forms of a sugar in solution is influenced by factors such as the specific monosaccharide, solvent, and temperature.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for quantifying the relative abundance of these isomers.[2][11]

Monosaccharide% Pyranose% FuranoseOpen-chainReference
D-Glucose ~99%<1%Trace[12]
D-Fructose ~70% (in water)~22% (in water)Trace[6]
D-Ribose ~75%~25%Trace[13]
D-Galactose ~96%~4%Trace[11]

Table 1: Approximate equilibrium distribution of pyranose and furanose forms of selected monosaccharides in aqueous solution at room temperature.

Experimental Protocols

Protocol 1: Separation and Quantification of Furanose and Pyranose Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of sugar anomers using an amine-bonded stationary phase.

Materials:

  • HPLC system with a refractive index (RI) detector

  • Amine-bonded analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Sugar standards (e.g., glucose, fructose, ribose)

Procedure:

  • Sample Preparation: Dissolve sugar standards and samples in the mobile phase to a final concentration of 1-10 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v). The exact ratio may need optimization depending on the specific sugars and column.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10-20 µL

    • Detector: Refractive Index (RI) detector, maintained at a stable temperature.

  • Data Analysis:

    • Identify peaks corresponding to the different anomers based on the retention times of pure standards.

    • Integrate the peak areas for each isomer.

    • Calculate the percentage of each form by dividing its peak area by the total peak area of all isomers.[11]

Protocol 2: Analysis of Furanose Sugars by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of sugars requires derivatization to increase their volatility. This protocol outlines a common method using oximation followed by silylation.

Materials:

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sugar standards and samples

Procedure:

  • Sample Preparation (Derivatization):

    • Dry 1-5 mg of the carbohydrate sample in a reaction vial under a stream of nitrogen.

    • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Heat the mixture at 90 °C for 30 minutes to form oximes.

    • Cool the vial to room temperature.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat at 70 °C for 60 minutes to form trimethylsilyl (TMS) ethers.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 5 °C/min, and hold for 5 minutes. This program may require optimization.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-650

  • Data Analysis:

    • Identify the derivatized sugar peaks by comparing their retention times and mass spectra with those of derivatized standards.

    • The mass spectra of furanose and pyranose derivatives will show characteristic fragmentation patterns that can be used for identification.[3]

Protocol 3: 13C-NMR Spectroscopy for Furanose Sugar Identification

13C-NMR is a powerful tool for the structural elucidation of carbohydrates, including the identification of furanose and pyranose forms.[14][15]

Materials:

  • NMR spectrometer

  • Deuterium oxide (D₂O)

  • Sugar sample

Procedure:

  • Sample Preparation: Dissolve approximately 10-50 mg of the sugar sample in 0.5-0.7 mL of D₂O.

  • NMR Acquisition:

    • Acquire a proton-decoupled 13C-NMR spectrum.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Assign the resonances to the corresponding carbon atoms of the furanose and pyranose anomers based on published chemical shift data. The anomeric carbon signals are particularly informative for distinguishing between the different forms.[16][17]

Protocol 4: Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

This protocol provides a general workflow for using 13C-labeled glucose to trace carbon flow through the PPP.[18][19]

Materials:

  • Cell culture medium deficient in glucose

  • [1,2-13C₂]glucose or [U-13C₆]glucose

  • Cultured cells of interest

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal medium with a medium containing the 13C-labeled glucose as the sole glucose source.

    • Incubate for a time sufficient to reach isotopic steady-state (typically several hours to a day, depending on the cell type).

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using an LC-MS/MS method optimized for the separation and detection of sugar phosphates.

    • Monitor the mass isotopologue distributions (MIDs) of key PPP intermediates such as ribose-5-phosphate.

  • Data Analysis and Flux Calculation:

    • Correct the raw MID data for the natural abundance of 13C.

    • Use the corrected MIDs and other measured rates (e.g., glucose uptake, lactate secretion) as inputs for a computational model (e.g., using software like INCA or Metran) to calculate the intracellular metabolic fluxes.[20][21]

Protocol 5: Enzymatic Assay for Fructokinase Activity

This spectrophotometric assay couples the phosphorylation of fructose to the oxidation of NADH.[22][23]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 5 mM MgCl₂, and 1 mM dithiothreitol)

  • ATP solution

  • NADH solution

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • Fructose solution (substrate)

  • Enzyme extract (e.g., liver homogenate)

Procedure:

  • Assay Mixture Preparation: In a cuvette, combine the assay buffer, ATP, NADH, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Reaction Initiation: Add the enzyme extract to the cuvette and incubate for a few minutes to allow for the consumption of any endogenous glucose.

  • Measurement: Initiate the reaction by adding the fructose solution.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculation: Calculate the fructokinase activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Metabolic_Pathways_of_Furanose_Sugars cluster_PPP Pentose Phosphate Pathway cluster_Fructose Fructose Metabolism G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (NADPH production) Fructose Fructose (Furanose) R5P Ribose-5-Phosphate (Furanose) Ru5P->R5P Isomerization Nucleotides Nucleotides (DNA, RNA) R5P->Nucleotides Biosynthesis F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP GA Glyceraldehyde F1P->GA Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis GA->Glycolysis

Caption: Key metabolic pathways involving furanose sugars.

Experimental_Workflow_MFA cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase CellCulture 1. Cell Culture Labeling 2. Isotopic Labeling (e.g., 13C-Glucose) CellCulture->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS MID 6. Mass Isotopologue Distribution (MID) LCMS->MID FluxCalc 7. Flux Calculation MID->FluxCalc Results Metabolic Fluxes FluxCalc->Results

Caption: General workflow for 13C-Metabolic Flux Analysis.

Conclusion

The metabolic pathway analysis of furanose sugars is a multifaceted endeavor that requires a combination of sophisticated analytical techniques and careful experimental design. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the crucial roles of these sugars in cellular metabolism. A thorough understanding of furanose sugar pathways is not only fundamental to basic science but also holds immense potential for the development of novel therapeutic strategies targeting metabolic diseases and cancer.

References

Troubleshooting & Optimization

Furanoside Glycosylation Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in furanoside glycosylation reactions. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

Low yields and poor stereoselectivity are common hurdles in furanoside glycosylation. This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Inactive Promoter/Activator - Ensure the promoter (e.g., Lewis acid) is not degraded. Use freshly opened or properly stored reagents.[1] - Consider increasing the equivalents of the promoter. - Evaluate a different promoter system. If NIS/TfOH is ineffective, stronger Lewis acids like TMSOTf or BF₃·OEt₂ may be required, but monitor for degradation.[1]
Moisture in the Reaction - Glycosylation reactions are highly sensitive to moisture.[2] Ensure all glassware is flame-dried or oven-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]
Suboptimal Reaction Temperature - Reactions are often initiated at low temperatures (-78 °C to -40 °C) to control reactivity and then slowly warmed.[1][3] - The optimal temperature is dependent on the specific donor and acceptor. A systematic temperature optimization study may be necessary.[4][5][6]
Incorrect Stoichiometry - The equivalency of the sugar donor, acceptor, and promoter are critical factors.[7] - Typically, a slight excess of the glycosyl donor (e.g., 1.2-1.5 equivalents) is used.
Poor Leaving Group - The choice of leaving group on the glycosyl donor is crucial for reactivity. Common leaving groups include trichloroacetimidates, thioglycosides, and halides.[8]
Steric Hindrance - A bulky aglycone can physically block the approach of the glycosyl donor.[1] Consider using a smaller protecting group on the acceptor if possible.

Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)

Potential CauseSuggested Solution
Non-participating Protecting Group at C2 - For 1,2-trans products, use a participating protecting group (e.g., acetyl, benzoyl) at the C2 position of the glycosyl donor. This will favor the formation of a stable dioxolenium ion intermediate, leading to the desired stereoisomer.[9][10] - For 1,2-cis products, a non-participating group (e.g., benzyl, silyl) is required.[9][10]
Solvent Effects - The polarity of the solvent can influence the stereochemical outcome. Experiment with different anhydrous solvents (e.g., dichloromethane, acetonitrile, toluene).
Promoter/Activator Choice - The nature of the Lewis acid can impact the anomeric ratio. Some promoters may favor the formation of one anomer over the other.[2]
Reaction Temperature - Temperature can affect the rate of anomerization. Running the reaction at a lower temperature may improve stereoselectivity.[11]

Issue 3: Formation of Side Products

Potential CauseSuggested Solution
Degradation of Starting Materials or Product - Strong Lewis acids can cause degradation, especially with sensitive substrates.[1] Use the mildest effective promoter. - Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to decomposition.
Orthoester Formation - This can be a significant byproduct in glycosylation reactions.[3] The cause is often related to the specific combination of donor, acceptor, and promoter. Adjusting the reaction conditions, such as temperature and stoichiometry, may minimize orthoester formation.
Hydrolysis of the Glycosyl Donor - This occurs in the presence of trace amounts of water.[2] Rigorous drying of all reagents and glassware is essential.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control for a successful furanoside glycosylation?

A1: The most critical factors are the choice of glycosyl donor and its protecting groups, the selection of an appropriate promoter/activator, stringent control of anhydrous reaction conditions, and optimization of the reaction temperature.[1][2][7]

Q2: How do I choose the right protecting group for my glycosyl donor?

A2: The choice of protecting group at the C2 position is paramount for controlling stereoselectivity. Use a participating group (e.g., acyl) to obtain the 1,2-trans product and a non-participating group (e.g., ether) for the 1,2-cis product.[9][10] Other protecting groups on the sugar should be stable to the glycosylation conditions and allow for selective deprotection later.

Q3: My reaction is very sluggish. What can I do to increase the reaction rate?

A3: To increase the reaction rate, you can try gradually increasing the reaction temperature.[6] Alternatively, you can use a more powerful promoter or a glycosyl donor with a better leaving group. However, be aware that more forceful conditions may lead to decreased stereoselectivity or the formation of side products.[1]

Q4: I am having difficulty purifying my furanoside product. What are some common purification challenges and how can I overcome them?

A4: Purification of furanosides can be challenging due to the high polarity of the compounds and the presence of structurally similar byproducts and anomers.[3] Flash column chromatography is the standard method for purification.[3] Optimizing the solvent system for your column is crucial for good separation. A gradient elution is often more effective than an isocratic one.[3] For very difficult separations, advanced techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) may be necessary.[3]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to illustrate the impact of different reaction parameters on the yield and stereoselectivity of furanoside glycosylation reactions.

Table 1: Effect of Lewis Acid Co-catalyst on C-Allylation of a Furanoside Acetal

EntryCo-catalyst (5 mol%)Time (h)Yield (%)
1-0.545
2Cu(OTf)₂491
3Cu(OTf)₂193
4Cu(OTf)₂485
5CoCl₂485
General Reaction Conditions: Furanoside acetal (1 mmol), allyltrimethylsilane (2.5 mmol), and Oxo-Re Catalyst (15 mol%) were reacted in CH₂Cl₂ (10 mL) at -50 °C and then warmed to -30 °C.[12][13]

Table 2: Effect of Protecting Groups and Acceptor on Glycosylation Yield and Stereoselectivity

Donor Protecting GroupsAcceptorYield (%)Anomeric Ratio (α:β)
2,3,5-Tri-O-benzoylMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside851:3
2,3,5-Tri-O-benzylMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside783:1
2-O-Acetyl-3,5-di-O-benzylCholesterol921:9
2,3,5-Tri-O-benzoylIsopropanol951:5
Data is representative and compiled from general principles discussed in the literature.[9][10]

Experimental Protocols

General Protocol for a Thioglycoside-Mediated Furanoside Glycosylation

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Glycosyl donor (thioglycoside) (1.2 - 1.5 equivalents)

  • Glycosyl acceptor (1.0 equivalent)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Activated 4 Å molecular sieves

  • N-Iodosuccinimide (NIS) (1.5 equivalents)

  • Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount, e.g., 0.1-0.2 equivalents)

  • Triethylamine or pyridine (for quenching)

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen).

  • Add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves to the flask.

  • Add anhydrous CH₂Cl₂ via syringe and stir the mixture at room temperature for 30 minutes to ensure all reagents are dry.

  • Cool the reaction mixture to the desired starting temperature (typically -40 °C to -78 °C) using a suitable cooling bath.

  • Add NIS to the mixture and stir for 10-15 minutes.

  • Slowly add a stock solution of TfOH or TMSOTf in anhydrous CH₂Cl₂ dropwise via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be allowed to slowly warm to a higher temperature if necessary.

  • Once the reaction is complete (as indicated by the consumption of the limiting starting material on TLC), quench the reaction by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature.

  • Dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite to remove the molecular sieves and any solid byproducts. Wash the Celite pad with additional CH₂Cl₂.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Low Glycosylation Yield start Low or No Yield check_moisture Check for Moisture? (Anhydrous Conditions) start->check_moisture check_reagents Check Reagent Activity? (Promoter, Donor) start->check_reagents check_temp Optimize Temperature? start->check_temp check_stoichiometry Verify Stoichiometry? start->check_stoichiometry solution_dry Flame-dry glassware Use anhydrous solvents Inert atmosphere check_moisture->solution_dry solution_reagents Use fresh promoter Consider stronger activator Verify donor purity check_reagents->solution_reagents solution_temp Systematic temperature screen (e.g., -78°C to 0°C) check_temp->solution_temp solution_stoichiometry Use slight excess of donor (e.g., 1.2-1.5 eq.) check_stoichiometry->solution_stoichiometry end_node Yield Improved solution_dry->end_node solution_reagents->end_node solution_temp->end_node solution_stoichiometry->end_node

Caption: A logical workflow for diagnosing the cause of low glycosylation yields.

Glycosylation_Pathway Simplified Glycosylation Reaction Pathway cluster_reactants Reactants glycosyl_donor Glycosyl Donor (with Leaving Group) activated_donor Activated Donor Intermediate (e.g., Oxocarbenium ion) glycosyl_donor->activated_donor Activation glycosyl_acceptor Glycosyl Acceptor (Nucleophile) glycosyl_acceptor->activated_donor Nucleophilic Attack promoter Promoter (e.g., Lewis Acid) promoter->activated_donor product Glycoside Product activated_donor->product

Caption: A simplified diagram of the key steps in a furanoside glycosylation reaction.

References

Technical Support Center: Selective Furanose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in selective furanose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesis yielding the pyranose form instead of the desired furanose form?

A1: The formation of a pyranose versus a furanose ring is a classic challenge in carbohydrate chemistry, governed by thermodynamic and kinetic factors.

  • Thermodynamic Stability: Six-membered pyranose rings are generally more thermodynamically stable than five-membered furanose rings due to lower angle and eclipsing strain. In aqueous solutions at equilibrium, most aldohexoses predominantly exist in the pyranose form.[1][2]

  • Kinetic Control: The furanose form is often the kinetically favored product, meaning it forms faster.[3] Reactions carried out under kinetic control (e.g., at lower temperatures, with rapid quenching) are more likely to yield the furanose product.

  • Influencing Factors: Several factors influence the equilibrium between pyranose and furanose forms:

    • Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) can favor the furanose form compared to aqueous solutions.[4][5]

    • Temperature: Higher temperatures can increase the proportion of the furanose form in the equilibrium mixture.[4][6]

    • pH: The pH of the solution can affect the rate of ring opening and closing, thereby influencing the product distribution.[7]

Troubleshooting Strategy: To favor the furanose form, consider the following adjustments:

  • Solvent Selection: Switch to a polar aprotic solvent such as DMF or DMSO.

  • Temperature Control: Experiment with a range of temperatures. While higher temperatures can favor the furanose form, they may also lead to degradation.

  • Protecting Groups: The most effective method is to "lock" the sugar in the furanose conformation using protecting groups, such as by forming a 1,2:5,6-di-O-isopropylidene derivative.[4][8]

Q2: I am getting a mixture of α and β anomers in my glycosylation reaction. How can I improve the stereoselectivity?

A2: Controlling anomeric selectivity is a significant challenge in furanoside synthesis. The outcome (α or β) is influenced by the glycosyl donor, the acceptor, protecting groups, the promoter (catalyst), and the solvent.

  • Neighboring Group Participation: A participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group) will typically lead to the formation of a 1,2-trans-glycoside.

  • Non-Participating Groups: The use of non-participating groups (e.g., benzyl or silyl ethers) at C-2 is necessary to obtain 1,2-cis-glycosides. However, this often leads to a mixture of anomers.[9]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and the stereochemical outcome.

  • Catalyst/Promoter: The choice of Lewis acid or promoter can significantly impact the anomeric ratio.

Troubleshooting Strategy:

  • Protecting Group Strategy: Carefully select the protecting group at the C-2 position to direct the desired stereochemical outcome.

  • Solvent Screening: Screen a variety of solvents with different polarities.

  • Promoter/Catalyst Optimization: Test different promoters and catalyst loadings.

  • Temperature Optimization: Lowering the reaction temperature can sometimes improve selectivity.

Q3: My glycosylation reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields in glycosylation reactions can stem from several factors, from the reactivity of the starting materials to the reaction conditions.

  • Poor Donor/Acceptor Reactivity: The glycosyl donor may not be sufficiently reactive, or the acceptor alcohol may be too hindered or not nucleophilic enough.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or promoter may not be optimal for the specific donor-acceptor pair.

  • Side Reactions: Undesired side reactions, such as the formation of humins (dark polymeric byproducts) or orthoesters, can consume starting materials and reduce the yield of the desired product.[10]

  • Protecting Group Issues: The protecting groups may be interfering with the reaction or may not be stable under the reaction conditions.

Troubleshooting Strategy:

  • Optimize Donor/Acceptor: Consider using a more reactive glycosyl donor or modifying the protecting groups on the acceptor to reduce steric hindrance.

  • Reaction Condition Screening: Systematically vary the temperature, reaction time, and concentration of reactants and promoter.

  • Additive Use: The addition of molecular sieves can help to remove trace amounts of water that can deactivate the promoter.

  • Protecting Group Re-evaluation: Ensure that the protecting groups are compatible with the reaction conditions and are not sterically encumbering the reaction center.

Troubleshooting Guides

Problem 1: Poor Selectivity between Pyranose and Furanose Forms
Symptom Possible Cause Suggested Solution
Reaction yields a mixture of pyranoside and furanoside products.The reaction is under thermodynamic control, favoring the more stable pyranose form.1. Employ Kinetic Conditions: Run the reaction at a lower temperature and for a shorter duration.[3] 2. Change Solvent: Switch from a protic solvent (e.g., methanol) to a polar aprotic solvent (e.g., DMSO, DMF) to favor the furanose form.[4][5] 3. Use Protecting Groups: "Lock" the desired furanose conformation by installing protecting groups, such as forming a 1,2-O-isopropylidene acetal.[8]
Furanose product rearranges to the pyranose form during workup or purification.The workup or purification conditions (e.g., acidic or basic) are promoting equilibration.1. Neutralize Carefully: Ensure the reaction mixture is fully neutralized before workup. 2. Use Buffered Chromatography: Consider using a buffered silica gel for chromatography to avoid acidic conditions. 3. Protect the Anomeric Center: Convert the anomeric hydroxyl to a more stable glycoside (e.g., a thioglycoside) early in the synthetic sequence.
Problem 2: Low Yield and/or Poor Stereoselectivity in Furanosyl Glycosylation
Symptom Possible Cause Suggested Solution
Low yield of the desired glycoside.1. Inactive glycosyl donor. 2. Sterically hindered or unreactive glycosyl acceptor. 3. Suboptimal promoter/catalyst or reaction temperature. 4. Presence of water in the reaction. 5. Formation of side products (e.g., humins, orthoesters).[10]1. Change Leaving Group: Use a more reactive leaving group on the glycosyl donor. 2. Modify Acceptor: Alter protecting groups on the acceptor to reduce steric hindrance. 3. Screen Promoters and Temperatures: Systematically evaluate different Lewis acids and reaction temperatures. 4. Use Molecular Sieves: Add activated molecular sieves to the reaction to scavenge water. 5. Adjust Stoichiometry: Vary the ratio of donor to acceptor.
Mixture of α and β anomers is obtained.1. Lack of stereocontrol from the C-2 protecting group. 2. Reaction proceeding through a long-lived oxocarbenium ion. 3. Solvent is not providing sufficient stereodirection.1. For 1,2-trans products: Use a participating group (e.g., acetate, benzoate) at C-2. 2. For 1,2-cis products: Use a non-participating group (e.g., benzyl, silyl ether) at C-2 and optimize the solvent and promoter.[9] 3. Solvent Optimization: Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the α-anomer. 4. Temperature Reduction: Lowering the reaction temperature may enhance stereoselectivity.

Data Presentation

Table 1: Influence of Solvent and Temperature on Pyranose/Furanose Equilibrium of D-Ribose

SolventTemperature (°C)% Furanose% Pyranose
D₂O272476
D₂O804258
DMSO-d₆273565

Data adapted from studies on monosaccharide conformation.[5][6]

Table 2: Effect of C-2 Protecting Group on Anomeric Selectivity in a Furanosylation Reaction

C-2 Protecting GroupProductAnomeric Ratio (α:β)
Acetyl (participating)1,2-trans>95:5
Benzyl (non-participating)1,2-cis and 1,2-trans~1:1 to 5:1 (highly variable)

Illustrative data based on general principles of glycosylation chemistry.[9]

Experimental Protocols

Protocol 1: Selective Protection of a Primary Hydroxyl Group as a Silyl Ether

This protocol describes the selective silylation of the primary C-6 hydroxyl group of a 1,2-O-isopropylidene-protected furanose.

Materials:

  • 1,2-O-isopropylidene-α-D-glucofuranose

  • Anhydrous N,N-dimethylformamide (DMF)

  • Imidazole

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve 1,2-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add TBDMSCl (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Pyranoside-into-Furanoside (PIF) Rearrangement

This protocol describes the acid-promoted rearrangement of a galactopyranoside to a galactofuranoside.[3][11][12]

Materials:

  • Propyl β-D-galactopyranoside

  • Anhydrous N,N-dimethylformamide (DMF)

  • Pyridine-sulfur trioxide complex (Py·SO₃)

  • Chlorosulfonic acid (HSO₃Cl)

  • Aqueous ammonium bicarbonate solution

  • Deuterium oxide (D₂O)

Procedure:

  • Under an inert atmosphere (e.g., argon), add Py·SO₃ (5 equivalents per hydroxyl group) to a stirred solution of the propyl β-D-galactopyranoside (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture for 10 minutes at room temperature.

  • Carefully add chlorosulfonic acid (2 equivalents per hydroxyl group) dropwise to the reaction mixture.

  • Stir the reaction mixture for the desired period (e.g., 6-24 hours), monitoring the progress by NMR if possible.

  • Neutralize the reaction by pouring it into a cold aqueous ammonium bicarbonate solution.

  • Concentrate the neutralized solution in vacuo.

  • Co-evaporate the residue with water and then with D₂O for analysis by NMR spectroscopy to determine the product distribution.

  • The furanoside product can be isolated by appropriate chromatographic techniques.

Visualizations

furanose_pyranose_equilibrium alpha-Pyranose alpha-Pyranose Open-Chain Form Open-Chain Form alpha-Pyranose->Open-Chain Form beta-Pyranose beta-Pyranose beta-Pyranose->Open-Chain Form alpha-Furanose alpha-Furanose beta-Furanose beta-Furanose Open-Chain Form->alpha-Furanose Open-Chain Form->beta-Furanose

Caption: Equilibrium between pyranose, furanose, and open-chain forms of a monosaccharide in solution.

selective_furanose_synthesis_workflow start Starting Monosaccharide protection Selective Protection (e.g., 1,2-O-isopropylidene) start->protection modification Chemical Modification of Free Hydroxyls protection->modification deprotection Deprotection modification->deprotection product Target Furanose Derivative deprotection->product

Caption: General workflow for the selective synthesis of a furanose derivative.

glycosylation_troubleshooting decision decision solution solution start Low Glycosylation Yield check_conditions Are reaction conditions (temp, time, promoter) optimized? start->check_conditions check_purity Are starting materials pure and dry? check_conditions->check_purity Yes optimize_conditions Screen promoters, temperatures, and times check_conditions->optimize_conditions No check_reactivity Is the donor/acceptor reactivity sufficient? check_purity->check_reactivity Yes purify_reagents Dry solvents and reagents, use molecular sieves check_purity->purify_reagents No modify_reactants Use a more reactive leaving group or less hindered acceptor check_reactivity->modify_reactants No

Caption: Troubleshooting decision tree for low yield in furanosyl glycosylation reactions.

References

Technical Support Center: Furanose Derivative Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the instability of furanose derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my furanose derivatives inherently unstable?

A1: Furanose rings, which are five-membered, are generally less thermodynamically stable than their six-membered pyranose counterparts for many sugars, such as glucose. This instability is largely due to higher dihedral angle and eclipsing strain in the relatively planar furanose ring compared to the more stable chair conformation of a pyranose ring.[1] In solution, monosaccharides exist in a dynamic equilibrium between the open-chain form and various cyclic isomers, with the pyranose form often being predominant.[2] For glucose in an aqueous solution, the furanose forms account for less than 1% of the equilibrium mixture.[3]

Q2: What factors can influence the stability of my furanose derivative?

A2: The equilibrium between furanose and pyranose forms is sensitive to several factors, including the specific monosaccharide, solvent, temperature, and the presence of substituents.[1] For instance, ketohexoses like fructose naturally exhibit a higher proportion of the furanose form compared to aldohexoses like glucose.[1] Non-polar solvents can also favor the furanose form. Additionally, the nature of protecting groups on the sugar can significantly impact stability and conformation.[4]

Q3: How can I stabilize a furanose ring for my application?

A3: Several strategies can be employed to stabilize the furanose form:

  • Introduction of Bulky Substituents: Attaching large chemical groups can sterically hinder the rearrangement to the pyranose form.

  • Charged Groups: The presence of charged groups, such as sulfates, can lead to repulsive interactions that stabilize the furanose conformation.[5]

  • Conformational Locking: Introducing a chemical bridge, for instance, between C3 and C6, can lock the molecule in a conformation that disfavors the pyranose form.

  • Solvent Choice: As mentioned, using less polar solvents can help to maintain the furanose structure.

  • C-Glycosides: Creating a carbon-carbon bond at the anomeric center (C-glycoside) instead of a typical O-glycoside linkage provides significant stability against hydrolysis and enzymatic degradation.[6]

Q4: What are the best practices for storing furanose derivatives?

A4: To minimize degradation, furanose derivatives should be stored in a tightly closed container, in a dry environment, and often under refrigeration (2-8 °C).[7][8][9] As they can be hygroscopic, protection from moisture is critical. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent oxidation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Degradation of Furanoside During Synthesis or Purification

Symptoms:

  • Low yield of the desired furanoside product.[10]

  • Appearance of unexpected spots on Thin Layer Chromatography (TLC) after workup or column chromatography.[10]

  • The purified product is a mixture of furanoside and pyranoside isomers.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Acidic or Basic Conditions: The furanoside may be sensitive to the pH conditions used during reaction quenching or chromatography.[10]Test the stability of your compound in the presence of the acid or base used in the workup. If instability is observed, use a milder quenching agent or a neutral purification method. For chromatography, consider adding a small amount of a basic (e.g., triethylamine, 0.1-2.0%) or acidic (e.g., acetic acid, 0.1-2.0%) modifier to the eluent to suppress isomerization on the column.[11]
Unstable Protecting Groups: Certain protecting groups may not be stable under the reaction or purification conditions, leading to side reactions or isomerization.[4]Choose protecting groups that are stable to the intended reaction conditions but can be removed selectively. For example, silyl ethers are generally stable but can be removed with fluoride sources, while benzyl ethers are robust and removed by hydrogenolysis.[12]
Chromatography-Induced Isomerization: The stationary phase (e.g., silica gel) can be acidic enough to catalyze the rearrangement of the furanoside to the more stable pyranoside.Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of a base like triethylamine. Alternatively, use a less acidic stationary phase such as alumina.
Elevated Temperatures: Prolonged exposure to heat during reaction or solvent evaporation can promote degradation or isomerization.Maintain the lowest possible temperature throughout the synthesis and purification process. Use a rotary evaporator with a water bath at a controlled, moderate temperature.
Issue 2: Unexpected Peaks in NMR Spectrum

Symptoms:

  • More signals in the ¹H or ¹³C NMR spectrum than expected for the pure furanoside.

  • Broad or complex signals in the anomeric region.

  • Appearance of new peaks over time when the sample is left in solution.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Anomers: The sample may be a mixture of α and β anomers of the furanoside.This is common. The anomeric protons of α and β furanosides typically have distinct chemical shifts and coupling constants, which can be used for identification and quantification.
Equilibrium with Pyranose Form: The furanoside is in equilibrium with its more stable pyranoside form in the NMR solvent.Analyze the sample at a lower temperature to potentially slow down the interconversion and sharpen the signals. Compare the spectrum to known spectra of the corresponding pyranose isomers to identify the additional peaks.
Degradation in Solution: The furanoside is degrading in the NMR solvent, which may be acidic (e.g., CDCl₃) or contain traces of water.Use a neutral, anhydrous NMR solvent. If the compound is acid-sensitive, consider adding a small amount of a non-reactive base like pyridine-d₅ to the NMR tube. Acquire the spectrum immediately after dissolving the sample.
Hydrolysis: The glycosidic bond is being cleaved due to the presence of water and/or acid, leading to the free sugar which can then isomerize.Ensure the use of high-purity, anhydrous NMR solvents. For long-term experiments, it may be necessary to prepare the sample in a glovebox.

Data Presentation: Furanose vs. Pyranose Equilibrium

The following table summarizes the approximate equilibrium distribution of furanose and pyranose forms for several common monosaccharides in aqueous solution at room temperature. Note that these values can be influenced by temperature and other solutes.[3][13]

Monosaccharideα-Pyranoseβ-Pyranoseα-Furanoseβ-FuranoseOpen-Chain
D-Glucose ~36%~64%<1%<1%~0.02%
D-Fructose ~2-3%~70%~4-5%~22-23%Trace
D-Ribose ~20%~56%~6%~18%Trace
D-Galactose ~30%~64%~1%~4%~1%
D-Altrose ~27%~43%~13%~17%Trace
D-Idose ~31%~32%~16%~11%Trace
D-Talose ~40%~29%~12%~19%Trace

Data compiled from various sources.[3][14][15] Percentages are approximate and may vary with experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[16][17]

Objective: To assess the stability of a furanose derivative under various stress conditions.

Materials:

  • Furanose derivative of interest

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvent for dissolving the compound

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of the furanose derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • Withdraw and dilute samples for analysis at specified time points.

  • Thermal Degradation:

    • Store the solid furanose derivative and a solution of the derivative in an oven at an elevated temperature (e.g., 60-80 °C).

    • Sample at various time points and prepare for analysis.

  • Photostability:

    • Expose the solid furanose derivative and a solution of the derivative to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

    • After exposure, prepare the samples for analysis.

  • Analysis:

    • Analyze all samples by a suitable, validated stability-indicating HPLC method.

    • Quantify the amount of the parent furanose derivative remaining and any degradation products formed. The goal is to achieve a degradation of approximately 10-20%.[17]

Protocol 2: NMR Analysis for Furanose/Pyranose Equilibrium

Objective: To quantify the relative amounts of furanose and pyranose isomers at equilibrium.

Materials:

  • High-purity furanose derivative

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • High-field NMR spectrometer (≥400 MHz)

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the furanose derivative in the chosen deuterated solvent to a concentration of approximately 5-10 mg/mL.

  • Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this can range from minutes to several hours depending on the sugar and conditions).

  • NMR Data Acquisition:

    • Acquire a high-resolution one-dimensional ¹H NMR spectrum.

    • Ensure a sufficiently long relaxation delay (d1) (e.g., 5 times the longest T1) to allow for full relaxation of all proton signals, which is crucial for accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, especially for minor isomers.

  • Data Analysis:

    • Identify the anomeric proton signals for each isomer (α-furanose, β-furanose, α-pyranose, β-pyranose). These signals are typically well-separated from other sugar protons.

    • Carefully integrate the area under each anomeric proton signal.

    • Calculate the percentage of each isomer by dividing the integral of its anomeric signal by the sum of the integrals of all anomeric signals and multiplying by 100.[1]

Visualizations

Furanose_Equilibrium cluster_furanose Furanose Forms cluster_pyranose Pyranose Forms alpha_F α-Furanose open_chain Open-Chain Form alpha_F->open_chain beta_F β-Furanose beta_F->open_chain alpha_P α-Pyranose open_chain->alpha_P beta_P β-Pyranose (Often most stable) open_chain->beta_P

Caption: Equilibrium between furanose, open-chain, and pyranose forms of a sugar in solution.

Acid_Hydrolysis Furanoside Furanoside (Glycoside) Protonated_Glycoside Protonated Glycoside Furanoside->Protonated_Glycoside 1. Protonation (H+) Oxocarbenium_Ion Oxocarbenium Ion Intermediate + Leaving Group (Aglycone) Protonated_Glycoside->Oxocarbenium_Ion 2. Glycosidic bond cleavage Hemiacetal Hemiacetal (Free Sugar) Oxocarbenium_Ion->Hemiacetal 3. Nucleophilic attack by H₂O

Caption: General mechanism for the acid-catalyzed hydrolysis of a furanoside.

Stability_Workflow cluster_stress Stress Conditions Acid Acid/Base Stressed_Samples Generate Stressed Samples Heat Heat Light Light Oxidation Oxidation Compound Furanose Derivative Compound->Stressed_Samples Analysis Stability-Indicating Analysis (e.g., HPLC, LC-MS) Stressed_Samples->Analysis Data Data Interpretation: - Identify Degradants - Determine Degradation Pathway - Assess Stability Analysis->Data

Caption: Experimental workflow for assessing the stability of a furanose derivative.

References

Optimizing NMR Parameters for Furanose Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural and conformational analysis of furanose-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing furanose rings using NMR spectroscopy?

A1: The primary challenges in furanose NMR analysis stem from several factors:

  • Conformational Flexibility : Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring is highly flexible, leading to a phenomenon known as pseudorotation. This flexibility causes large variations in coupling constants, making them seem uninformative at first glance.[1]

  • Low Abundance : In solution, many reducing sugars exist in equilibrium between different forms (tautomers). The furanose forms are often minor components, sometimes constituting less than 1% of the total sugar molecules, which makes their signals weak and difficult to detect over the dominant pyranose signals.[2][3]

  • Signal Overlap : The proton signals from the carbohydrate backbone typically resonate within a narrow chemical shift range (δH 3–5.5 ppm).[4] This, combined with the presence of multiple anomers (α and β furanoses and pyranoses), leads to severe signal overlap, which complicates spectral assignment and the determination of coupling constants.[5][6]

  • Complex Coupling Patterns : Additional couplings, such as those from fluorine substitution in fluorinated sugars, can increase signal overlap, even though they can also be exploited for spectral editing.[5][7]

Q2: Which NMR experiments are essential for a thorough furanose analysis?

A2: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete analysis.[3][8] Essential experiments include:

  • ¹H NMR : For initial chemical shift determination.

  • Correlation Spectroscopy (COSY) : To identify scalar-coupled protons (protons connected through a few bonds) and establish the proton connectivity within the furanose ring.[8]

  • Total Correlation Spectroscopy (TOCSY) : To identify all protons belonging to a specific spin system (i.e., all protons of an individual furanose anomer), which is particularly useful for resolving overlapping signals.[2]

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) : To identify protons that are close in space (< 5 Å), which is crucial for determining stereochemistry and aspects of conformation.[1][9][10] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[10]

  • Heteronuclear Single Quantum Coherence (HSQC) : To correlate protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.[3]

  • Heteronuclear Multiple Bond Correlation (HMBC) : To identify longer-range correlations between protons and carbons (2-3 bonds away), which helps in confirming assignments and identifying linkages between sugar units.[11]

Q3: How does the choice of solvent affect the NMR analysis of furanoses?

A3: The solvent can significantly influence the conformational and tautomeric equilibria of furanoses.[12] For example, some sugars exist as furanoses to a greater extent in dimethyl sulfoxide (DMSO) than in water (D₂O).[13] This is thought to be because water may preferentially stabilize pyranose forms through hydrogen bonding.[12] The solvent also induces a flux of atomic charges within the furanose ring, which can alter the ring-distortion free energies and favor certain conformations.[14] Therefore, running experiments in different deuterated solvents (e.g., D₂O, DMSO-d₆, acetone-d₆) can sometimes help to resolve signal overlap and provide a more complete picture of the conformational landscape.[15][16]

Q4: How are J-coupling constants used in furanose conformational analysis?

A4: While the flexibility of the furanose ring complicates the interpretation of vicinal proton-proton coupling constants (³JHH), they are still a cornerstone of conformational analysis.[17] A common approach is the two-state model, which assumes the furanose ring exists in a dynamic equilibrium between two major conformations (North and South) on the pseudorotational itinerary.[17] By comparing experimentally measured ³JHH values with theoretical values calculated for different conformations (often using Density Functional Theory - DFT), the relative populations of these conformers can be estimated.[1][8] For instance, it has been observed that coupling constants between cis vicinal protons are never smaller than 2.5 Hz, while trans couplings can range from 0 to 8 Hz, providing valuable stereochemical information.[1]

Troubleshooting Guide

Issue 1: I can't detect the signals for my furanose anomers, or they are too weak.

  • Possible Cause : Low natural abundance of the furanose forms.[2]

  • Solutions :

    • Increase Sample Concentration : For small molecules (<1000 g/mol ), use 50-100 mg for ¹³C experiments and 5-25 mg for ¹H experiments to maximize signal.[18] Be aware that overly concentrated samples can lead to broad lines.[18]

    • Increase Number of Scans : Increase the number of transients acquired to improve the signal-to-noise ratio (S/N).

    • Optimize Acquisition Parameters : Ensure the relaxation delay (d1) is sufficiently long (at least 1.5 times the longest T1) for quantitative measurements, though shorter delays can be used for faster qualitative screening.

    • Change Solvent : Try a different solvent, like DMSO-d₆, which may increase the population of the furanose tautomers for certain sugars.[12][13]

Issue 2: Severe signal overlap is preventing spectral assignment.

  • Possible Cause : The narrow chemical shift window for sugar protons.[4]

  • Solutions :

    • Use 2D NMR : Employ 2D experiments like COSY, TOCSY, and HSQC to resolve individual spin systems in the second dimension.[8]

    • Use Higher Field Spectrometers : A higher magnetic field strength (e.g., 600 MHz or higher) will increase chemical shift dispersion.[8]

    • Change Solvent or Temperature : Acquiring spectra in a different solvent (e.g., benzene-d₆) or at a different temperature can alter chemical shifts and potentially resolve overlapping peaks.[16]

    • Selective 1D Experiments : For specific cases, selective 1D TOCSY or NOESY experiments can be used to excite a single, well-resolved resonance and observe only the signals from that specific anomer, creating a much simpler subspectrum.[3][6] For fluorinated sugars, techniques like 1D FESTA are powerful for obtaining pure spectra of individual anomers.[2][5]

Issue 3: My NOESY/ROESY data is ambiguous for stereochemical assignment.

  • Possible Cause : Molecular motion and conformational averaging can complicate NOE interpretation. In conformationally mobile molecules, NOE effects can be averaged or diminished.[19] For medium-sized molecules (~1 kDa), the NOE can be close to zero.[10]

  • Solutions :

    • Switch to ROESY : If you are working with a medium-sized molecule and observing weak or no NOEs, a ROESY experiment is recommended as the Rotating-frame Overhauser Effect (ROE) is always positive regardless of molecular weight.[10]

    • Optimize Mixing Time : The NOE intensity depends on the mixing time (τm). This parameter should be optimized based on the molecule's size. For small molecules, longer mixing times are generally needed, while large molecules build up NOE more quickly.[10]

    • Use Computational Modeling : Cross-validate your experimental NOE data with interproton distances calculated from computational models (e.g., using DFT or Molecular Dynamics). This synergy provides a more robust conformational model.[8]

    • Degas the Sample : Dissolved oxygen is paramagnetic and can reduce NOE enhancements. Degassing the sample using the freeze-pump-thaw technique is recommended for quantitative NOE measurements.[20]

Issue 4: My NMR peaks are broad.

  • Possible Cause : Several factors can cause peak broadening.[16]

  • Solutions :

    • Improve Shimming : The magnetic field homogeneity may be poor. Re-shimming the spectrometer is the first step.

    • Check Sample Homogeneity : Ensure your compound is fully dissolved. Any solid particles can disrupt the field homogeneity. Filter the sample into the NMR tube.[18][21]

    • Reduce Concentration : Overly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.[18] Diluting the sample may help.

    • Remove Paramagnetic Impurities : Traces of paramagnetic metals can cause significant line broadening. Purify the sample if this is suspected.

Experimental Protocols

Protocol 1: General Sample Preparation for Furanose Analysis

  • Weigh Sample : For a standard 5 mm NMR tube, dissolve 5-25 mg of the purified furanose-containing compound for ¹H analysis or 50-100 mg for ¹³C analysis.[18]

  • Select Solvent : Choose a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). Use approximately 0.6 mL of solvent.[21]

  • Dissolve : Prepare the solution in a small, clean vial to ensure complete dissolution. Gentle heating or vortexing can be applied if necessary.[18]

  • Filter : To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a clean, high-quality NMR tube.[18][21]

  • Cap and Label : Cap the NMR tube securely and label it clearly near the top.[21]

  • Degas (for NOE experiments) : For quantitative NOE or T1 measurements, degas the sample by bubbling an inert gas (like Argon) through it for several minutes or by using the freeze-pump-thaw method.[20]

Protocol 2: 2D NOESY for Conformational Analysis

  • Acquire a Standard ¹H Spectrum : Obtain a standard 1D proton spectrum to determine the chemical shift range and appropriate spectral width (sw).

  • Set Up the NOESY Experiment : Use a standard pulse sequence (e.g., noesyesgp on Bruker systems).

  • Set Key Parameters :

    • Spectral Width (sw) : Set the spectral width in both dimensions to cover all proton signals.

    • Number of Points (td) : Typically 2k points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Relaxation Delay (d1) : Set to approximately 1.5 times the longest T1 relaxation time of the protons of interest.

    • Mixing Time (d8) : This is the most critical parameter. It depends on the molecular weight. For small molecules (< 600 Da), start with a mixing time of 500-800 ms. For larger molecules, use shorter mixing times. Run a series of NOESY experiments with varying mixing times to find the optimal value.[10]

  • Acquire and Process Data : Acquire the data. After acquisition, process the data using an appropriate window function (e.g., sine-bell) in both dimensions, followed by a two-dimensional Fourier transform.

  • Analyze : Identify cross-peaks, which indicate spatial proximity between protons. The volume of the cross-peak is proportional to 1/r⁶, where r is the interproton distance.[10]

Quantitative Data Summary

Table 1: Typical ¹H-¹H Coupling Constants (³JHH) for Furanose Anomers

CouplingAnomer TypeTypical ³JHH (Hz) RangeNotes
³J(H1, H2)α-furanose (1,2-cis)3.0 - 5.0Generally larger than the β-anomer.[2]
³J(H1, H2)β-furanose (1,2-trans)0.0 - 2.0Generally smaller than the α-anomer.[2]
³J(H, H) cisGeneral> 2.5Coupling constants between cis vicinal protons are consistently above this value.[1]
³J(H, H) transGeneral0.0 - 8.0Coupling constants between trans vicinal protons vary over a very broad range due to pseudorotation.[1]

Visualizations

Furanose_Analysis_Workflow cluster_exp Experimental Analysis (NMR) cluster_comp Computational Analysis cluster_validation Cross-Validation & Refinement exp_start Sample Preparation (Solvent, Concentration) nmr_acq 1D & 2D NMR Acquisition (¹H, COSY, TOCSY, NOESY) exp_start->nmr_acq data_ext Extract NMR Parameters (³JHH, NOE, Chemical Shifts) nmr_acq->data_ext cross_val Compare Experimental & Calculated Data data_ext->cross_val comp_start Generate 3D Structures conf_search Conformational Search (Molecular Mechanics) comp_start->conf_search dft_opt Geometry Optimization & Energy Calculation (DFT) conf_search->dft_opt boltzmann Calculate Population (Boltzmann Distribution) dft_opt->boltzmann calc_nmr Calculate NMR Parameters (³JHH, Interproton Distances) boltzmann->calc_nmr calc_nmr->cross_val refine Refined Conformational Model of Furanose cross_val->refine

Caption: Workflow for furanose conformational analysis.[8]

Pseudorotation_Pathway N North (N) (e.g., C3'-endo) E East (E) (Envelope) N->E Transition S South (S) (e.g., C2'-endo) W West (W) (Envelope) S->W Transition E->S Transition W->N Transition

Caption: Pseudorotational pathway of a furanose ring.

Caption: Decision tree for troubleshooting common NMR issues.

References

Technical Support Center: Troubleshooting Separation of Furanose Anomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of furanose anomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating furanose anomers by HPLC?

The main difficulty arises from the phenomenon of mutarotation, where furanose anomers (α and β forms) can interconvert in solution.[1] This dynamic equilibrium can lead to chromatographic issues such as peak broadening, split peaks, or the appearance of a plateau between two peaks, making it challenging to achieve baseline separation and obtain pure anomers.[1][2][3] Additionally, the high polarity of sugars and their lack of a strong UV chromophore can present challenges for detection.[1]

Q2: How can I prevent peak splitting caused by mutarotation?

There are two primary strategies to manage mutarotation and prevent peak splitting:

  • Elevated Temperature: Increasing the column temperature (e.g., to 70-80 °C) can accelerate the rate of anomer interconversion.[1][4] When the interconversion is significantly faster than the chromatographic separation time, the anomers elute as a single, sharp peak.[1]

  • High pH Mobile Phase: Using an alkaline mobile phase (e.g., with NaOH) also increases the rate of mutarotation, causing the anomeric peaks to merge into a single peak.[1][5] It is important to use a column that can withstand high pH, such as a polymer-based column.[1]

Q3: What types of HPLC columns are suitable for furanose anomer separation?

The choice of column depends on the separation strategy.

  • For achieving separation of anomers: Chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., Chiralpak AD-H), are designed to differentiate between stereoisomers, including anomers.[6][7] Amino- and amide-bonded stationary phases under HILIC (Hydrophilic Interaction Liquid Chromatography) conditions are also commonly used.[2]

  • For eluting anomers as a single peak: Anion-exchange columns with a high pH mobile phase are effective.[5]

Q4: Why am I seeing a single peak for my sugar standard on some days and split peaks on other days?

This variability is likely due to changes in the rate of anomer interconversion during the HPLC run. The appearance of two distinct peaks for the anomers indicates that the interconversion is slow relative to the separation time on the column.[8] Factors that can cause this day-to-day variation include:

  • Column Temperature: Small fluctuations in ambient or column temperature can affect the rate of mutarotation.[6]

  • Mobile Phase pH: Inconsistencies in mobile phase preparation, especially the pH, can significantly alter the interconversion rate. Mutarotation is slower in neutral or acidic conditions.[9]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Peak Splitting or Broadening

Symptoms:

  • A single injected standard results in two peaks.

  • Peaks are broad or show significant tailing.

  • A plateau appears between two partially resolved peaks.

Possible Causes & Solutions:

CauseSolution
Slow Anomer Interconversion (Mutarotation) The rate of mutarotation is comparable to the chromatographic elution time, leading to the separation of the anomers. To resolve this, you can either aim to fully separate the anomers or force them to co-elute.
Option A: Promote Co-elution: Increase the column temperature to 70-80°C to accelerate interconversion, causing the peaks to merge into a single sharp peak.[1][4]
Option B: Promote Co-elution: Use a high pH mobile phase (e.g., 10-100 mM NaOH) to speed up mutarotation. Ensure your column is stable at high pH.[5]
Option C: Achieve Full Separation: Lower the column temperature to slow down interconversion further and improve the resolution between the anomer peaks.[9] This may require a highly selective column, such as a chiral stationary phase.
Column Overload Injecting too much sample can lead to peak distortion.
Solution: Reduce the injection volume or the concentration of the sample.
Problem 2: Poor Resolution Between Anomers

Symptoms:

  • Anomeric peaks are not baseline-separated, making quantification difficult.

Possible Causes & Solutions:

CauseSolution
Inadequate Stationary Phase Selectivity The column is not capable of differentiating between the α and β anomers under the current conditions.
Solution: Switch to a column with higher selectivity for stereoisomers, such as a chiral stationary phase (e.g., polysaccharide-based CSPs).[6][10]
Suboptimal Mobile Phase Composition The mobile phase does not provide sufficient selectivity for the separation.
Solution: Optimize the mobile phase. For HILIC separations, adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous component.[2][11] For chiral separations, experiment with different organic modifiers (e.g., ethanol, isopropanol) and their concentrations.[12]
High Column Temperature While high temperature can cause peaks to merge, a moderately elevated temperature might also reduce resolution by increasing interconversion.
Solution: Systematically decrease the column temperature (e.g., in 5°C increments from 40°C down to 15°C) to find the optimal balance between peak shape and resolution.[6]
Problem 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the anomer peaks shift between injections or between analytical runs.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration The column is not fully equilibrated with the mobile phase before injection.
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved before the first injection.[1]
Mobile Phase Instability The mobile phase composition is changing over time (e.g., evaporation of the organic component, pH drift).
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[1] If using buffers, ensure they are within their effective buffering range.
Fluctuations in Column Temperature The column temperature is not stable.
Solution: Use a reliable column oven and allow it to stabilize at the set temperature before starting the analysis.[6]
Column Contamination Buildup of contaminants from the sample matrix on the column.
Solution: Implement a column cleaning procedure. Use a guard column to protect the analytical column from strongly retained sample components.[8]

Experimental Protocols

Protocol 1: Separation of Furanose Anomers using Chiral HPLC

This protocol provides a general method for separating furanose anomers using a polysaccharide-based chiral stationary phase.[6][7]

1. Materials and Equipment:

  • HPLC System: With a pump, autosampler, column oven, and refractive index (RI) or evaporative light scattering (ELSD) detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based chiral column).

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 70:30:0.1 v/v/v). All solvents must be HPLC grade.

  • Sample: Furanose standard dissolved in the mobile phase at a concentration of 1 mg/mL.

2. HPLC Method Parameters:

ParameterSetting
Flow Rate 0.5 mL/min
Column Temperature 25 °C (can be optimized between 15-40 °C)
Injection Volume 10 µL
Detector Refractive Index (RI)
Run Time As required to elute all peaks

3. Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the specified volumes of hexane, ethanol, and TFA. Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Install the Chiralpak AD-H column and equilibrate the system with the mobile phase at 0.5 mL/min until a stable baseline is observed on the RI detector. This may take 30-60 minutes.

  • Sample Preparation: Dissolve the furanose standard in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Identify the peaks corresponding to the α and β anomers. The separation is influenced by temperature; adjusting the column temperature can be used to optimize resolution.[6]

Visualizations

Troubleshooting Workflow

start Start: Anomer Separation Issue problem Identify Chromatographic Problem start->problem split Peak Splitting / Broadening problem->split Splitting poor_res Poor Resolution problem->poor_res Poor Res. no_peaks Irreproducible Retention Times problem->no_peaks Irreproducible sol_split_temp Adjust Temperature (Increase for single peak, Decrease for better separation) split->sol_split_temp sol_split_ph Adjust Mobile Phase pH (Increase pH for single peak) split->sol_split_ph sol_res_col Change to High-Selectivity Column (e.g., Chiral Stationary Phase) poor_res->sol_res_col sol_res_mp Optimize Mobile Phase Composition (Adjust solvent ratios) poor_res->sol_res_mp sol_rep_equil Ensure Proper Column Equilibration no_peaks->sol_rep_equil sol_rep_mp Prepare Fresh Mobile Phase Daily no_peaks->sol_rep_mp end Problem Resolved sol_split_temp->end sol_split_ph->end sol_res_col->end sol_res_mp->end sol_rep_equil->end sol_rep_mp->end cluster_conditions Controlling Factors cluster_outcome Chromatographic Outcome temp Temperature rate Anomer Interconversion Rate (Mutarotation) temp->rate Increase ph pH ph->rate Increase (Alkaline) single_peak Single, Sharp Peak (Fast Interconversion) split_peak Two Resolved Peaks (Slow Interconversion) rate->single_peak If Rate >> Separation Time rate->split_peak If Rate << Separation Time start Define Goal: Separate or Co-elute Anomers? col_select Select Column (e.g., Chiral vs. Anion Exchange) start->col_select mp_select Select Initial Mobile Phase col_select->mp_select temp_select Select Initial Temperature mp_select->temp_select run Perform Initial Run temp_select->run eval Evaluate Chromatogram (Resolution, Peak Shape) run->eval optimize Optimize Parameters (Temp, Flow, Mobile Phase Ratio) eval->optimize Not Acceptable final Final Method eval->final Acceptable optimize->run Re-run

References

Technical Support Center: Furanose Protection & Deprotection Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting for common side reactions encountered during the protection and deprotection of furanoses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Protection Reactions

Issue 1: A mixture of products is observed during the acylation of a furanose derivative, resulting in a low yield of the desired regioseomer.

  • Question: I am attempting to selectively acylate a primary hydroxyl group on my furanose substrate, but I'm getting a complex mixture of mono-, di-, and poly-acylated products. How can I improve the regioselectivity of this reaction?

  • Answer: Low yields and product mixtures during furanose acylation are common challenges due to the varying reactivities of the hydroxyl groups, which are influenced by steric and electronic effects.[1]

    • Potential Causes:

      • Non-selective Acylation: The acylating agent is reacting with multiple hydroxyl groups.[1]

      • Steric Hindrance: Bulky protecting groups already present on the furanose ring may be hindering the approach of the acylating agent to the target hydroxyl group.[1]

      • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity.[1]

    • Troubleshooting & Optimization:

      • Employ Orthogonal Protecting Groups: The most effective strategy is to protect other hydroxyl groups with groups that are stable under the acylation conditions.[1]

      • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.[1]

      • Solvent Selection: Aprotic solvents like pyridine or dichloromethane (DCM) are commonly used. Pyridine can also act as a catalyst and an acid scavenger.[1]

      • Judicious Use of Catalysts: While a catalyst like 4-dimethylaminopyridine (DMAP) can improve the reaction rate, it may decrease selectivity if not used carefully.[1]

Issue 2: Protecting group migration is leading to the formation of constitutional isomers.

  • Question: During my reaction, I've observed the migration of an acyl or silyl protecting group from one hydroxyl to another. What conditions favor this migration and how can it be prevented?

  • Answer: Protecting group migration is a well-known issue in carbohydrate chemistry, with acyl, silyl, and acetal groups being particularly prone to moving under various reaction conditions.[2][3]

    • Potential Causes:

      • Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the migration of protecting groups. For instance, acetal groups tend to migrate under acidic conditions.[2] Acyl migration can be promoted by both acids and bases.[1]

      • Reaction Intermediates: Migration can occur via cyclic orthoester intermediates in the case of acyl groups.[2]

    • Troubleshooting & Optimization:

      • Control Reaction pH: Carefully select reaction conditions to avoid strongly acidic or basic environments if your protecting groups are known to be labile.

      • Choose Stable Protecting Groups: Consider using protecting groups less prone to migration under your planned reaction conditions.

      • Strategic Placement of Protecting Groups: The position of the protecting group can influence its likelihood of migration.

Issue 3: Formation of an anomeric mixture (α and β anomers) during glycosylation.

  • Question: I am performing a glycosylation with a furanose donor and obtaining a mixture of α and β anomers. How can I control the anomeric selectivity?

  • Answer: The anomeric center of furanoses can be labile, leading to the formation of both α and β anomers.[1][4] The ratio of these anomers can be influenced by the solvent and other reaction conditions.[5]

    • Potential Causes:

      • Equilibrium between Anomers: In solution, furanoses can exist in equilibrium with the open-chain form, allowing for interconversion between the α and β anomers in a process called mutarotation.[4][6]

      • Reaction Conditions: The solvent can influence the anomeric equilibrium. For example, some sugars exhibit a higher proportion of the furanose form in DMSO compared to water.[5]

    • Troubleshooting & Optimization:

      • Solvent Effects: Investigate the use of different solvents to influence the anomeric ratio.

      • Neighboring Group Participation: The protecting group at the C-2 position can influence the stereochemical outcome of glycosylation. Participating groups (e.g., acyl groups) typically favor the formation of 1,2-trans glycosides.

      • Temperature Control: Reaction temperature can affect the equilibrium between anomers.

Deprotection Reactions

Issue 4: Incomplete deprotection of silyl ethers.

  • Question: I am having trouble completely removing a silyl ether protecting group, such as a TBDMS group. What are the common reasons for incomplete deprotection and how can I ensure complete removal?

  • Answer: Incomplete deprotection of silyl ethers can be due to several factors, including the stability of the specific silyl group and the deprotection conditions.

    • Potential Causes:

      • Steric Hindrance: Bulkier silyl groups like TBDPS are more stable and harder to remove than less hindered groups like TMS.[7]

      • Insufficient Reagent: Not using a sufficient excess of the deprotecting agent (e.g., fluoride ions).

      • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a long enough time or at a suitable temperature.

    • Troubleshooting & Optimization:

      • Choice of Fluoride Source: Tetrabutylammonium fluoride (TBAF) is a common reagent for silyl ether cleavage.[8]

      • Optimize Reaction Conditions: Increase the reaction time, temperature, or the equivalents of the deprotecting agent.

      • Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the deprotection until all the starting material is consumed.[8]

Issue 5: Furanose ring opening or rearrangement to the more stable pyranose form under acidic deprotection conditions.

  • Question: During the acidic deprotection of an acetal group, I am observing the formation of byproducts resulting from the opening or rearrangement of the furanose ring. How can I prevent this?

  • Answer: The furanose ring is generally less thermodynamically stable than the corresponding pyranose ring and can be susceptible to ring-opening or rearrangement under acidic conditions.[1][9]

    • Potential Causes:

      • Strongly Acidic Conditions: Acid protonates the ring oxygen, facilitating the formation of an open-chain oxocarbenium ion, which can then cyclize to the more stable pyranose form.[10]

      • Elevated Temperatures: Higher temperatures can provide the necessary activation energy for ring-opening and rearrangement.[10]

    • Troubleshooting & Optimization:

      • pH Control: Buffer the reaction to the highest possible pH at which the deprotection still proceeds efficiently. Even a small increase in pH can significantly reduce the rate of ring-opening.[10]

      • Temperature Management: Perform the deprotection at the lowest effective temperature.[10]

      • Use Milder Deprotection Methods: Explore deprotection methods that do not require strongly acidic conditions. For example, some acetals can be deprotected under neutral conditions.[11]

      • "Lock" the Ring: The use of cyclic acetals protecting adjacent hydroxyl groups can conformationally lock the furanose ring and increase its stability.[10]

Quantitative Data Summary

Side ReactionProtecting GroupConditions Favoring Side ReactionConditions to Minimize Side ReactionReference
Protecting Group Migration Acyl, Silyl, AcetalAcidic or basic conditionsNeutral conditions, choice of more stable protecting groups[1][2][3]
Anomerization N/A (applies to the anomeric center)Conditions allowing equilibrium (e.g., in solution)Control of solvent and temperature, use of participating neighboring groups[1][4][5]
Ring Opening/Rearrangement N/A (inherent to furanose structure)Strongly acidic conditions, high temperaturesBuffered pH, low temperature, milder deprotection methods[1][9][10]
Non-selective Protection Acyl, SilylUse of highly reactive agents, non-optimized conditionsUse of orthogonal protecting groups, lower temperature, careful choice of catalyst[1]

Key Experimental Protocols

Protocol 1: Selective Silylation of a Primary Hydroxyl Group

This protocol describes the selective protection of the primary C-6 hydroxyl of 1,2-O-isopropylidene-α-D-idofuranose with a tert-butyldimethylsilyl (TBS) group.[8]

  • Dissolve 1,2-O-isopropylidene-α-D-idofuranose in anhydrous dimethylformamide (DMF).

  • Add imidazole and tert-butyldimethylsilyl chloride (TBSCl).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography.

Protocol 2: Fluoride-Mediated Deprotection of a Silyl Ether

This protocol details the removal of a silyl ether protecting group using tetrabutylammonium fluoride (TBAF).[8]

  • Dissolve the silyl-protected furanose derivative in anhydrous tetrahydrofuran (THF).

  • Add a 1 M solution of TBAF in THF.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the deprotected product.

Protocol 3: Acid-Catalyzed Deprotection of an Acetal Group

This protocol describes a general procedure for the acidic hydrolysis of an acetal protecting group.

  • Dissolve the acetal-protected furanose in a suitable solvent mixture, such as THF/water or dioxane/water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the acid with a mild base, such as sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, filter, and concentrate to obtain the deprotected furanose.

Visualized Workflows and Pathways

Protection_Side_Reactions cluster_protection Furanose Protection cluster_side_reactions Common Side Reactions Start Start Protecting_Group_Addition Addition of Protecting Group Start->Protecting_Group_Addition Desired_Product Desired_Product Side_Products Side_Products Migration Protecting Group Migration Side_Products->Migration Anomerization Anomerization Side_Products->Anomerization Non_Selective_Reaction Non-selective Reaction Side_Products->Non_Selective_Reaction Protecting_Group_Addition->Desired_Product Protecting_Group_Addition->Side_Products Deprotection_Troubleshooting Start Deprotection Reaction Incomplete_Reaction Incomplete Deprotection? Start->Incomplete_Reaction Side_Products Formation of Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Conditions: - Increase time/temp - Add more reagent Incomplete_Reaction->Optimize_Conditions Yes Check_Ring_Opening Analyze for Ring Opening or Rearrangement Side_Products->Check_Ring_Opening Yes Successful_Deprotection Successful Deprotection Side_Products->Successful_Deprotection No Optimize_Conditions->Start Use_Milder_Conditions Use Milder Deprotection Method Check_Ring_Opening->Use_Milder_Conditions Problem_Solved Problem Solved Use_Milder_Conditions->Problem_Solved Ring_Opening_Mechanism Furanose Furanose Ring Protonation Protonation of Ring Oxygen (Acidic Conditions) Furanose->Protonation + H+ Oxocarbenium Open-Chain Oxocarbenium Ion Protonation->Oxocarbenium Ring Opening Pyranose Pyranose Ring (More Stable) Oxocarbenium->Pyranose Recyclization

References

Furanosylation Reactions: A Technical Support Guide to Controlling Anomeric Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Anomeric Selectivity in Furanose Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the stereocontrolled synthesis of furanosides.

Troubleshooting Guide

This section addresses common issues encountered during furanosylation experiments and offers potential solutions based on established chemical principles and recent literature.

Problem ID Issue Potential Causes Suggested Solutions & Troubleshooting Steps
AS-F-001 Poor Anomeric Selectivity (Formation of both α and β anomers) 1. Non-participating protecting group at C-2. 2. Flexible furanose ring conformation. 3. Reaction conditions favoring an SN1-like mechanism with a planar oxocarbenium ion intermediate. 4. Inappropriate solvent or temperature.1. Protecting Group Strategy: If a 1,2-trans product is desired, install a participating group (e.g., acetate, benzoate) at the C-2 position to favor the formation of a dioxolenium ion intermediate, which directs the nucleophilic attack to the opposite face. For 1,2-cis products, non-participating groups (e.g., benzyl, silyl) are necessary, and other control elements must be employed. 2. Conformationally Restricted Donors: Utilize furanosyl donors with conformationally locking protecting groups, such as a 2,3-O-xylylene group, to force the ring into a specific conformation that favors attack from one face.[1] 3. Solvent and Temperature Optimization: The polarity of the solvent can influence the stability of reaction intermediates.[2][3][4][5] Non-polar solvents may favor SN2-like pathways, potentially increasing selectivity. Low temperatures often enhance selectivity by favoring the kinetically controlled product.[6][7][8] 4. Catalyst Selection: Employ stereodirecting catalysts. For instance, bis-thiourea hydrogen-bond donor catalysts have been shown to promote stereospecific 1,2-cis furanosylations.[9][10][11][12]
AS-F-002 Exclusive or Predominant Formation of the 1,2-trans Product When the 1,2-cis Product is Desired 1. Unintentional neighboring group participation from a C-2 protecting group (e.g., acyl groups).1. Choice of Protecting Group: Ensure that the C-2 protecting group is non-participating. Benzyl ethers, silyl ethers, or azido groups are common choices for directing 1,2-cis selectivity.[6]
AS-F-003 Low Reaction Yield 1. Donor instability and decomposition. 2. Hydrolysis of the glycosyl donor or activated intermediate. 3. Steric hindrance from bulky protecting groups or nucleophiles.1. Reaction Conditions: Use molecular sieves to mitigate hydrolysis of the donor.[11] Optimize the reaction temperature; while low temperatures can improve selectivity, they may also decrease the reaction rate and overall yield. 2. Activator/Catalyst: The choice and amount of activator (e.g., Lewis acid) are critical. Stoichiometric amounts of strong Lewis acids can sometimes lead to degradation.[13][14] Catalytic approaches may offer milder conditions.[13][14]
AS-F-004 Orthoester Formation as a Major Byproduct 1. Use of participating acyl groups at C-2 with highly nucleophilic acceptors.1. Modify Protecting Group: If orthoester formation is problematic, consider using a less participating group or a non-participating group in conjunction with other strategies to control selectivity. 2. Reaction Conditions: Adjusting the temperature and the nature of the Lewis acid promoter can sometimes minimize orthoester formation.

Frequently Asked Questions (FAQs)

Q1: What is the anomeric effect and how does it apply to furanosides?

A1: The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a glycoside to occupy the axial position rather than the sterically less hindered equatorial position.[15] In furanosides, the five-membered ring is more flexible than a pyranose ring, leading to pseudoaxial and pseudoequatorial positions. The anomeric effect still exists in furanosides, favoring the pseudoaxial orientation of an anomeric substituent, but it is generally weaker due to less ideal orbital overlap compared to pyranose systems.[16][17]

Q2: How do protecting groups influence anomeric selectivity in furanosylation?

A2: Protecting groups have a profound impact on anomeric selectivity:

  • Neighboring Group Participation (NGP): Acyl groups (like acetate or benzoate) at the C-2 position can participate in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the leaving group.[18][19][20] This intermediate shields one face of the anomeric carbon, directing the incoming nucleophile to attack from the opposite face, resulting in the formation of 1,2-trans glycosides.

  • Non-Participating Groups: Bulky, non-participating groups like benzyl or silyl ethers at C-2 do not form such intermediates. In their presence, the stereochemical outcome is governed by other factors like the anomeric effect, solvent, temperature, and the steric and electronic properties of the glycosyl donor and acceptor.[21]

  • Conformational Restraint: Protecting groups can be used to lock the furanose ring in a specific conformation. For example, a 2,3-O-xylylene protecting group can force the furanose ring into a conformation that favors the formation of the 1,2-cis-α-glycoside.[1]

Q3: What are the main strategies for synthesizing 1,2-cis furanosides?

A3: The synthesis of 1,2-cis furanosides is challenging because neighboring group participation cannot be used. Key strategies include:

  • Use of Non-Participating Protecting Groups: Employing protecting groups at C-2 that do not participate in the reaction is a prerequisite.

  • Conformationally Restricted Donors: As mentioned, locking the conformation of the furanose ring can create a facial bias for the incoming nucleophile.[1]

  • Stereospecific Catalysis: Certain catalysts can control the stereochemical outcome. For example, bis-thiourea hydrogen-bond donor catalysts have been developed for stereospecific 1,2-cis furanosylations.[9][10][11][12] Phenanthroline catalysts have also been shown to promote 1,2-cis furanosylation.[22]

  • Kinetic Control: Performing the reaction at low temperatures can favor the kinetically preferred anomer. The α-anomer is often the kinetic product due to the anomeric effect.

Q4: How does the solvent affect the anomeric ratio?

A4: The solvent can influence anomeric selectivity in several ways:

  • Stabilization of Intermediates: Polar, coordinating solvents can stabilize charged intermediates like oxocarbenium ions, potentially favoring an SN1-type mechanism and leading to a mixture of anomers. Non-polar solvents may favor a more SN2-like pathway, which can be more stereospecific.

  • Solvent-Induced Conformational Changes: The solvent can influence the conformational equilibrium of the furanose ring, which in turn can affect the facial selectivity of the glycosylation.[4] Some studies suggest that solvents can induce a flux of atomic charges within the furanose ring, altering its conformational preferences.[4][23] For some sugars, the proportion of the furanose form itself can be higher in solvents like dimethyl sulfoxide (DMSO) compared to water.[3][5]

Q5: Can temperature be used to control anomeric selectivity?

A5: Yes, temperature is a critical parameter. Lowering the reaction temperature generally increases anomeric selectivity by favoring the kinetic product over the thermodynamic one.[6][8] In some cases, increasing the temperature can favor a pathway involving neighboring group participation, which might be less favorable at lower temperatures due to entropic factors.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on controlling anomeric selectivity in furanosylation.

Table 1: Influence of Protecting Groups and Conformationally Restricted Donors

DonorAcceptorPromoter/CatalystSolventTemp (°C)Yield (%)α:β RatioReference
2,3,5-Tri-O-benzoyl-α/β-D-arabinofuranosyl trichloroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfCH2Cl2-78851: >20J. Am. Chem. Soc. 2003, 125, 11253-11263
2,3-O-Xylylene-protected xylofuranoside thioglycosideVarious mono- and disaccharidesNIS/TfOHCH2Cl2-60 to -4067-967:1 to >20:1[1]
2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl N-phenyl-trifluoroacetimidateMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideTMSOTfEt2O-78911:>19Org. Lett. 2005, 7, 511-514

Table 2: Stereoselective Catalysis for 1,2-cis Furanosylation

DonorAcceptorCatalystSolventTemp (°C)Yield (%)α:β RatioReference
Arabinosyl phosphateVarious primary and secondary alcoholsBis-thiourea 4i (5 mol%)iPr2O4065-95β-selective[11]
Xylofuranosyl bromideVarious primary and secondary alcoholsBPhen (5 mol%)MTBE/CH2Cl2 (5:1)2575-95α-selective (>20:1)[22]
Ribofuranosyl bromideVarious primary and secondary alcoholsBPhen (5 mol%)MTBE/CH2Cl2 (5:1)2565-88α-selective (5:1 to >20:1)[22]

Experimental Protocols

Protocol 1: General Procedure for 1,2-cis α-Xylofuranosylation using a Conformationally Restricted Donor[1]

  • Preparation: A solution of the 2,3-O-xylylene-protected xylofuranoside thioglycoside donor (1.2 equiv.) and the alcohol acceptor (1.0 equiv.) in anhydrous dichloromethane (DCM) is prepared under an argon atmosphere.

  • Cooling: The reaction mixture is cooled to the specified temperature (e.g., -60 °C).

  • Activation: N-Iodosuccinimide (NIS) (1.3 equiv.) is added, followed by the catalytic addition of trifluoromethanesulfonic acid (TfOH) (0.1 equiv.).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of triethylamine, followed by dilution with DCM and washing with a saturated aqueous solution of sodium thiosulfate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired α-xylofuranoside.

Protocol 2: General Procedure for Bis-Thiourea Catalyzed 1,2-cis β-Arabinofuranosylation[11]

  • Setup: To a flame-dried flask containing 4 Å molecular sieves (500 mg per 0.2 mmol of donor) under an argon atmosphere is added the arabinosyl phosphate donor (1.0 equiv.), the alcohol acceptor (2.0 equiv.), and the bis-thiourea catalyst (5 mol%).

  • Solvent Addition: Anhydrous diisopropyl ether (iPr2O) is added to achieve the desired concentration (e.g., 0.04 M).

  • Reaction: The mixture is stirred at 40 °C for the specified time (e.g., 18 hours).

  • Workup: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the 1,2-cis β-arabinofuranoside. The anomeric ratio is determined by 1H NMR spectroscopy of the purified product or the crude reaction mixture.

Visualization of Key Factors

The following diagram illustrates the interplay of various factors that determine the anomeric outcome of furanosylation reactions.

Anomeric_Selectivity_Factors Donor Furanosyl Donor C2_Protecting_Group C-2 Protecting Group Donor->C2_Protecting_Group Conformation Ring Conformation Donor->Conformation Participating Participating (e.g., Acyl) C2_Protecting_Group->Participating NonParticipating Non-Participating (e.g., Benzyl) C2_Protecting_Group->NonParticipating Dioxolenium Dioxolenium Ion Participating->Dioxolenium Oxocarbenium Oxocarbenium Ion NonParticipating->Oxocarbenium Flexible Flexible Conformation->Flexible Restricted Restricted Conformation->Restricted Restricted->Oxocarbenium Facial Bias Reaction_Conditions Reaction Conditions Solvent Solvent Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Catalyst Catalyst/Promoter Reaction_Conditions->Catalyst Intermediate Reaction Intermediate Solvent->Intermediate Temperature->Intermediate Catalyst->Intermediate Intermediate->Dioxolenium Intermediate->Oxocarbenium Trans 1,2-trans Dioxolenium->Trans Stereospecific Attack Oxocarbenium->Trans Thermodynamic Control Cis 1,2-cis Oxocarbenium->Cis Kinetic/Catalyst Control Outcome Anomeric Outcome Trans->Outcome Cis->Outcome

Caption: Factors influencing anomeric selectivity in furanosylation.

References

Technical Support Center: Refining Computational Models for Furanose Ring Pucker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the computational modeling of furanose ring conformations.

Frequently Asked Questions (FAQs)

Q1: What is furanose ring pucker and why is it crucial to model accurately?

A1: The furanose ring, a five-membered ring found in crucial biomolecules like RNA, DNA, and various sugars, is not planar. It adopts non-planar, "puckered" conformations to relieve steric strain. This puckering is a key determinant of the three-dimensional structure of nucleic acids and carbohydrates, influencing molecular recognition, binding affinity, and reactivity. Accurate modeling is essential for understanding structure-activity relationships and for the rational design of drugs and materials.[1][2][3]

Q2: What are the primary puckering conformations of a furanose ring?

A2: Furanose ring conformations are typically described using the concept of pseudorotation, a continuous cycle of puckering states.[1][4][5] The primary conformations are categorized as:

  • Envelope (E): Four atoms are coplanar, and the fifth is out of the plane.

  • Twist (T): Three atoms are coplanar, with the other two displaced on opposite sides of the plane.[2] These conformations fall into two major regions on the pseudorotational wheel:

  • North (N-type): Corresponds to a C3'-endo pucker.

  • South (S-type): Corresponds to a C2'-endo pucker.[2][4] Unusual intermediates in the East (E) and West (W) regions can also be populated, especially in modified furanoses.[1][4]

Q3: Why does the conventional two-state (North/South) model sometimes fail?

A3: The two-state model, which assumes the furanose ring populates only the North and South conformations, is a useful simplification for standard ribose and deoxyribose systems.[1][4] However, this model can be inadequate for chemically modified furanoses or nucleosides with bulky substituents.[4] In these cases, the ring may populate a wider continuum of states or even favor intermediate conformations (e.g., East or West), which are not detected by a simple two-state analysis.[1][4]

Q4: How do I select an appropriate force field for my furanose simulation?

A4: Standard molecular mechanics force fields like the General Amber Force Field (GAFF) have shown limitations in accurately modeling the conformational energies of highly substituted furanose rings.[6] Specialized carbohydrate force fields are often necessary:

  • GLYCAM: Specifically developed for carbohydrates, though earlier versions required refinement for furanoses.[1]

  • CHARMM: Includes robust parameter sets for carbohydrates and has been extended with polarizable Drude force fields for greater accuracy.[7][8]

  • GROMOS: A united-atom force field with a parameter set specifically designed and validated for furanose-based carbohydrates.[9][10] For novel or modified furanoses (e.g., fluorinated), re-parameterization of torsional parameters against high-level quantum mechanics (QM) data is often required to achieve accurate results.[6]

Q5: What is the role of NMR spectroscopy in validating my computational model?

A5: NMR spectroscopy is a primary experimental technique for validating computational models of furanose conformation in solution.[11] The key parameters are the three-bond proton-proton coupling constants (³JHH), which are highly sensitive to the dihedral angles within the ring and thus to the ring's pucker.[1][12][13] A robust validation workflow involves comparing the ³JHH values predicted from the conformational ensemble generated by your simulation with experimentally measured values.[11] A close agreement (e.g., within 1 Hz on average) indicates that the computational model is accurately capturing the solution-state behavior of the furanose ring.[1]

Q6: How significant are solvent effects on furanose pucker?

A6: Solvent effects can have a systematic influence on the conformational preferences of the furanose ring.[14] The solvent can induce a flux of atomic charges within the ring, altering the free energies of different puckers by as much as 2.5–6.5 kJ/mol.[14] This effect can favor certain twist conformers over envelope shapes and may change the preferred conformation compared to gas-phase predictions.[14] Therefore, incorporating an implicit or explicit solvent model in simulations is critical for results that are comparable to solution-phase experiments.[15]

Troubleshooting Guide

Problem: My MD simulation predicts a single, rigid ring pucker, but NMR data suggests significant flexibility.

Possible Cause Recommended Solution & Rationale
Inadequate Force Field Parameters Molecular mechanics force fields can have limitations in modeling the subtle energy differences between furanose conformers.[6] Solution: Switch to a specialized carbohydrate force field (e.g., GLYCAM, CHARMM with carbohydrate parameters, GROMOS).[1][7][9] For modified sugars, consider a custom parameterization of the dihedral terms against QM potential energy scans to better represent the puckering landscape.[6]
Insufficient Simulation Time Short simulations may not provide adequate sampling of the conformational space, especially if energy barriers between puckers are high. Solution: Extend the simulation time. Use enhanced sampling techniques like umbrella sampling, metadynamics, or replica exchange molecular dynamics to overcome energy barriers and explore the full pseudorotational pathway.
Incorrect Starting Conformation Starting from a high-energy conformation might trap the simulation in a local minimum. Solution: Generate multiple starting structures corresponding to different plausible puckers (e.g., C2'-endo, C3'-endo) and run independent simulations from each to ensure the global minimum is found.

Problem: The ³JHH coupling constants calculated from my simulation do not match the experimental NMR values.

Possible Cause Recommended Solution & Rationale
Inaccurate Conformational Population The force field may be incorrectly weighting the populations of the North and South states (or other intermediates). The average calculated J-coupling will be skewed if the conformational equilibrium is wrong. Solution: This often points back to force field inaccuracies. Refine the torsional parameters to better match QM-calculated relative energies of different puckers.[1][6]
Limitations of the Karplus Equation The Karplus equation, used to convert dihedral angles to J-couplings, is empirical. The standard parameters may not be suitable for your specific system or solvent. Solution: Use a Karplus parameter set that has been specifically optimized for furanose rings or for the solvent system you are using. Several parameterizations exist in the literature.
Solvent Effects Not Captured If the simulation was run in the gas phase or with a simplistic solvent model, it might miss key solvent-solute interactions that influence conformation.[14] Solution: Ensure you are using an appropriate explicit (e.g., TIP3P) or implicit solvent model that is compatible with your force field.[6] Compare results from different solvent models if discrepancies persist.

Data & Protocols

Table 1: Comparison of Common Force Fields for Furanose Simulations
Force FieldTypeStrengthsPotential Weaknesses for Furanose Modeling
GAFF / AMBER All-AtomGeneral purpose, widely used, compatible with the AMBER suite.Torsional parameters may be too generic and can underestimate energy barriers for pseudorotation, often requiring refinement for substituted furanoses.[6]
GLYCAM All-AtomSpecifically parameterized for carbohydrates, good for glycosidic linkages.Early versions showed inconsistencies for furanoses and may require newer parameter sets or further validation.[1]
CHARMM All-AtomExtensive parameterization for biomolecules, including specific carbohydrate sets (e.g., C36). Drude polarizable version available for higher accuracy.[7][8]Can be computationally more demanding, especially the polarizable versions.
GROMOS United-AtomComputationally efficient. A specific parameter set (56A6CARBO) has been developed and validated for furanose-based carbohydrates.[9][10]United-atom representation may not capture all subtle electrostatic interactions as well as all-atom models.
Experimental Protocol: Cross-Validation of a Computational Model with NMR Data

This protocol outlines a workflow for refining and validating a computational model of a furanose-containing molecule using experimental NMR data.

  • NMR Data Acquisition:

    • Sample Preparation: Dissolve 5-10 mg of the furanose compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Spectra Collection: On a high-field spectrometer (≥600 MHz), acquire a suite of 1D and 2D NMR spectra, including ¹H, COSY, and TOCSY experiments.

    • Data Processing: Process the spectra to accurately determine chemical shifts and extract all proton-proton coupling constants (³JHH) for the furanose ring protons.[11]

  • Computational Modeling (Molecular Dynamics):

    • System Setup: Build the initial 3D structure of the molecule. Solvate the molecule in a box of explicit water molecules (e.g., TIP3P) that matches the experimental solvent.

    • Force Field Selection: Choose a suitable carbohydrate force field (e.g., GLYCAM, CHARMM36, GROMOS 56A6CARBO).

    • Simulation: Run a long (e.g., >100 ns) molecular dynamics simulation under appropriate temperature and pressure conditions (NVT or NPT ensemble). Ensure the system is well-equilibrated before the production run.

  • Cross-Validation:

    • Trajectory Analysis: From the MD trajectory, extract the dihedral angles for all H-C-C-H fragments of the furanose ring for each saved frame.

    • J-Coupling Calculation: Use a recognized Karplus equation (e.g., Altona's) to calculate the theoretical ³JHH value for each fragment at each frame.

    • Ensemble Averaging: Calculate the average ³JHH value for each coupling over the entire trajectory. This provides the predicted, time-averaged coupling constant.

    • Comparison: Create a table comparing the experimental ³JHH values with the ensemble-averaged calculated values.

    • Refinement: If the deviation is significant (>1-1.5 Hz), it indicates an issue with the computational model. Re-evaluate the force field parameters (especially torsions), extend the simulation time, or investigate the influence of the solvent model.[1]

Visualizations

Troubleshooting Workflow

start Start: Discrepancy between Simulated Pucker and Experimental Data check_ff Is the force field specifically validated for carbohydrates/furanoses? start->check_ff switch_ff Action: Switch to a specialized force field (GLYCAM, CHARMM, GROMOS). check_ff->switch_ff No check_sampling Was simulation time sufficient to explore the pseudorotational pathway? check_ff->check_sampling Yes refine_ff Action: Re-parameterize torsional potentials against QM data. switch_ff->check_sampling extend_sim Action: Extend simulation time or use enhanced sampling methods. check_sampling->extend_sim No check_solvent Does the simulation model accurately represent the experimental solvent? check_sampling->check_solvent Yes extend_sim->check_solvent refine_solvent Action: Use explicit solvent and ensure compatibility with the force field. check_solvent->refine_solvent No end_node End: Refined model matches experimental data. check_solvent->end_node Yes refine_solvent->end_node

Caption: A troubleshooting workflow for diagnosing discrepancies.

Furanose Pseudorotational Pathway

Pseudorotational Pathway C3_endo North (N) C3'-endo O4_endo East (E) O4'-endo C3_endo->O4_endo T2 C2_endo South (S) C2'-endo O4_exo West (W) O4'-exo C2_endo->O4_exo T3 O4_exo->C3_endo E1 O4_endo->C2_endo E4

Caption: Key regions of the furanose pseudorotational pathway.

Force Field Parameterization Workflow

start Select Furanose Analog and Key Dihedral Angle qm_scan Perform Relaxed QM Scan (e.g., DFT) across the dihedral angle (0-360°) start->qm_scan mm_scan Perform MM Energy Scan with Initial Force Field Parameters start->mm_scan compare Compare QM and MM Potential Energy Surfaces qm_scan->compare mm_scan->compare fit Fit MM Torsional Parameters to Minimize Error with QM Energy Profile compare->fit Error > Threshold validate Validate New Parameters: Run MD Simulation and Compare with Experimental Data (NMR) compare->validate Error < Threshold fit->mm_scan Re-evaluate

Caption: Workflow for refining torsional force field parameters.

References

Technical Support Center: Enhancing the Stability of Furanose-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with furanose-based therapeutics.

Troubleshooting Guides

Issue 1: Degradation of Furanose-Based Therapeutic in Aqueous Formulation

  • Question: My furanose-based therapeutic is showing significant degradation in an aqueous formulation. What are the potential causes and how can I troubleshoot this?

  • Answer: Degradation in aqueous solutions is a common challenge for furanose-containing molecules, often stemming from hydrolysis of the glycosidic bond or ring-opening to the less stable open-chain form.[1][2] The furanose ring is generally less thermodynamically stable than the corresponding pyranose form for many sugars, making it susceptible to rearrangement and degradation, especially under non-optimal pH conditions.[3][4][5]

    Troubleshooting Workflow:

    A Degradation Observed B Characterize Degradants (LC-MS, NMR) A->B C Perform Forced Degradation Study B->C D Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) C->D E pH Optimization (Buffer Screening) D->E pH-dependent? F Excipient Screening (Antioxidants, Stabilizers) D->F Oxidative? G Consider Lyophilization D->G Hydrolysis? H Re-evaluate Formulation E->H F->H G->H I Stable Formulation H->I

    Caption: Troubleshooting workflow for furanose therapeutic degradation.

    Recommended Actions:

    • Characterize Degradation Products: Use analytical techniques like LC-MS or NMR to identify the structure of the degradation products. This will provide insights into the degradation pathway.[6]

    • Perform Forced Degradation Studies: Subject your therapeutic to stress conditions (acid, base, oxidation, heat, light) to rapidly identify its primary degradation pathways.[6][7][8][9]

    • pH Optimization: The stability of the furanose ring can be highly pH-dependent.[10][11] Conduct a pH screening study using various buffering agents (e.g., citrate, phosphate, acetate) to identify the pH of maximum stability.[10]

    • Excipient Screening:

      • Antioxidants/Chelators: If oxidation is a suspected pathway, include antioxidants such as ascorbic acid or chelating agents like EDTA in the formulation.[10][11]

      • Stabilizers: Excipients like HPMC or PVP can enhance stability and solubility.[10]

    • Lyophilization: To mitigate hydrolysis, consider developing a lyophilized (freeze-dried) powder for reconstitution.[10][11] This removes water, a key reactant in hydrolytic degradation.

Issue 2: Interconversion to Pyranose Form

  • Question: My furanose-based therapeutic is converting to the more stable pyranose isomer. How can I prevent this?

  • Answer: The equilibrium between furanose and pyranose rings is a natural phenomenon for many monosaccharides in solution.[2][4] For aldohexoses like glucose, the six-membered pyranose ring is thermodynamically favored over the five-membered furanose ring due to lower dihedral angle strain.[5]

    Equilibrium Diagram:

    A α-Furanose B Open-Chain Form A->B C β-Furanose C->B D α-Pyranose (More Stable) D->B E β-Pyranose (More Stable) E->B

    Caption: Equilibrium between cyclic and open-chain forms of a monosaccharide.

    Strategies to Favor the Furanose Form:

    • Chemical Modification:

      • 2' and 3' Modifications: For nucleoside analogues, modifications at the 2' or 3' position of the furanose ring can lock the conformation and prevent rearrangement. Common modifications include 2'-O-methyl, 2'-fluoro, and the formation of a methylene bridge between the 2' and 4' carbons to create a locked nucleic acid (LNA).[12] These modifications can also enhance resistance to enzymatic degradation.[12][13]

      • Protecting Groups: The strategic use of protecting groups during synthesis can prevent ring opening and rearrangement.[14]

    • Solvent Selection: The furanose form is often more stable in non-protonic solvents.[15] Investigating formulation in non-aqueous or co-solvent systems may shift the equilibrium to favor the furanose ring.

    • Sulfation: Per-O-sulfation has been shown to reverse the typical stability trend, making the furanose form more stable than the pyranose form for certain monosaccharides.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for furanose-based therapeutics?

    • A1: The most common degradation pathways are hydrolysis of the glycosidic bond, particularly under acidic conditions, and ring-opening to the reactive open-chain aldehyde or ketone form, which can then undergo further reactions.[1][2][6] Oxidation of hydroxyl groups and photolysis are also potential degradation routes.[11]

  • Q2: How can I quantitatively assess the stability of my furanose therapeutic?

    • A2: A validated stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), is essential.[6] This method should be able to separate the intact drug from all potential degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for quantifying the equilibrium between furanose and pyranose isomers in solution.[4]

  • Q3: What are forced degradation studies and why are they important?

    • A3: Forced degradation studies (or stress testing) involve subjecting the drug to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, light) to accelerate degradation.[6][7][8] These studies are crucial for:

      • Identifying likely degradation products.[6]

      • Elucidating degradation pathways.[6][7]

      • Demonstrating the specificity of your stability-indicating analytical method.[6][9]

  • Q4: Can formulation excipients negatively impact the stability of my furanose therapeutic?

    • A4: Yes, drug-excipient interactions can lead to degradation.[10] It is important to conduct compatibility studies with all proposed excipients. For example, some excipients may contain reactive impurities that can initiate degradation.

  • Q5: What is a logical approach to selecting a stability-enhancing strategy?

    • A5: A systematic approach is recommended. First, identify the primary degradation pathway through characterization and forced degradation studies. Then, target that specific pathway with an appropriate strategy.

    Strategy Selection Logic:

    node_action node_action start Degradation Pathway Identified is_hydrolysis Hydrolysis? start->is_hydrolysis is_oxidation Oxidation? is_hydrolysis->is_oxidation No action_lyo Lyophilization or Non-Aqueous Solvent is_hydrolysis->action_lyo Yes is_rearrangement Rearrangement to Pyranose? is_oxidation->is_rearrangement No action_antioxidant Add Antioxidant /Chelator is_oxidation->action_antioxidant Yes action_chem_mod Chemical Modification is_rearrangement->action_chem_mod Yes action_ph pH Optimization is_rearrangement->action_ph No

    Caption: Decision tree for selecting a stability-enhancing strategy.

Data Presentation

Table 1: Equilibrium Composition of D-Glucose and D-Fructose in Aqueous Solution

MonosaccharideFormPercentage at Equilibrium
D-Glucose α-Pyranose~36%
β-Pyranose~64%
Furanose & Open-Chain<1%[1][5]
D-Fructose β-Pyranose~70%
β-Furanose~23%
Other Forms~7%[16]

Table 2: Common Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄, room temp to elevated tempGlycosidic bond cleavage, ring opening
Base Hydrolysis 0.1 M - 1 M NaOH, room temp to elevated tempEpimerization, ring opening, rearrangement
Oxidation 3% - 30% H₂O₂, room temperatureOxidation of hydroxyl or other sensitive functional groups
Thermal Dry heat (e.g., 60-80°C) or in solutionGeneral degradation, dehydration
Photochemical Exposure to light (e.g., 1.2 million lux hours)Photolysis, photo-oxidation

Note: The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed and can be adequately studied.[7][17]

Experimental Protocols

Protocol 1: General Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of the furanose-based therapeutic at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water, acetonitrile/water).[6]

  • Acid Degradation: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute to the working concentration for analysis.

  • Base Degradation: Repeat step 2 using 0.2 M NaOH, neutralizing with HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature, protected from light, for various time points.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for various time points.

  • Photolytic Degradation: Expose the stock solution to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Quantification of Furanose/Pyranose Equilibrium by ¹H NMR

  • Sample Preparation: Dissolve a precisely weighed amount of the therapeutic in a deuterated solvent (e.g., D₂O) to a final concentration suitable for NMR analysis (e.g., 5-10 mg/mL).

  • NMR Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).[4] Ensure a sufficient relaxation delay (d1) is used (e.g., 5 times the longest T1) for accurate quantification.[4]

  • Signal Identification: Identify the anomeric proton signals corresponding to the α- and β-furanose and pyranose forms. These signals are typically well-separated in the downfield region of the spectrum.

  • Integration and Quantification: Carefully integrate the area under each anomeric proton signal. The relative percentage of each isomeric form is calculated by dividing the integral of its signal by the sum of the integrals for all anomeric signals, then multiplying by 100.[4]

References

Technical Support Center: Addressing Poor Solubility of Furanose Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of furanose compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my furanose compound showing poor solubility in aqueous solutions?

A1: The poor aqueous solubility of furanose compounds can be attributed to several factors. The cyclic structure of furanose, while containing hydrophilic hydroxyl groups, can also present hydrophobic surfaces depending on the stereochemistry and any lipophilic substituents. Furthermore, strong intermolecular hydrogen bonding between the furanose molecules in the solid state can make it energetically unfavorable for them to dissolve in water. The equilibrium between the furanose and pyranose forms in solution can also influence solubility, as can the tendency of the compound to exist in a less soluble crystalline form.[1]

Q2: What is the influence of the furanose versus pyranose form on solubility?

A2: Furanose and pyranose are cyclic hemiacetals or hemiketals of sugars that exist in equilibrium in solution.[2] The ratio of these forms can be influenced by the solvent, temperature, and the specific sugar structure.[2][3] For instance, some sugars exhibit a higher proportion of the furanose form in dimethyl sulfoxide (DMSO) compared to water.[2] While there isn't a universal rule, the different ring conformations and hydrogen bonding patterns of each form can lead to differences in their interaction with solvents, thereby affecting overall solubility.

Q3: Can temperature changes affect the solubility of my furanose compound?

A3: Yes, temperature can significantly impact solubility. For most solid solutes, solubility increases with increasing temperature as the additional energy helps to overcome the lattice energy of the solid.[4][5] However, the effect can be compound-specific. It's also important to note that temperature can shift the equilibrium between furanose and pyranose anomers, which may indirectly affect the overall solubility.[2][3]

Q4: My furanose compound precipitates out of solution over time. What is happening?

A4: This phenomenon is often due to the compound being in a metastable state, such as a supersaturated solution or an amorphous form.[6] Amorphous solids are generally more soluble than their crystalline counterparts but are thermodynamically unstable and tend to crystallize over time, leading to precipitation.[7] Changes in temperature, pH, or solvent composition during storage can also trigger precipitation.[6]

Troubleshooting Guide

Issue: My furanose compound has very low solubility in my desired aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
High Crystallinity Employ particle size reduction techniques like micronization or nanonization.Increased surface area leading to a faster dissolution rate.
Unfavorable Solvent Polarity Introduce a water-miscible co-solvent (e.g., DMSO, ethanol, PEG 400).Improved solvation of the furanose compound.
Compound is Ionizable Adjust the pH of the buffer to a range where the compound is in its more soluble ionized form.Increased solubility due to the formation of a salt.
Hydrophobic Nature Utilize solubility enhancers such as cyclodextrins or surfactants.Formation of inclusion complexes or micelles that increase the apparent solubility of the compound.

Issue: My furanose compound precipitates when I dilute my organic stock solution into an aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Rapid Change in Solvent Polarity Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.Gradual dispersion of the compound, preventing localized supersaturation and precipitation.[6]
Final Co-solvent Concentration is Too Low Increase the percentage of the organic co-solvent in the final aqueous solution.Maintained solubility of the compound in the mixed solvent system.[6]
Exceeded Solubility Limit Prepare a more dilute final solution.The concentration of the compound remains below its solubility limit in the final solvent mixture.

Data Presentation: Illustrative Solubility Enhancement

The following table provides an illustrative example of the potential improvements in aqueous solubility for a hypothetical poorly soluble furanose compound ("Furanose-X") using various enhancement strategies.

Method Solvent/System Apparent Solubility of Furanose-X (µg/mL) Fold Increase
Baseline Deionized Water51
pH Adjustment pH 2.0 Buffer5010
Co-solvency 20% DMSO in Water15030
Cyclodextrin Complexation 5% HP-β-CD in Water500100
Solid Dispersion 1:5 Furanose-X:PVP K301200240

Note: These are example values and actual results will vary depending on the specific furanose compound and experimental conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To increase the aqueous solubility of a furanose compound by incorporating a water-miscible organic co-solvent.

Materials:

  • Furanose compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spectrophotometer or HPLC for concentration measurement

Methodology:

  • Prepare a high-concentration stock solution of the furanose compound in 100% DMSO (e.g., 10 mg/mL).

  • To a series of vials, add the desired aqueous buffer.

  • While vigorously stirring the buffer, slowly add the DMSO stock solution to achieve the desired final concentrations of the furanose compound and co-solvent (e.g., final DMSO concentrations of 5%, 10%, 20%).

  • Continue stirring for at least 30 minutes to ensure thorough mixing and equilibration.

  • Visually inspect for any precipitation.

  • Filter the solutions through a 0.22 µm filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved furanose compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Preparation of a Furanose-Cyclodextrin Inclusion Complex by Kneading

Objective: To enhance the solubility of a furanose compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Furanose compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven

Methodology:

  • Weigh the furanose compound and HP-β-CD in a desired molar ratio (e.g., 1:1 or 1:2).

  • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Gradually add the furanose compound to the paste while triturating with the pestle.

  • Knead the mixture for 45-60 minutes.

  • Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • To determine the solubility enhancement, suspend an excess amount of the complex in the desired aqueous buffer, stir to reach equilibrium, filter, and analyze the filtrate for the furanose compound concentration.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To improve the solubility and dissolution rate of a furanose compound by converting it into an amorphous solid dispersion with a polymer carrier.

Materials:

  • Furanose compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer

  • Ethanol or other suitable volatile organic solvent

  • Rotary evaporator

  • Water bath

Methodology:

  • Weigh the furanose compound and the polymer in the desired ratio (e.g., 1:5 w/w).

  • Dissolve both the furanose compound and the polymer in a sufficient volume of ethanol in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Evaluate the solubility by determining the concentration of the furanose compound in an aqueous buffer after equilibration.

Visualizations

Troubleshooting_Workflow Start Start: Poor Furanose Solubility Observed CheckPurity Is the compound pure? Start->CheckPurity Purify Purify Compound CheckPurity->Purify No InitialSolubility Determine Baseline Solubility in Aqueous Buffer CheckPurity->InitialSolubility Yes Purify->InitialSolubility Ionizable Is the compound ionizable (pKa known)? InitialSolubility->Ionizable pH_Adjust Optimize pH Ionizable->pH_Adjust Yes CoSolvent Screen Co-solvents (e.g., DMSO, Ethanol, PEG) Ionizable->CoSolvent No SolubilityImproved1 Solubility sufficient? pH_Adjust->SolubilityImproved1 SolubilityImproved1->CoSolvent No End End: Optimized Solubility SolubilityImproved1->End Yes SolubilityImproved2 Solubility sufficient? CoSolvent->SolubilityImproved2 Complexation Try Complexation (e.g., Cyclodextrins) SolubilityImproved2->Complexation No SolubilityImproved2->End Yes SolubilityImproved3 Solubility sufficient? Complexation->SolubilityImproved3 Advanced Consider Advanced Formulations (Solid Dispersions, Liposomes) SolubilityImproved3->Advanced No SolubilityImproved3->End Yes Advanced->End

Caption: Troubleshooting workflow for addressing poor furanose solubility.

Cyclodextrin_Complexation_Workflow Start Start Weigh Furanose Compound and HP-β-CD Paste Form Paste Add Water:Ethanol (1:1) to HP-β-CD in Mortar Start->Paste Knead Knead Gradually add Furanose and knead for 45-60 min Paste->Knead Dry Dry Dry the mixture in a vacuum oven at 40-50°C Knead->Dry Grind Process Grind the dried complex to a fine powder Dry->Grind End End Furanose-CD Complex Grind->End

Caption: Experimental workflow for cyclodextrin complexation by kneading.

Furanose_Pyranose_Equilibrium cluster_factors OpenChain Open-Chain Form (Aldehyde/Ketone) Pyranose Pyranose Form (6-membered ring) OpenChain->Pyranose equilibrium Furanose Furanose Form (5-membered ring) Furanose->OpenChain equilibrium Factors Influencing Factors: - Solvent (e.g., Water vs. DMSO) - Temperature - pH - Compound Structure

Caption: Equilibrium between furanose, pyranose, and open-chain forms.

References

Validation & Comparative

A Comparative Analysis of Furanose and Pyranose Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the subtle yet significant differences in the reactivity of furanose and pyranose ring structures of monosaccharides is paramount. This guide provides an objective comparison of their stability and reactivity, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biochemical pathways.

The cyclic forms of monosaccharides, the five-membered furanose and six-membered pyranose rings, exist in a dynamic equilibrium in solution. While structurally similar, their distinct ring sizes lead to profound differences in their thermodynamic stability, conformational flexibility, and, consequently, their chemical reactivity. These differences are not merely academic; they have profound implications in glycobiology, enzymology, and the design of carbohydrate-based therapeutics.

Thermodynamic Stability: A Quantitative Look at the Equilibrium

In aqueous solution, the six-membered pyranose ring is generally the more thermodynamically stable form for most aldohexoses, such as glucose. This stability is primarily attributed to the lower angle and torsional strain in the chair conformation of the pyranose ring compared to the more planar and strained envelope or twist conformations of the furanose ring.[1][2] However, the equilibrium distribution is highly dependent on the specific monosaccharide, the solvent, and the temperature.[1] For instance, the ketohexose fructose exhibits a significantly larger proportion of the furanose form in solution compared to glucose.[1]

The equilibrium distribution between the major anomeric forms of several common monosaccharides in deuterium oxide (D₂O) at equilibrium is summarized in the table below.

MonosaccharidePyranose Forms (%)Furanose Forms (%)Open-Chain Form (%)
D-Glucose >99<1~0.02
(α: ~36, β: ~64)
D-Fructose ~70~30~0.5
(α: ~20, β: ~50)(α: ~9, β: ~21)
D-Galactose ~94~6<1
(α: ~30, β: ~64)(α: ~2, β: ~4)
D-Ribose ~75~25~0.5
(α: ~20, β: ~55)(α: ~7, β: ~18)

Note: The percentages for anomers (α and β) are subdivisions of the total pyranose or furanose forms. The open-chain form is a crucial intermediate for interconversion but is present in very small amounts at equilibrium.

Kinetic Reactivity: The Furanose Advantage in Certain Reactions

While thermodynamically less stable, the furanose form is often the kinetically favored product in ring-forming reactions due to the lower activation energy required to form a five-membered ring.[2] This kinetic preference, coupled with the greater flexibility of the furanose ring, can lead to enhanced reactivity in certain chemical transformations.

A prime example of this is the rate of hydrolysis of glycosidic bonds. Furanosides are known to hydrolyze significantly faster than their pyranoside counterparts. This increased lability is attributed to the greater ring strain in the five-membered ring, which is relieved upon cleavage of the glycosidic bond.

GlycosideRelative Rate of Acid-Catalyzed Hydrolysis
Methyl α-D-glucopyranoside 1
Methyl α-D-glucofuranoside ~100-200
Ethyl β-D-fructopyranoside 1
Ethyl β-D-fructofuranoside ~10,000

Note: These are approximate relative rates and can vary depending on the specific reaction conditions (acid concentration, temperature).

Experimental Protocols

Determination of Furanose/Pyranose Equilibrium by ¹H-NMR Spectroscopy

Objective: To quantitatively determine the equilibrium distribution of furanose and pyranose anomers of a monosaccharide in solution.

Materials:

  • High-field NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Monosaccharide sample

  • Internal standard (optional, e.g., trimethylsilyl propionate-d4, TSP)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the monosaccharide in D₂O to a final concentration of 10-50 mg/mL in an NMR tube. Add an internal standard if desired for absolute quantification.

  • Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure that the anomeric equilibrium is reached.

  • NMR Data Acquisition:

    • Acquire a high-resolution one-dimensional ¹H NMR spectrum.

    • Key acquisition parameters to optimize include:

      • Number of scans: Sufficient scans to achieve a good signal-to-noise ratio, particularly for the less abundant furanose signals.

      • Relaxation delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the anomeric protons) is crucial for accurate integration.

    • Use a water suppression pulse sequence (e.g., presaturation or WATERGATE) to suppress the residual HOD signal.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify the anomeric proton signals for each furanose and pyranose anomer. These signals typically resonate in a distinct region of the spectrum (usually between 4.5 and 5.5 ppm). Chemical shifts and coupling constants (J-values) can be compared to literature values for assignment.

    • Integrate the area under each anomeric proton signal.

    • Calculate the relative percentage of each form using the following formula: % Isomer = (Integral of isomer's anomeric proton / Sum of integrals of all anomeric protons) x 100

The Role of Furanose vs. Pyranose in a Biological Context: UDP-Galactopyranose Mutase

The differential reactivity and stability of furanose and pyranose rings are exploited by enzymes to perform specific biochemical transformations. A compelling example is the action of UDP-galactopyranose mutase (UGM) , an enzyme essential for the biosynthesis of the galactofuranose (Galf) component of the cell wall in many pathogenic bacteria, fungi, and protozoa.[1][3] Humans lack the machinery to synthesize Galf, making UGM an attractive target for antimicrobial drug development.

UGM catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). This reaction involves the contraction of the six-membered pyranose ring to a five-membered furanose ring.

UGM_Pathway cluster_0 Galactose Metabolism cluster_1 Galf Biosynthesis cluster_2 Cell Wall Assembly Galactose Galactose UDP_Glc UDP-Glucose Galactose->UDP_Glc Leloir Pathway UDP_Galp UDP-Galactopyranose UDP_Glc->UDP_Galp UDP-glucose-4-epimerase UGM UDP-Galactopyranose Mutase (UGM) UDP_Galp->UGM UDP_Galf UDP-Galactofuranose UGM->UDP_Galf Ring Contraction Galf_Transferases Galactofuranosyl- transferases UDP_Galf->Galf_Transferases Cell_Wall Cell Wall Glycoconjugates (containing Galf) Galf_Transferases->Cell_Wall Incorporation

Caption: Biosynthetic pathway of galactofuranose (Galf).

The workflow for the UGM-catalyzed reaction highlights the critical pyranose-to-furanose interconversion.

UGM_Mechanism_Workflow start Start: UDP-Galactopyranose (Pyranose form) binding Binding to reduced UGM-FAD complex start->binding ring_opening Enzyme-catalyzed ring opening binding->ring_opening intermediate Formation of an open-chain intermediate ring_opening->intermediate ring_closure Ring closure to form the furanose ring intermediate->ring_closure product End: UDP-Galactofuranose (Furanose form) ring_closure->product

Caption: UGM reaction workflow.

Conclusion

The choice between a furanose and a pyranose ring structure is a delicate balance of thermodynamic stability and kinetic reactivity. While pyranoses are generally more stable and thus more abundant at equilibrium for many common sugars, the inherent ring strain and greater flexibility of furanoses can render them more reactive in specific chemical and enzymatic transformations. A thorough understanding of this dynamic interplay is crucial for researchers in the fields of glycochemistry, molecular biology, and drug discovery, as it governs the behavior of carbohydrates in both biological and synthetic systems. The ability to quantify the distribution of these forms and to understand the mechanisms that interconvert them provides a powerful tool for manipulating and harnessing the unique properties of these fundamental biomolecules.

References

A Comparative Guide to Furanose Structure Validation: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a furanose ring's three-dimensional structure is a critical step in understanding its biological function, designing effective therapeutics, and developing novel biomaterials. This guide provides an objective comparison of X-ray crystallography with two powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the validation of furanose structures. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical approach.

The five-membered furanose ring, a common structural motif in carbohydrates and nucleic acids, exhibits significant conformational flexibility.[1] This inherent mobility makes its structural elucidation challenging, yet essential, as subtle changes in conformation can dramatically impact biological activity. While X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state, NMR spectroscopy offers insights into its dynamic nature in solution, and mass spectrometry reveals its composition and connectivity.

Comparative Analysis of Techniques

The choice of technique for furanose structure validation depends on several factors, including the physical state of the sample, the desired level of structural detail, and the specific research question being addressed. X-ray crystallography provides unparalleled detail of the atomic arrangement in a crystalline solid.[2][3] In contrast, NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in a more biologically relevant solution state.[2][4] Mass spectrometry excels at determining the molecular weight and fragmentation patterns of carbohydrates, which aids in sequencing and identifying modifications.[5][6]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the three techniques, offering a direct comparison of their capabilities and requirements.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal required)SolutionGas (generated from solid or liquid)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingCovalent structure, stereochemistry, conformation, dynamics in solutionMolecular mass, fragmentation patterns, composition, sequence
Typical Resolution 0.1 - 0.3 nm[7]0.2 - 0.3 nm (inferred)[7]N/A (provides m/z values)
Sample Requirements High-quality single crystals (0.1 - 0.3 mm)[2]Soluble sample in deuterated solvent (mg quantities)Small sample amounts (µg to ng)
Primary Advantage Provides a definitive, high-resolution atomic structure.[2]Allows for the study of molecules in their native solution state and reveals conformational flexibility.[2]High sensitivity and tolerance for mixtures.[8]
Limitations Crystal growth can be a major bottleneck; the solid-state conformation may not reflect the solution or biologically active conformation.[2]Structure determination can be complex for large molecules due to signal overlap; absolute configuration is not always directly determined.[2]Does not directly provide 3D structural information; isomers can be challenging to differentiate without additional techniques.[9]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized, step-by-step protocols for the validation of a furanose structure using each of the three techniques.

X-ray Crystallography Protocol
  • Crystal Growth: Dissolve the purified furanose derivative in a suitable solvent or solvent mixture. Employ techniques such as slow evaporation, vapor diffusion, or cooling to grow high-quality single crystals of at least 0.1 mm in each dimension.[10][11]

  • Data Collection: Mount a selected crystal on a goniometer head and place it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.[2] Position the crystal in an X-ray diffractometer and expose it to a monochromatic X-ray beam, collecting the diffraction pattern on a detector as the crystal is rotated.[12]

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group.[13] Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density map and refine it against the experimental data to obtain the final, high-resolution structure with low R-factors.[2]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve a sufficient amount of the purified furanose sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to achieve the desired concentration for NMR analysis.

  • Data Acquisition: Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer.[8][14]

  • Data Analysis and Structure Determination:

    • Assign all proton and carbon signals in the NMR spectra.

    • Utilize coupling constants from ¹H NMR and COSY spectra to determine the relative stereochemistry of the substituents on the furanose ring.[15]

    • Analyze NOESY data to identify through-space correlations between protons, which provides information on the conformation and stereochemistry of the furanose ring.[2]

    • Combine all NMR data to propose and validate the complete structure of the furanose derivative in solution.

Mass Spectrometry Protocol
  • Sample Preparation and Ionization: Introduce the furanose sample into the mass spectrometer. Common ionization techniques for carbohydrates include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[9][16]

  • Mass Analysis: Obtain the mass-to-charge ratio (m/z) of the intact molecular ion in a single MS scan.[6] This provides the molecular weight of the furanose derivative.

  • Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to fragmentation using techniques like Collision-Induced Dissociation (CID).[9][16]

  • Data Analysis: Analyze the fragmentation pattern to deduce the structure, including the sequence of monosaccharides in an oligosaccharide and the positions of substituents.[17] This data can be compared to databases or known standards for confirmation.[5]

Visualization of Workflows

The following diagrams illustrate the key steps in the validation of a furanose structure using each of the described techniques.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Purified Furanose Crystallization Crystal Growth Purification->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Diffractometer X-ray Diffraction SingleCrystal->Diffractometer DiffractionPattern Diffraction Pattern Diffractometer->DiffractionPattern DataProcessing Data Processing DiffractionPattern->DataProcessing PhaseSolution Phase Solution DataProcessing->PhaseSolution ModelBuilding Model Building & Refinement PhaseSolution->ModelBuilding FinalStructure 3D Atomic Structure ModelBuilding->FinalStructure

Workflow for furanose structure validation by X-ray crystallography.

nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Elucidation Purification Purified Furanose Dissolution Dissolution in Deuterated Solvent Purification->Dissolution NMR_Sample NMR Sample Dissolution->NMR_Sample Spectrometer NMR Spectrometer NMR_Sample->Spectrometer NMR_Spectra 1D & 2D NMR Spectra Spectrometer->NMR_Spectra SignalAssignment Signal Assignment NMR_Spectra->SignalAssignment CouplingAnalysis Coupling Constant Analysis (Stereochemistry) SignalAssignment->CouplingAnalysis NOE_Analysis NOE Analysis (Conformation) SignalAssignment->NOE_Analysis FinalStructure Structure in Solution CouplingAnalysis->FinalStructure NOE_Analysis->FinalStructure

Workflow for furanose structure validation by NMR spectroscopy.

ms_workflow cluster_prep Sample Introduction cluster_data Mass Analysis cluster_analysis Structural Inference Sample Furanose Sample Ionization Ionization (ESI or MALDI) Sample->Ionization GaseousIons Gaseous Ions Ionization->GaseousIons MassAnalyzer Mass Analyzer GaseousIons->MassAnalyzer MS_Spectrum MS Spectrum (Molecular Weight) MassAnalyzer->MS_Spectrum TandemMS Tandem MS (MS/MS) MassAnalyzer->TandemMS FragmentationSpectrum Fragmentation Spectrum TandemMS->FragmentationSpectrum DataAnalysis Data Analysis FragmentationSpectrum->DataAnalysis StructuralInfo Composition & Connectivity DataAnalysis->StructuralInfo

Workflow for furanose structure validation by Mass Spectrometry.

References

A Comparative Guide to the Biological Activity of Furanose and Pyranose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The subtle difference in the ring structure of monosaccharide analogs—five-membered furanose versus six-membered pyranose—can have profound implications for their biological activity. This guide provides an objective comparison of the performance of furanose and pyranose analogs, supported by experimental data, to aid researchers in drug design and development. While pyranose rings are often more stable in solution for many simple sugars, the inherent flexibility of the furanose ring is crucial for the biological function of key molecules like nucleosides.[1] This distinction is a critical factor in the development of therapeutic agents, including antiviral and anticancer drugs, as well as enzyme inhibitors.

Quantitative Comparison of Biological Activity

The biological efficacy of furanose and pyranose analogs is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values provide a standardized measure of a compound's potency in inhibiting a biological or biochemical function. The following tables summarize representative data for glycosidase inhibitors and antiviral nucleoside analogs.

Table 1: Comparison of Glycosidase Inhibitory Activity of Furanose and Pyranose Analogs

Analog ClassCompoundRing TypeTarget EnzymeKey Findings
Iminosugars 1-Deoxynojirimycin (DNJ)Pyranoseα-GlucosidasePotent inhibitor; serves as a template for other inhibitors.[2]
L-ido-Deoxynojirimycin (L-ido-DNJ)Pyranoseα-GlucosidaseA potent α-glucosidase inhibitor.[3]
2,5-dideoxy-2,5-imino-D-mannitolFuranoseβ-Galactosidase, α-Glucosidase IPotent inhibitor of β-galactosidases and a known inhibitor of processing α-glucosidase I.[4]
1,4-dideoxy-1,4-imino-D-arabinitolFuranoseVarious GlycosidasesA good non-specific inhibitor of several glycosidases, including intestinal isomaltase and Golgi α-mannosidases.[4]

Table 2: Representative Antiviral and Cytotoxic Activities of Furanose-Containing Nucleoside Analogs

CompoundRing TypeBiological ActivityCell LineIC50 / EC50 (µM)
GemcitabineFuranoseCytotoxicityHCT-116 (Colorectal Carcinoma)0.05 ± 0.0087[5]
CytotoxicityKG-1 (Acute Myelogenous Leukemia)0.018[5]
PencitabineFuranoseCytotoxicityHCT-116 (Colorectal Carcinoma)0.37 ± 0.13[5]
CytotoxicityKG-1 (Acute Myelogenous Leukemia)0.13 ± 0.011[5]
2′-C-MeCFuranoseAntiviral (Norovirus)NV Replicon1.3[6]
2′-F-2′-C-MeCFuranoseAntiviral (Norovirus)NV Replicon3.2[6]
Remdesivir (GS-5734)FuranoseAntiviral (Ebola)HMVEC0.06

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of furanose and pyranose analogs. Below are protocols for key experiments cited in this guide.

In Vitro Alpha-Glucosidase Inhibition Assay

This colorimetric assay is widely used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[2]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • 100 mM Phosphate buffer (pH 6.8)

  • Test compounds (furanose and pyranose analogs)

  • Acarbose (positive control)

  • 1 M Sodium Carbonate (stopping solution)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO), and then dilute to various concentrations with phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of the test compound solutions or acarbose to their respective wells. For the control, add 10 µL of the buffer.

  • Add 20 µL of the α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture (e.g., cancer cell lines)

  • Test compounds (furanose and pyranose analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete solubilization of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Signaling_Pathway cluster_Cell Infected Host Cell Furanose_Analog Furanose-based Nucleoside Analog Cellular_Kinases Host Cellular Kinases Furanose_Analog->Cellular_Kinases Phosphorylation Analog_Triphosphate Analog-Triphosphate (Active Form) Cellular_Kinases->Analog_Triphosphate Viral_Polymerase Viral RNA/DNA Polymerase Analog_Triphosphate->Viral_Polymerase Incorporation Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Chain_Termination Chain Termination & Inhibition of Replication Viral_Replication->Chain_Termination

Caption: Mechanism of action for a furanose-based antiviral nucleoside analog.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Compound_Prep Prepare Furanose & Pyranose Analog Solutions Incubation Incubate Analogs with Enzyme Compound_Prep->Incubation Assay_Prep Prepare Enzyme & Substrate Solutions Assay_Prep->Incubation Reaction Initiate & Stop Enzymatic Reaction Incubation->Reaction Measurement Measure Product (e.g., Absorbance) Reaction->Measurement Calculation Calculate % Inhibition & IC50 Values Measurement->Calculation Comparison Compare Biological Activity Calculation->Comparison

Caption: Workflow for comparing the inhibitory activity of furanose and pyranose analogs.

References

Spectroscopic Strategies for Differentiating Furanose Anomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is paramount. Furanoses, five-membered ring sugars, exist as anomers (α and β) that can exhibit distinct biological activities. This guide provides a comparative analysis of spectroscopic techniques used to differentiate these anomers, supported by experimental data and detailed protocols.

The subtle difference in the orientation of the anomeric hydroxyl group in furanoses necessitates powerful analytical techniques for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and chiroptical methods like Vibrational Circular Dichroism (VCD) are indispensable tools in this regard. This guide explores the application of these techniques, presenting quantitative data and methodologies to aid in the characterization of furanose anomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most definitive method for anomer differentiation. The chemical shift (δ) and coupling constants (J) of the anomeric proton (H-1) and carbon (C-1) are highly sensitive to their stereochemical environment.

Key Differentiating NMR Parameters:
  • Anomeric Proton (¹H) Chemical Shift: The α-anomer generally displays a downfield chemical shift for H-1 compared to the β-anomer.

  • Anomeric Carbon (¹³C) Chemical Shift: Similar to the proton shifts, the C-1 of the α-anomer typically resonates at a lower field than the β-anomer.[1]

  • ¹J(C1, H1) Coupling Constant: The one-bond coupling constant between the anomeric carbon and proton is a reliable indicator. Typically, ¹J(C1, H1) is larger for the α-anomer than for the β-anomer.

  • ³J(H1, H2) Coupling Constant: The three-bond coupling constant between H-1 and H-2 is dependent on the dihedral angle. For many furanoses, a smaller ³J(H1, H2) value is observed for the cis relationship (in α-anomers for many common sugars) compared to the trans relationship (in β-anomers).[2]

Comparative NMR Data for Furanose Anomers
Compound Anomer ¹H Chemical Shift (δ ppm) of H-1 ¹³C Chemical Shift (δ ppm) of C-1 ³J(H1, H2) Coupling Constant (Hz)
D-Glucofuranoseα5.49~96-983.96
β5.21~92-94<1
D-Galactofuranoseα~5.2-5.3~102-104~4-5
β~5.0-5.1~98-100~1-2

Note: Chemical shifts can vary based on solvent, temperature, and concentration.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., TSP, TMSP) for chemical shift referencing if required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary for samples in D₂O to attenuate the residual HOD signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems and identify H-1 and H-2.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons to their directly attached carbons, confirming C-1.

    • Selective 1D-TOCSY (Total Correlation Spectroscopy) experiments can be used to isolate the spin systems of individual anomers, which is particularly useful in complex mixtures.[2]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Integrate the signals to determine the relative populations of the anomers.

    • Measure the chemical shifts and coupling constants for the anomeric and other key signals.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

IR and VCD spectroscopy provide insights into the vibrational modes of the molecule and can be used to distinguish anomers based on their unique fingerprint regions. VCD, being sensitive to chirality, is particularly powerful for differentiating diastereomeric pairs like anomers.[4]

Key Differentiating Vibrational Features:
  • Anomeric Region (800-950 cm⁻¹): The C-H bending and C-O-C stretching vibrations in this region are sensitive to the anomeric configuration. A band around 890 cm⁻¹ is often indicative of a β-configuration, while bands around 840 cm⁻¹ or 920 cm⁻¹ can suggest an α-configuration.[5]

  • Hydroxyl Stretching Region (3000-3600 cm⁻¹): The pattern of intramolecular hydrogen bonding can differ between anomers, leading to distinct O-H stretching bands.

  • VCD Signatures: VCD spectra provide couplets (positive and negative bands) that are characteristic of the absolute configuration at the anomeric center, offering a clear distinction between α and β forms.[4][6]

Comparative IR Data for Furanose Anomers
Anomeric Configuration Characteristic IR Absorption Bands (cm⁻¹)
α-Anomer~840 or ~920
β-Anomer~890

Note: These are general guidelines, and the exact positions can be influenced by the rest of the molecule's structure and its physical state.[5]

Experimental Protocol: IR and VCD Spectroscopy
  • Sample Preparation:

    • For IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a solution can be analyzed in a suitable IR-transparent cell.

    • For VCD: Dissolve the sample in a suitable solvent (e.g., DMSO, chloroform) at a concentration that gives an appropriate absorbance in the IR spectrum. The solvent must be transparent in the spectral region of interest.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer. For VCD, the spectrometer must be equipped with a photoelastic modulator (PEM) and a linear polarizer.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Acquire a background spectrum of the pure solvent or KBr pellet.

    • Acquire the sample spectrum.

    • For VCD, the instrument will simultaneously measure the absorbance and the differential absorbance of left and right circularly polarized light. A sufficient number of scans is required to obtain a good signal-to-noise ratio, especially for the weak VCD signal.

  • Data Processing and Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • For VCD, the spectrum is typically baseline-corrected.

    • Compare the fingerprint region and other key vibrational bands of the unknown sample with reference spectra of known anomers.

Logical Workflow for Anomer Differentiation

The following diagram illustrates the logical workflow for the spectroscopic comparison of furanose anomers.

G Spectroscopic Differentiation of Furanose Anomers cluster_techniques Spectroscopic Techniques cluster_data Experimental Data furanose Furanose Anomer Mixture (α and β) nmr NMR Spectroscopy (¹H, ¹³C, 2D) furanose->nmr ir_vcd IR & VCD Spectroscopy furanose->ir_vcd nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data ir_vcd_data Vibrational Bands (cm⁻¹) VCD Signatures ir_vcd->ir_vcd_data anomer_id Anomer Identification (α vs. β) nmr_data->anomer_id ir_vcd_data->anomer_id

Caption: Workflow for furanose anomer differentiation.

Conclusion

The differentiation of furanose anomers is a critical step in carbohydrate chemistry and drug development. While IR and VCD spectroscopy offer valuable and often rapid insights, NMR spectroscopy provides the most detailed and unambiguous data for structural assignment. By employing the experimental protocols and leveraging the comparative data presented in this guide, researchers can confidently characterize furanose anomers, paving the way for a deeper understanding of their structure-activity relationships. The combination of these spectroscopic techniques offers a robust and comprehensive approach to tackling the challenges of carbohydrate analysis.

References

Unveiling the Five-Membered Ring: A Guide to the Accuracy of Furanose Stability Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the three-dimensional structure of furanose rings is paramount. These five-membered sugar rings are fundamental components of numerous biologically significant molecules, including nucleic acids and various therapeutics. Their inherent flexibility, however, presents a considerable challenge to computational modeling. This guide provides an objective comparison of the performance of leading computational methods against experimental data for predicting furanose stability and conformation, offering a clear perspective on their accuracy and applicability.

The conformational landscape of a furanose ring is often described by a pseudorotational itinerary, a continuous cycle of puckered conformations. The stability of these puckers dictates the overall shape of the molecule and, consequently, its biological activity. Computational chemistry offers a powerful toolkit to explore this landscape, with methods ranging from quantum mechanics (QM) to molecular mechanics (MM). This guide delves into the accuracy of these predictive tools by comparing their outputs with robust experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Comparing Computational Predictions with Experimental Reality

The accuracy of a computational method is ultimately judged by its ability to reproduce experimental observations. For furanose rings, a key experimental observable is the scalar three-bond proton-proton coupling constant (³JHH) obtained from NMR spectroscopy. These coupling constants are exquisitely sensitive to the dihedral angles between adjacent protons and, therefore, to the ring's pucker.

Quantitative Comparison of Predicted vs. Experimental ³JHH Coupling Constants

The following table summarizes the comparison between experimental ³JHH coupling constants for a series of methyl furanosides and the values predicted by molecular dynamics (MD) simulations using a refined GLYCAM force field and quantum mechanical (QM) calculations. The root-mean-square deviation (RMSD) provides a measure of the overall accuracy of each method.

FuranosideCouplingExperimental ³JHH (Hz)Computed ³JHH (GLYCAM) (Hz)Deviation (GLYCAM)Computed ³JHH (QM) (Hz)Deviation (QM)
Methyl β-D-ribofuranoside J1,24.84.90.15.00.2
J2,35.35.50.25.60.3
J3,46.56.2-0.36.4-0.1
Methyl α-D-arabinofuranoside J1,21.31.50.21.40.1
J2,30.00.40.40.30.3
J3,42.83.10.33.00.2
Methyl β-D-xylofuranoside J1,21.51.80.31.70.2
J2,30.00.50.50.40.4
J3,43.63.90.33.80.2
Methyl α-D-lyxofuranoside J1,25.95.7-0.25.8-0.1
J2,36.96.5-0.46.7-0.2
J3,45.85.5-0.35.6-0.2
RMSD 0.32 0.22

Data adapted from "Insights into Furanose Solution Conformations: Beyond the Two-State Model". This study showcases the high accuracy achievable with modern force fields and QM methods.

Key Insights from the Data

As the table illustrates, both the refined GLYCAM force field and quantum mechanics calculations can predict the ³JHH coupling constants with a high degree of accuracy, with RMSD values well below 0.5 Hz. This indicates that these computational approaches can provide reliable insights into the conformational preferences of furanose rings in solution. It is noteworthy that the QM calculations, in this instance, show a slightly better agreement with the experimental data.

Understanding the Methodologies

A variety of computational methods are employed to predict furanose stability. Each has its strengths and weaknesses in terms of accuracy and computational cost.

  • Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to describe the electronic structure of the molecule. QM methods are generally the most accurate but are computationally expensive, limiting their application to smaller systems or for refining the energetics of conformations identified by less demanding methods.

  • Molecular Mechanics (MM): MM methods use classical physics-based force fields to model the potential energy of a molecule. These methods are significantly faster than QM, allowing for the exploration of the conformational space of larger molecules and for longer simulation times in molecular dynamics. The accuracy of MM methods is critically dependent on the quality of the force field parameters. Commonly used force fields for carbohydrates include:

    • GLYCAM (Glycan-specific AMBER): A force field specifically parameterized for carbohydrates, showing excellent performance in reproducing experimental data.

    • CHARMM (Chemistry at HARvard Macromolecular Mechanics): A widely used force field with parameters available for a broad range of biomolecules, including carbohydrates.

    • AMBER (Assisted Model Building with Energy Refinement): Another popular and versatile force field for biomolecular simulations.

Experimental Protocols for Validation

The reliability of computational predictions is contingent upon the quality of the experimental data used for validation. The following sections outline the detailed methodologies for the key experiments cited.

NMR Spectroscopy for Furanose Conformational Analysis

Objective: To determine the solution-state conformation of a furanose ring by measuring proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

Methodology:

  • Sample Preparation:

    • Dissolve the purified furanose-containing compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD) to a concentration of 1-10 mM.

    • Add a small amount of an internal standard (e.g., TSP, TMSP) for chemical shift referencing.

    • Filter the sample into a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a suite of one- and two-dimensional NMR spectra on a high-field spectrometer (≥ 600 MHz).

    • 1D ¹H NMR: To determine chemical shifts and observe multiplet patterns.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, confirming the through-bond connectivity within the furanose ring.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in the assignment of overlapping signals.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing through-space distance restraints.

    • High-resolution 1D ¹H or 2D J-resolved spectra are acquired to accurately measure the ³JHH coupling constants.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

    • Assign all proton resonances in the furanose ring using the COSY and TOCSY spectra.

    • Measure the ³JHH coupling constants from the high-resolution 1D or 2D spectra.

    • Analyze the NOESY/ROESY spectra to identify key through-space interactions.

    • The measured ³JHH values are then used to infer the dihedral angles and, consequently, the puckering of the furanose ring, often with the aid of Karplus-type equations.

X-ray Crystallography for Solid-State Furanose Structure Determination

Objective: To determine the precise three-dimensional atomic coordinates of a furanose-containing molecule in its crystalline state.

Methodology:

  • Crystallization:

    • Grow single crystals of the purified compound of sufficient size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening a wide range of conditions (e.g., solvent, precipitant, temperature).

    • Common crystallization techniques for small molecules include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and the intensities of the diffraction spots.

    • Solve the "phase problem" to obtain an initial electron density map. For small molecules, this is often achieved using direct methods.

    • Build an initial atomic model into the electron density map.

    • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

  • Structure Analysis:

    • Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.

    • The conformation of the furanose ring, including its puckering parameters, can be precisely determined from the final atomic coordinates.

Visualizing the Workflow and Conformational Landscape

The following diagrams, generated using the DOT language, illustrate the logical workflow for assessing computational predictions and the dynamic nature of the furanose ring.

computational_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation comp_method Select Computational Method (QM, MM Force Field) conf_search Conformational Search (e.g., Molecular Dynamics) comp_method->conf_search energy_calc Energy Calculation & Structure Optimization conf_search->energy_calc predict_params Predict Experimental Observables (e.g., ³JHH) energy_calc->predict_params comparison Comparison & Accuracy Assessment predict_params->comparison exp_method Select Experimental Method (NMR, X-ray) data_acq Data Acquisition exp_method->data_acq data_analysis Data Analysis data_acq->data_analysis exp_params Extract Experimental Parameters (e.g., ³JHH) data_analysis->exp_params exp_params->comparison refinement Model Refinement comparison->refinement furanose_pucker N North E0 E₀ N->E0 T1 ¹T₂ S South T3 ³T₂ S->T3 E East E2 ²E E->E2 W West E4 ⁴E W->E4 E0->E E2->S T3->W E4->N T0 ⁰T₁

A Comparative Guide to Furanose Synthesis: Methods, Mechanisms, and Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of furanoses, five-membered ring carbohydrates, presents a unique set of challenges and opportunities for chemists. While less thermodynamically stable than their pyranose counterparts, furanosides are integral components of numerous biologically significant molecules, including nucleic acids and bacterial polysaccharides.[1][2][3] This has driven the development of a diverse array of synthetic strategies, each with its own advantages and limitations. This guide provides a comparative analysis of prominent furanose synthesis methods, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.

Comparative Analysis of Furanose Synthesis Methods

The choice of synthetic method is often dictated by the desired stereochemistry, the nature of the starting materials, and the required scale of the reaction. The following table summarizes key quantitative data for several modern furanose synthesis techniques.

Synthesis MethodKey Reagents/CatalystsSubstrateProductYield (%)Diastereoselectivity (α/β)Reaction Time (h)Ref.
Phenanthroline-Catalyzed 1,2-cis Furanosylation 5 mol % BPhen, DTBMPXylofuranosyl bromide, Alcohol acceptors1,2-cis-XylofuranosideGoodHigh (α-favored)6-12
Palladium(0)-Catalyzed C-Furanoside Synthesis Pd(PPh₃)₄γ,δ-epoxy-α,β-unsaturated ester (Z-isomer)β-C-furanoside70StereospecificNot Specified[4]
Palladium(0)-Catalyzed C-Furanoside Synthesis Pd(PPh₃)₄γ,δ-epoxy-α,β-unsaturated ester (E-isomer)α-C-furanoside77StereospecificNot Specified[4]
Pyranoside-into-Furanoside (PIF) Rearrangement Triflic acid (TfOH)Substituted GalactopyranosideSubstituted Galactofuranoside55Not ApplicableNot Specified[5]
Rhenium(V)-Catalyzed C-Glycosylation Re(V) complex, Cu(OTf)₂THF O-methoxy-acetal, AnisoleAryl-C-glycosideHighHigh (1,3-trans-1,4-cis)Not Specified[6]
De Novo Synthesis of Apiose Palladium catalyst, Ring-closing metathesisAlkoxyalleneApiose-containing disaccharidesEfficientDiastereoselectiveNot Specified[7]
Enzymatic Synthesis of UDP-GalfNAc UNGM enzymeUDP-GalpNAcUDP-GalfNAcNot SpecifiedStereospecificNot Specified[8]
Acid-Catalyzed Dehydration of Fructose Amberlyst-15, Fe-Zr-O catalyst in [Bmim]ClFructose2,5-Furandicarboxylic acid (FDCA)46.4Not ApplicableNot Specified[9]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic routes. Below are protocols for key experiments cited in this guide.

Phenanthroline-Catalyzed 1,2-cis Furanosylation

This procedure outlines the synthesis of 1,2-cis furanosides using a phenanthroline catalyst.[10]

Materials:

  • Xylofuranosyl bromide (1) (0.6 mmol)

  • Alcohol acceptor (0.2 mmol)

  • 5 mol % 4,7-diphenyl-1,10-phenanthroline (BPhen) with respect to the donor (1)

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv)

  • 5:1 mixture of methyl tert-butyl ether (MTBE)/dichloromethane (CH₂Cl₂) (0.2 M)

Procedure:

  • To a solution of xylofuranosyl bromide (1) and the alcohol acceptor in the MTBE/CH₂Cl₂ solvent mixture, add 5 mol % of BPhen.

  • For reactions requiring an acid scavenger, add 1.5 equivalents of DTBMP.

  • Stir the reaction mixture at 25 °C for 6 to 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction and purify the product by column chromatography to yield the desired 1,2-cis furanoside.

  • Determine the diastereoselectivity (α/β ratio) by ¹H NMR spectroscopy.[10]

Palladium(0)-Catalyzed Synthesis of C-Furanosides

This protocol describes a stereospecific route to C-furanosides from γ,δ-epoxy-α,β-unsaturated esters.[4]

Materials:

  • γ,δ-epoxy-α,β-unsaturated ester (Z- or E-isomer)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

Procedure:

  • Prepare the Pd(PPh₃)₄ catalyst in situ by reacting Pd(OAc)₂ with PPh₃.

  • Treat the Z- or E-isomer of the γ,δ-epoxy-α,β-unsaturated ester with the freshly prepared Pd(PPh₃)₄ catalyst.

  • The reaction proceeds stereospecifically, with the Z-isomer yielding the β-C-furanoside and the E-isomer affording the α-C-furanoside.[4]

  • After the reaction is complete, as indicated by TLC, work up the reaction mixture.

  • Purify the product via column chromatography.

  • Confirm the stereochemistry of the "anomeric" center using Nuclear Overhauser Effect (NOE) studies. For the β-C-furanoside, a through-space interaction between H-1 and H-2 is expected.[4]

Pyranoside-into-Furanoside (PIF) Rearrangement

This method provides a novel pathway to furanosides from pyranoside precursors.[5][11]

Materials:

  • Selectively O-substituted pyranoside with free hydroxyl groups at C(2) and C(4)

  • Triflic acid (TfOH) or other strong acid promoter

  • Appropriate solvent (e.g., CD₂Cl₂)

Procedure:

  • Treat the starting pyranoside with a strong acid such as TfOH in a suitable solvent. This promotes O-sulfation and induces the contraction of the pyranoside ring to a sulfated furanoside intermediate.[5][12]

  • The subsequent step involves solvolytic O-desulfation to yield the isomeric furanoside.[5]

  • The reaction progress and the equilibrium between pyranoside and furanoside forms can be monitored by NMR spectroscopy.[5]

  • Upon reaching equilibrium or completion, quench the reaction and isolate the furanoside product using standard purification techniques.

Synthetic Workflows and Logical Relationships

Visualizing the flow of a synthetic process can greatly aid in understanding the sequence of transformations. The following diagrams, generated using the DOT language, illustrate the workflows for some of the discussed furanose synthesis methods.

Phenanthroline_Catalyzed_Furanosylation cluster_reactants Reactants cluster_catalyst Catalyst System furanosyl_bromide Furanosyl Bromide reaction_mixture Reaction at 25°C (6-12 h) furanosyl_bromide->reaction_mixture alcohol Alcohol Acceptor alcohol->reaction_mixture bphen BPhen bphen->reaction_mixture 5 mol % dtbmp DTBMP (Acid Scavenger) dtbmp->reaction_mixture product 1,2-cis-Furanoside reaction_mixture->product Purification

Phenanthroline-catalyzed 1,2-cis furanosylation workflow.

Pd_Catalyzed_C_Furanoside_Synthesis cluster_isomers Starting Isomers cluster_products Stereospecific Products start γ,δ-epoxy-α,β-unsaturated ester z_isomer Z-isomer start->z_isomer e_isomer E-isomer start->e_isomer beta_product β-C-furanoside z_isomer->beta_product + Catalyst alpha_product α-C-furanoside e_isomer->alpha_product + Catalyst catalyst Pd(PPh₃)₄

Stereospecific synthesis of C-furanosides via Palladium(0) catalysis.

PIF_Rearrangement pyranoside Substituted Pyranoside (free OH at C2, C4) intermediate Sulfated Furanoside Intermediate pyranoside->intermediate O-Sulfation & Ring Contraction acid TfOH furanoside Isomeric Furanoside intermediate->furanoside Solvolytic O-Desulfation

The Pyranoside-into-Furanoside (PIF) rearrangement process.

References

A Head-to-Head Battle of the Rings: Comparing Enzymatic Processing of Furanose and Pyranose Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme-substrate interactions is paramount. This guide provides a detailed comparison of the enzymatic processing of furanose and pyranose forms of sugar substrates, focusing on the well-characterized enzyme UDP-galactopyranose mutase (UGM). This flavoenzyme plays a crucial role in the biosynthesis of the cell walls of various pathogens by catalyzing the reversible isomerization of UDP-galactopyranose (a pyranose) to UDP-galactofuranose (a furanose).[1][2][3][4] The absence of this enzyme in humans makes it an attractive target for novel antimicrobial therapies.[2][3][4]

This comparative guide delves into the kinetic differences in the processing of these two ring structures by UGM, provides detailed experimental protocols for assessing enzyme activity, and visualizes the relevant metabolic pathway and experimental workflows.

Quantitative Comparison of Enzyme Kinetics

The efficiency with which an enzyme processes a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_). K_m_ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_), and a lower K_m_ generally indicates a higher affinity of the enzyme for the substrate. The k_cat_ value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio k_cat_/K_m_ is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the kinetic parameters for UDP-galactopyranose mutase (UGM) with its pyranose and furanose substrates. It is important to note that the equilibrium of the UGM-catalyzed reaction favors the pyranose form (UDP-Galp) by a ratio of approximately 11:1, indicating that the furanose form (UDP-Galf) is thermodynamically less stable.[3]

Substrate (Ring Form)EnzymeK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
UDP-galactopyranose (Pyranose)Brugia malayi UGM~51.15~0.021~410[5]
UDP-galactofuranose (Furanose)Escherichia coli UGM-1.5-[6]
UDP-[2-F]galactofuranose (Furanose analog)Escherichia coli UGM650.033508[7]
UDP-[3-F]galactofuranose (Furanose analog)Escherichia coli UGM8615.76620[7]

Note: The V_max_ for Brugia malayi UGM with UDP-galactopyranose was reported as ~1.27 µM/min.[5] This was converted to k_cat_ assuming a 1:1 enzyme-substrate stoichiometry. Data for both substrates under identical conditions from a single study is limited in the available literature. The data for the furanose analogs provide insight into the enzyme's tolerance for substitutions on the furanose ring.

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for reproducing and building upon existing research. Below are protocols for expressing and purifying UGM and for assaying its enzymatic activity.

Protocol 1: Expression and Purification of UDP-galactopyranose mutase (UGM)

This protocol is adapted from methods used for the expression and purification of UGM from various sources, such as Deinococcus radiodurans.[8]

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding UGM is amplified by PCR and cloned into an expression vector, often containing a polyhistidine tag (His-tag) for affinity purification.
  • The construct is verified by DNA sequencing.[8]

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., Tuner cells).[8]
  • Cells are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the optical density at 600 nm reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM, and the culture is incubated for a further 4-5 hours at 27°C.[8]
  • Cells are harvested by centrifugation.

3. Cell Lysis and Protein Purification:

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Cells are lysed by sonication on ice.
  • The cell lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the His-tagged UGM is loaded onto a Ni-NTA affinity chromatography column.
  • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
  • The His-tagged UGM is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE.
  • If necessary, further purification can be achieved by size-exclusion chromatography.

Protocol 2: Continuous Spectrophotometric Enzyme-Coupled Assay for UGM Activity

This assay continuously monitors the production of UDP-galactopyranose from UDP-galactofuranose by coupling the reaction to other enzymes that produce a spectrophotometrically detectable product. A similar coupled-assay approach has been described for other enzymes.[9] This protocol is designed for the reverse reaction (furanose to pyranose) as it is often more convenient to monitor due to the unfavorable equilibrium of the forward reaction.

1. Principle:

  • UGM converts UDP-galactofuranose to UDP-galactopyranose.
  • In the presence of UDP-glucose dehydrogenase (UGDH), UDP-galactopyranose is not a substrate, but UDP-glucose, which can be formed from UDP-galactose by UDP-galactose 4'-epimerase (GALE), is oxidized, leading to the reduction of NAD⁺ to NADH.
  • Therefore, a coupled reaction can be set up where UGM first produces UDP-galactopyranose, which is then converted to UDP-glucose by GALE. The resulting UDP-glucose is then a substrate for UGDH.
  • The production of NADH is monitored by the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

2. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂.[9]
  • UDP-galactofuranose (substrate)
  • UDP-galactose 4'-epimerase (GALE) (coupling enzyme)
  • UDP-glucose dehydrogenase (UGDH) (coupling enzyme)
  • NAD⁺
  • Purified UGM enzyme

3. Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a saturating concentration of NAD⁺, and sufficient activities of GALE and UGDH.
  • Add varying concentrations of the substrate, UDP-galactofuranose.
  • Pre-incubate the mixture at a constant temperature (e.g., 37°C).
  • Initiate the reaction by adding a known concentration of purified UGM.
  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
  • The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.

4. Data Analysis:

  • Calculate the reaction rates at different substrate concentrations.
  • Plot the initial velocity (v) against the substrate concentration ([S]).
  • Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation. The k_cat_ can then be calculated from the V_max_ and the enzyme concentration.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Signaling Pathway: The Leloir Pathway and the Role of UGM

The Leloir pathway is the primary metabolic route for the conversion of galactose to glucose-1-phosphate.[10][11] UDP-galactopyranose mutase is not part of the canonical human Leloir pathway but is crucial in many microorganisms where it diverts UDP-galactopyranose to produce UDP-galactofuranose, a precursor for essential cell wall components.[12]

Leloir_Pathway cluster_lelpir_pathway Leloir Pathway cluster_pathogen_pathway Pathogen-Specific Pathway Galactose Galactose Galactose-1-P Galactose-1-P Galactose->Galactose-1-P Galactokinase UDP-Galactose (Pyranose) UDP-Galactose (Pyranose) Galactose-1-P->UDP-Galactose (Pyranose) GALT UDP-Glucose UDP-Glucose UDP-Galactose (Pyranose)->UDP-Glucose GALE UDP-Galactofuranose (Furanose) UDP-Galactofuranose (Furanose) UDP-Galactose (Pyranose)->UDP-Galactofuranose (Furanose) UDP-galactopyranose mutase (UGM) Glucose-1-P Glucose-1-P UDP-Glucose->Glucose-1-P Glycolysis Glycolysis Glucose-1-P->Glycolysis Cell Wall Glycoconjugates Cell Wall Glycoconjugates UDP-Galactofuranose (Furanose)->Cell Wall Glycoconjugates

Figure 1. The Leloir Pathway and the diversion to furanose synthesis in pathogens.
Experimental Workflow: Comparing Enzymatic Processing

The following diagram outlines the general workflow for comparing the enzymatic processing of furanose and pyranose substrates.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Substrate_Prep Prepare Pyranose and Furanose Substrates Assay_Setup Set up Kinetic Assays with Varying Substrate Concentrations Substrate_Prep->Assay_Setup Enzyme_Prep Express and Purify Enzyme (e.g., UGM) Enzyme_Prep->Assay_Setup Data_Collection Monitor Reaction Progress (e.g., Spectrophotometrically) Assay_Setup->Data_Collection MM_Plot Plot Initial Velocity vs. Substrate Concentration Data_Collection->MM_Plot Kinetic_Parameters Determine Km and kcat (Michaelis-Menten Kinetics) MM_Plot->Kinetic_Parameters Comparison Compare Catalytic Efficiency (kcat/Km) Kinetic_Parameters->Comparison

Figure 2. General experimental workflow for comparing enzyme kinetics.

Conclusion

The enzymatic processing of furanose and pyranose substrates by UDP-galactopyranose mutase showcases a fascinating example of enzyme specificity and catalysis. While the pyranose form is the more stable and favored substrate at equilibrium, the enzyme efficiently catalyzes its conversion to the furanose form, a critical step for the survival of many pathogenic microorganisms. The differences in their kinetic parameters, though not fully elucidated under identical conditions in the current literature, highlight the enzyme's adaptation to handle both ring structures. The detailed protocols and workflows provided here offer a roadmap for researchers to further investigate these interactions, paving the way for the development of novel therapeutics targeting this unique enzymatic activity.

References

Furanose vs. Pyranose Scaffolds: A Comparative Guide to Their Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the diverse array of available scaffolds, carbohydrate-based structures, specifically furanose and pyranose rings, are frequently incorporated into therapeutic agents. This guide provides an objective comparison of the drug-like properties of furanose (a five-membered ring) and pyranose (a six-membered ring) scaffolds, supported by an overview of relevant experimental data and detailed methodologies for their evaluation.

This analysis will delve into the intrinsic structural differences between these two cyclic ethers and explore how these differences translate into variations in key absorption, distribution, metabolism, and excretion (ADME) properties, including aqueous solubility, cell permeability, metabolic stability, and plasma protein binding.

Core Structural and Stability Differences

The fundamental distinction between furanose and pyranose rings lies in their size and conformational flexibility. A furanose ring consists of four carbon atoms and one oxygen atom, forming a five-membered ring, while a pyranose ring is composed of five carbon atoms and one oxygen atom, creating a six-membered ring.[1][2]

This difference in ring size has significant implications for their three-dimensional structure and stability. Pyranose rings, akin to cyclohexane, are not planar and predominantly adopt stable, low-energy chair conformations. This conformation minimizes torsional strain, rendering pyranose rings generally more thermodynamically stable than their furanose counterparts.[1][][4] In aqueous solutions of many simple sugars like glucose, the pyranose form is overwhelmingly favored, often accounting for over 99% of the cyclic isomers.[5]

Furanose rings, on the other hand, are more flexible and can adopt various non-planar conformations, such as envelope and twist forms, to alleviate some of the inherent ring strain.[2] While generally less stable than pyranoses, the furanose form is integral to the structure of essential biomolecules like ribonucleic and deoxyribonucleic acids (RNA and DNA), highlighting its critical role in biological systems.[6] The equilibrium between pyranose and furanose forms can be influenced by factors such as the specific monosaccharide, solvent conditions, temperature, and the presence of substituents.[6]

Comparative Analysis of Drug-Like Properties

For the purpose of this guide, we will consider representative examples of approved drugs, acknowledging the inherent differences in their therapeutic applications. Furanose-containing drugs are prominently featured in antiviral therapies (e.g., nucleoside analogues), while many pyranose-containing drugs are found in other classes, such as antidiabetics.

Drug-Like PropertyFuranose ScaffoldPyranose ScaffoldGeneral Observations and Considerations
Aqueous Solubility Variable. Nucleoside analogues like zidovudine and stavudine exhibit good aqueous solubility. For instance, zidovudine's solubility is reported to be 28.90 mg/mL in water.[6]Variable. SGLT2 inhibitors like dapagliflozin, which contain a pyranose ring, are reported to be slightly soluble in water.[7]The overall solubility of a drug is highly dependent on the nature and arrangement of its substituents, not just the core scaffold. The numerous hydroxyl groups on both scaffolds can contribute to water solubility through hydrogen bonding.
Cell Permeability Generally favorable for nucleoside analogues, which need to enter host cells to exert their antiviral effect.Can be variable and is often modulated by transporters. For example, SGLT2 inhibitors are actively transported.Permeability is a complex interplay of lipophilicity, hydrogen bonding potential, and molecular size. The flexibility of the furanose ring may, in some cases, facilitate membrane passage compared to the more rigid pyranose ring.
Metabolic Stability Can be susceptible to enzymatic cleavage, particularly of the glycosidic bond. Prodrug strategies are often employed, as seen with remdesivir, to improve stability and intracellular delivery.[8]The stability of the pyranose ring itself is generally high. Metabolism often occurs on the aglycone portion or substituents of the molecule.The metabolic fate is highly dependent on the specific enzymes involved and the overall chemical structure of the drug.
Plasma Protein Binding Variable. For example, the anti-HIV drug stavudine has negligible plasma protein binding.[]Variable. For instance, the SGLT2 inhibitor dapagliflozin is highly bound to plasma proteins.Protein binding is influenced by the overall lipophilicity and specific interactions with plasma proteins like albumin and alpha-1-acid glycoprotein. The scaffold itself is just one contributor to this property.

Case Studies: Approved Drugs

Furanose-Containing Drugs (Antivirals):

  • Zidovudine (AZT) and Stavudine (d4T): These nucleoside reverse transcriptase inhibitors are used in the treatment of HIV/AIDS. Both possess a furanose ring and demonstrate good aqueous solubility.[6] Stavudine, in particular, has the advantageous property of negligible plasma protein binding.[]

  • Remdesivir: An antiviral drug used for the treatment of COVID-19, remdesivir is a prodrug with a furanose core. Its design allows for efficient intracellular conversion to the active triphosphate form. It is practically insoluble in water.[9]

  • Sofosbuvir: A key component of several hepatitis C combination therapies, sofosbuvir is another furanose-containing nucleotide analogue prodrug.

Pyranose-Containing Drugs (Antidiabetics):

  • Dapagliflozin and Empagliflozin: These are sodium-glucose co-transporter 2 (SGLT2) inhibitors used to treat type 2 diabetes. They feature a C-glucoside structure with a central pyranose ring. Dapagliflozin is reported to be slightly soluble in water.[7]

  • Metformin: A widely prescribed first-line treatment for type 2 diabetes, metformin's structure can be conceptually related to a biguanide derivative of a pyranose-like structure, though it is not a classical glycoside.

Experimental Protocols for Evaluating Drug-Like Properties

To quantitatively assess the drug-like properties of furanose and pyranose scaffolds, a series of standardized in vitro assays are employed during the drug discovery process.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, providing a high-throughput assessment of a key physicochemical property.

Methodology:

  • Stock Solution Preparation: The test compound is dissolved in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-20 mM).

  • Dilution in Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

  • Incubation and Precipitation: The plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow for precipitation of the compound that is insoluble at the tested concentration.

  • Separation of Undissolved Compound: The plate is centrifuged to pellet the precipitate, or the supernatant is transferred to a new plate.

  • Quantification: The concentration of the compound remaining in the supernatant is determined, typically by LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, differentiated monolayer with tight junctions.

  • Assay Initiation: The test compound is added to the apical (donor) side of the cell monolayer.

  • Sampling: At various time points, samples are taken from the basolateral (receiver) side.

  • Quantification: The concentration of the compound in the receiver compartment is measured by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The rate of drug transport across the monolayer is used to calculate the apparent permeability coefficient (Papp), which is an indicator of in vivo absorption.

Metabolic Stability Assay (Liver Microsomes)

Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major drug-metabolizing enzymes in the liver.

Methodology:

  • Incubation Mixture Preparation: The test compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) in a buffered solution.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, NADPH.

  • Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Quantification: The concentration of the parent compound remaining in the supernatant at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

Purpose: To determine the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.

Methodology:

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Sample Loading: The test compound is added to plasma, which is then placed in one chamber (the donor chamber). The other chamber (the receiver chamber) is filled with a protein-free buffer.

  • Equilibrium: The unit is incubated at 37°C with gentle shaking to allow the unbound fraction of the compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibrium, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): The percentage of the compound that is not bound to plasma proteins is calculated from the concentrations in the two chambers.

Visualization of the Drug-Like Property Evaluation Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of drug-like properties for different chemical scaffolds in the early stages of drug discovery.

G cluster_0 Scaffold Selection & Compound Synthesis cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Comparison cluster_3 Lead Optimization Scaffold_A Furanose Scaffold Analogs_A Synthesize Analogs (Furanose) Scaffold_A->Analogs_A Scaffold_B Pyranose Scaffold Analogs_B Synthesize Analogs (Pyranose) Scaffold_B->Analogs_B Solubility Kinetic Solubility Assay Analogs_A->Solubility Permeability Caco-2 Permeability Assay Analogs_A->Permeability Metabolism Liver Microsome Stability Assay Analogs_A->Metabolism PPB Plasma Protein Binding Assay Analogs_A->PPB Analogs_B->Solubility Analogs_B->Permeability Analogs_B->Metabolism Analogs_B->PPB Data_Analysis Analyze & Compare - Solubility (µg/mL) - Papp (cm/s) - t½ (min) - fu (%) Solubility->Data_Analysis Permeability->Data_Analysis Metabolism->Data_Analysis PPB->Data_Analysis Lead_Opt Select Scaffold for Lead Optimization Data_Analysis->Lead_Opt

A generalized workflow for the comparative evaluation of drug-like properties.

Conclusion

The choice between a furanose and a pyranose scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and desired pharmacokinetic profile. While pyranose rings offer greater inherent stability, the flexibility of the furanose ring may be advantageous for certain biological interactions and membrane permeability.

Ultimately, the drug-like properties of a molecule are determined by the interplay of its entire structure, not just the core scaffold. Therefore, a thorough in vitro evaluation of key ADME parameters, as outlined in this guide, is essential for making informed decisions during the lead optimization process. By synthesizing and comparing analogous compounds containing furanose and pyranose rings, researchers can gain valuable insights into how these fundamental structural differences impact the overall developability of a drug candidate.

References

Safety Operating Guide

Proper Disposal Procedures for Furan and Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. The term "furanace" is likely a typographical error for furan or a furan-containing compound. Furan and its derivatives are common in organic synthesis but pose significant health and safety risks, including high flammability, toxicity, and potential carcinogenicity.[1][2] Adherence to strict disposal protocols for these hazardous materials is therefore essential.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The specific PPE should be determined based on the concentration and quantity of the substance being handled.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact.
Skin Protection Laboratory coat, long-sleeved clothing.Minimizes the risk of skin exposure.
Respiratory Use only in a well-ventilated area or a chemical fume hood.Reduces the risk of inhalation of harmful vapors.[3]

Step-by-Step Disposal Protocol

Under no circumstances should furan or its compounds be disposed of down the drain or in regular trash.[4][5] The primary and recommended method of disposal is through a licensed hazardous waste management facility.

  • Waste Segregation:

    • Collect all furan and furan-contaminated waste separately from other waste streams.[4]

    • This includes pure furan, reaction mixtures containing furan, contaminated solvents, and solid materials such as contaminated gloves, paper towels, and silica gel.

  • Container Selection and Management:

    • Use a designated, leak-proof, and chemically compatible container for liquid waste. The container should have a secure screw cap.

    • Solid waste should be double-bagged in clear, sealable plastic bags to allow for visual inspection.[6]

    • Contaminated sharps must be placed in a designated, puncture-resistant sharps container.[4]

  • Labeling:

    • Clearly label all waste containers with "HAZARDOUS WASTE" and the full chemical name: "Furan" or the specific name of the furan derivative.[6][7]

    • Indicate the approximate concentration and composition of the waste.

    • Mark the date when waste is first added to the container.

  • Storage:

    • Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[4]

    • Ensure containers are kept tightly closed except when adding waste.[6]

    • Store in a cool, fireproof area away from heat, sparks, open flames, and strong oxidizing agents or acids.[3][5]

    • Use secondary containment to mitigate potential leaks or spills.[6]

  • Arranging for Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit (typically six months), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7]

Spill Management Protocol

In the event of a furan spill, immediate and appropriate action is critical to mitigate exposure and prevent further contamination.

  • Evacuate and Secure:

    • Immediately alert others in the vicinity and evacuate the area.

    • Eliminate all sources of ignition.[5][6]

  • Assess and Equip:

    • For minor spills, trained personnel wearing appropriate PPE may proceed with cleanup.

    • For major spills, contact your institution's emergency response team immediately.

  • Contain and Clean:

    • For liquid spills, absorb the material with a non-combustible absorbent such as sand, earth, or vermiculite.[3][5][8] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material and any contaminated debris into a sealed, properly labeled container for hazardous waste disposal.[6]

    • Ventilate the area and wash the spill site once the cleanup is complete.[5]

    • Do not wash spills into the sewer system.[5][8]

Furan Disposal Workflow

Furan_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Furan Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Furan Waste ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage full Container Full or Time Limit Reached? storage->full full->storage No pickup Arrange for EHS/ Contractor Pickup full->pickup Yes end Waste Disposed via Licensed Facility pickup->end evacuate Evacuate & Secure Area spill->evacuate absorb Absorb with Non-Combustible Material evacuate->absorb collect_spill Collect & Containerize Spill Debris as Hazardous Waste absorb->collect_spill collect_spill->storage

References

Safeguarding Your Research: A Comprehensive Guide to Handling Furfural

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Furfural (also known as Furan-2-carbaldehyde), a key component in various industrial and chemical processes.

Furfural is a colorless to yellow oily liquid with a characteristic almond-like odor.[1] Due to its potential hazards, including being flammable, toxic if swallowed or inhaled, and causing skin and eye irritation, strict adherence to safety protocols is crucial.[1][2][3][4] This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and critical safety data to ensure the well-being of laboratory personnel.

Essential Personal Protective Equipment (PPE)

When handling Furfural, a comprehensive PPE strategy is the first line of defense. The following equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles (EN 166) or a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Nitrile or PVC gloves.Prevents skin contact, which can be harmful.[1][5]
Body Protection Protective work clothing, such as a long-sleeved lab coat. An impermeable apron is recommended for mixing.[5][6]Minimizes the risk of skin exposure to spills or splashes.
Respiratory Protection Use in a well-ventilated area with local exhaust ventilation (fume hood).[1][2][3] If ventilation is insufficient, a filter respirator with a type A filter for organic vapors is required.[1] For large spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1]Furfural is fatal if inhaled, and its vapors can cause respiratory irritation.[3][4]

Chemical and Physical Properties of Furfural

Understanding the properties of Furfural is critical for safe handling and storage.

PropertyValue
Molecular Formula C5H4O2[1]
Molecular Mass 96.09 g/mol [1]
Appearance Oily liquid, colorless to yellow[1]
Odor Pungent, almond-like[1]
Boiling Point 162 °C[7]
Melting Point -36 °C[7]
Flash Point 61.7 °C (closed cup)[7]
Solubility in Water (20°C) 83 g/L[1]
Vapor Pressure (25°C) 3.33 hPa[1]
Density 1.16 g/cm³[1]
Explosive Limits 2.1% - 19.3% by volume in air[7]

Standard Operating Procedure for Handling Furfural

This protocol details the step-by-step methodology for the safe handling of Furfural in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an emergency shower and eyewash station are accessible and functional.[6][8]
  • Assemble all necessary PPE as specified in the table above.
  • Remove all potential ignition sources from the work area, including open flames, sparks, and hot surfaces.[1][6]
  • Keep away from oxidants, strong acids, and strong bases.[1]

2. Handling and Use:

  • Conduct all work involving Furfural inside a certified chemical fume hood to ensure adequate ventilation.[1][2][3]
  • Ground and bond containers when transferring the material to prevent static discharge.[8]
  • Use spark-proof tools and explosion-proof equipment.[8]
  • Avoid direct contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the work area.[1][6]

3. Storage:

  • Store Furfural in a cool, dry, well-ventilated area, away from direct sunlight and heat.[8][9]
  • Keep containers tightly closed and properly labeled.[1]
  • Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[6]

4. Spill Management:

  • In the event of a small spill, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent.[1][2][3]
  • For larger spills, evacuate the area and remove all ignition sources.[6]
  • Contain the spill and prevent it from entering drains or waterways.[1][2][3]
  • Collect the absorbed material into a suitable, labeled container for disposal.[2][3]
  • Ventilate the affected area thoroughly.[2][3]

5. First Aid Procedures:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][2]
  • Skin Contact: Remove contaminated clothing immediately and rinse the skin with plenty of water.[1][2]
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
  • Ingestion: Rinse the mouth and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of Furfural and its contaminated waste is crucial to prevent environmental harm.

  • Waste Collection: Collect all Furfural waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.

  • Disposal Method: Furfural waste must be disposed of as hazardous waste.[1] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][10]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal environmental regulations.[7][10] Do not discharge into sewers or waterways.[1]

Workflow for Safe Handling of Furfural

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal A Verify Fume Hood & Safety Showers B Don Appropriate PPE A->B C Remove Ignition Sources B->C D Work in Fume Hood C->D Proceed to Handling E Ground Equipment D->E F Avoid Contact E->F G Cool, Ventilated Area F->G Store After Use J Collect Hazardous Waste F->J Dispose of Waste H Tightly Closed Containers G->H I Segregate Incompatibles H->I K Label & Seal Container J->K L Dispose via Incineration K->L

Caption: A flowchart illustrating the key procedural steps for the safe handling of Furfural.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.